molecular formula C3H6N2O B1208636 4,5-Dihydro-1,3-oxazol-2-amine CAS No. 24665-93-8

4,5-Dihydro-1,3-oxazol-2-amine

Cat. No.: B1208636
CAS No.: 24665-93-8
M. Wt: 86.09 g/mol
InChI Key: YAXGBZDYGZBRBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dihydro-1,3-oxazol-2-amine, also referred to as 2-amino-2-oxazoline, is a chemical compound of significant interest in medicinal and pharmacological research, primarily as the fundamental core structure, or scaffold, of the aminorex class of compounds . This oxazoline scaffold is a key intermediate in the synthesis of a range of substituted aminorex analogues, which have been studied for their potent effects on the central nervous system . These analogues, such as aminorex and 4-methylaminorex, are known to act as psychoactive stimulants by functioning as substrates for monoamine transporters, leading to the release of neurotransmitters such as norepinephrine, dopamine, and serotonin . Consequently, 4,5-Dihydro-1,3-oxazol-2-amine provides a versatile template for researchers investigating the structure-activity relationships of stimulants, designing new chemical entities for neuropharmacological studies, and exploring the mechanisms of monoamine transporter systems . It is critical to note that while some aminorex derivatives were initially developed as pharmaceuticals (e.g., anorectics), they have been associated with serious adverse effects, including pulmonary hypertension and potential for abuse . This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications and is strictly not for human consumption. Researchers should handle this material with appropriate safety protocols and in compliance with all applicable local, state, and federal regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dihydro-1,3-oxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O/c4-3-5-1-2-6-3/h1-2H2,(H2,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAXGBZDYGZBRBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50285885
Record name amino oxazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50285885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24665-93-8
Record name NSC43138
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43138
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name amino oxazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50285885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-2-oxazoline
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82WC5KQ7SW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2-Amino-2-oxazoline: Tautomeric Dynamics and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical dynamics, synthesis, and applications of 2-Amino-2-oxazoline (CAS 24665-93-8).

CAS Number: 24665-93-8 Synonyms: 4,5-Dihydro-1,3-oxazol-2-amine; 1,3-Oxazolidin-2-imine; Pseudourea. Molecular Weight: 86.09 g/mol Molecular Formula: C


H

N

O[1][2]

Executive Summary

2-Amino-2-oxazoline represents a unique class of heterocyclic "pseudoureas" characterized by a dynamic equilibrium between amino- and imino-tautomers. While structurally simple, its dual nucleophilic character and high basicity make it a critical scaffold in medicinal chemistry—specifically for


-adrenergic receptor agonists—and a challenging monomer in polymer science.[2] This guide provides a rigorous analysis of its tautomeric behavior, validated synthesis protocols, and its role as a bioisostere in drug development.[2]

Chemical Identity & Tautomeric Equilibrium

The reactivity of 2-amino-2-oxazoline is governed by the prototropic shift between the endo-cyclic imine (2-amino-2-oxazoline) and the exo-cyclic imine (2-iminooxazolidine).

Tautomeric Landscape

In neutral organic solvents and the solid state, the amino form (A) generally predominates due to the resonance stabilization of the amidine-like system.[2] However, metal coordination or specific solvent interactions can trap the imino form (B) .[2] This duality complicates N-alkylation/acylation reactions, often requiring specific protecting group strategies to direct regioselectivity.[2]

Tautomerism Amino Amino Form (2-Amino-2-oxazoline) Thermodynamically Favored Transition Prototropic Shift (Fast Equilibrium) Amino->Transition Imino Imino Form (2-Iminooxazolidine) Trapped by Metal Coordination Transition->Imino

Figure 1: Tautomeric equilibrium between the amino and imino forms of 2-amino-2-oxazoline.[3][4]

Validated Synthesis Protocol

While multiple routes exist, the cyclization of


-haloalkylureas remains the most robust method for generating the hydrochloride salt, which is significantly more stable than the hygroscopic free base.[2]
Route: Cyclization of 2-Chloroethylurea

This protocol utilizes the intramolecular nucleophilic attack of the urea oxygen onto the alkyl chloride.[2]

Reagents:

  • 2-Chloroethylurea (1.0 eq)

  • Water (Solvent)[2]

  • Sodium Hydroxide (NaOH) (for neutralization)[2]

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-chloroethylurea in distilled water (concentration ~1 M).

  • Cyclization (Thermolysis): Heat the solution to 80–95°C for 1–2 hours. The reaction proceeds via an intramolecular S

    
    2 mechanism.[2]
    
    • Checkpoint: Monitor pH.[2] As the reaction proceeds, HCl is released, lowering the pH.[2] The product forms as the hydrochloride salt in situ.[2]

  • Isolation (Salt Form): Evaporate the water under reduced pressure to yield 2-amino-2-oxazoline hydrochloride (CAS 375855-07-5). Recrystallize from ethanol/ether to purify.[2]

    • Yield: Typically >85%.[2][5]

    • Melting Point: 108–114°C (HCl salt).

  • Free Base Generation (Optional): To isolate the free base (CAS 24665-93-8), treat the salt with equimolar 50% NaOH at 0°C and extract immediately with dichloromethane (DCM).[2]

    • Warning: The free base is highly hygroscopic and prone to hydrolysis; store under inert gas at -20°C.[2]

Quantitative Data: Physical Properties
PropertyValueNotes
Melting Point (HCl Salt) 108–114 °CStable crystalline solid [1].
pKa (Conjugate Acid) ~8.5Stronger base than typical oxazolines due to guanidine-like resonance.[2]
Solubility High (Water, Ethanol)Salt form is water-soluble; Free base is soluble in DCM/CHCl

.[2]
Stability Hydrolytically UnstableHydrolyzes to 2-oxazolidinone in acidic media over time.[2]

Reactivity & Pharmaceutical Applications

Drug Discovery: The Adrenergic Connection

2-Amino-2-oxazoline serves as a constrained bioisostere of guanidine.[2] It is a core pharmacophore in


-adrenergic receptor agonists  (e.g., Rilmenidine analogs).[2] The rigid oxazoline ring reduces conformational entropy compared to linear guanidines, enhancing receptor binding affinity.[2]
  • Mechanism: The protonated 2-amino-oxazoline mimics the cationic charge of the natural ligand (norepinephrine) but with higher lipophilicity, aiding blood-brain barrier (BBB) penetration.

  • Key Reaction: N-Acylation. When reacting with acyl chlorides, the exo-nitrogen is typically acylated first, but thermodynamic equilibration can lead to ring-opened products or endo-acylation depending on the base used.

Polymer Science: The "Pseudo-Polymerization"

Unlike 2-alkyl-2-oxazolines, 2-amino-2-oxazoline monomers cannot undergo controlled Cationic Ring-Opening Polymerization (CROP) .

  • Reason: The nucleophilic amino group interferes with the propagating oxazolinium cation, leading to "double isomerization polymerization" and chain transfer.[2]

  • Solution: Poly(2-amino-2-oxazoline)s are synthesized indirectly by modifying Polyethyleneimine (PEI) with isocyanates or carbamoyl chlorides [2]. These polymers exhibit thermoresponsive behavior (LCST) tunable by the N-substituent.[2]

Reactivity Start 2-Amino-2-oxazoline (Nucleophile) Path1 Reaction w/ Electrophiles (R-X or R-COCl) Start->Path1 Kinetic Control Path2 Acidic Hydrolysis (pH < 4) Start->Path2 Thermodynamic Control Prod1 N-Substituted 2-Amino-oxazolines (Bioactive Scaffolds) Path1->Prod1 Prod2 2-Oxazolidinone (Ring Degradation) Path2->Prod2

Figure 2: Reactivity landscape of 2-amino-2-oxazoline.

Analytical Characterization

To validate the integrity of CAS 24665-93-8, the following spectroscopic markers are definitive:

  • 
    H NMR (D
    
    
    
    O, HCl salt):
    • 
       3.8–4.0 ppm (t, 2H, N-CH 
      
      
      
      ).[2]
    • 
       4.5–4.7 ppm (t, 2H, O-CH 
      
      
      
      ).[2]
    • Note: Exchangeable NH protons are often invisible in D

      
      O.[2]
      
  • IR Spectroscopy:

    • Strong absorption at 1680–1690 cm

      
        (C=N stretch of the guanidinyl system).[2]
      
    • Broad band at 3100–3400 cm

      
        (NH stretch).[2]
      

References

  • Sedlacek, O., et al. (2013).[2] Poly(2-amino-2-oxazoline)s: a new class of thermoresponsive polymers. Polymer Chemistry. Retrieved from [Link]

  • Wong, W. C., et al. (2000).[2][6] 2-amino-2-oxazolines as subtype selective alpha(2) adrenoceptor agonists.[6] Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.).[2] PubChem Compound Summary for CID 21475730, 2-Amino-2-oxazoline hydrochloride. Retrieved from [Link]

Sources

Technical Guide: 1H NMR Spectral Analysis of 4,5-Dihydro-1,3-oxazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,5-Dihydro-1,3-oxazol-2-amine (commonly 2-amino-2-oxazoline) represents a critical scaffold in medicinal chemistry, serving as a bioisostere for carboxylic acids and a precursor for functionalized polymers (poly(2-oxazoline)s).[1] However, its characterization is frequently complicated by rapid tautomeric equilibrium and susceptibility to ring-opening polymerization.[1]

This guide provides a definitive analysis of the 1H NMR spectrum of 4,5-dihydro-1,3-oxazol-2-amine.[1] Unlike static structural reports, this document focuses on the dynamic behavior of the molecule in solution, offering researchers a self-validating protocol to distinguish the active amino-oxazoline species from its imino-oxazolidine tautomer and hydrolysis byproducts.[1]

Structural Dynamics & Tautomerism

The primary challenge in interpreting the NMR spectrum of this compound is the prototropic tautomerism between the amino-oxazoline (A) and imino-oxazolidine (B) forms.

In polar aprotic solvents like DMSO-d6, the equilibrium strongly favors the amino-oxazoline form due to resonance stabilization of the exocyclic amine.[1] However, acidic conditions or protic solvents can shift this equilibrium or induce ring-opening.[1]

Tautomeric Equilibrium Pathway[1][2]

Tautomerism Amino Amino-Oxazoline Form (Major Species in DMSO) Exocyclic NH2 Imino Imino-Oxazolidine Form (Minor Species) Endocyclic NH Amino->Imino Proton Transfer (Fast Exchange) Salt Protonated Salt (Acidic pH) Delocalized Cation Amino->Salt + H+ Imino->Salt + H+

Figure 1: Tautomeric equilibrium between amino and imino forms. In DMSO-d6, the Amino form predominates, characterized by a distinct exocyclic NH2 signal.[1]

1H NMR Spectral Analysis

The following data represents the free base of 4,5-dihydro-1,3-oxazol-2-amine in DMSO-d6 at 300 K.

Spectral Data Summary
AssignmentPosition (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Structural Context
NH₂ 6.10 – 6.40Broad Singlet2HN/AExocyclic amine (Exchangeable)
H-5 4.20 – 4.35Triplet (approx)2H8.0 – 9.0O-CH₂ (Deshielded by Oxygen)
H-4 3.40 – 3.60Triplet (approx)2H8.0 – 9.0N-CH₂ (Shielded relative to H-5)
Detailed Signal Interpretation
1. The Ring Protons (H-4 and H-5)

The ethylene backbone of the oxazoline ring forms an


 (or more accurately 

) spin system.
  • H-5 (O-CH₂): The protons at position 5 are adjacent to the electronegative oxygen atom.[1] This inductive effect deshields the nuclei, shifting the signal downfield to approximately 4.25 ppm .[1]

  • H-4 (N-CH₂): The protons at position 4 are adjacent to the ring nitrogen (imine-like in the amino tautomer).[1] While nitrogen is electronegative, it is less so than oxygen, resulting in a relatively upfield shift to 3.50 ppm .[1]

  • Splitting: Although technically a higher-order coupling system, these signals often appear as two clear triplets with a coupling constant (

    
    ) of roughly 8-9 Hz in lower-field instruments (300-400 MHz).[1]
    
2. The Exocyclic Amine (NH₂)
  • Chemical Shift: The NH₂ resonance is highly sensitive to concentration, temperature, and water content.[1] In dry DMSO-d6, it appears as a broad singlet around 6.2 ppm .[1]

  • Validation: To confirm this assignment, perform a

    
     shake. The signal at 6.2 ppm should disappear due to deuterium exchange (
    
    
    
    ).
Solvent Effects (DMSO-d6 vs. CDCl3)[1][3]
  • DMSO-d6: Stabilizes the polar amino tautomer and slows proton exchange, often allowing the NH₂ protons to be resolved.[1]

  • CDCl3: The compound is less soluble, and the NH₂ protons often undergo rapid exchange, appearing as a very broad, flattened hump or merging with the baseline. Furthermore, the lack of hydrogen-bond accepting solvent molecules can cause the chemical shifts of H-4 and H-5 to converge slightly.[1]

Experimental Protocol: Synthesis & Preparation

To ensure the NMR spectrum analyzed is that of the authentic target and not a hydrolysis product (such as 2-oxazolidinone), the following preparation and validation workflow is recommended.

Synthesis Route (Cyclization)

The most robust route for generating the free base for analysis is the cyclization of 2-chloroethylurea or the reaction of 2-aminoethanol with cyanogen bromide.

Protocol:

  • Reactants: Dissolve 2-aminoethanol (1.0 eq) in THF.

  • Cyclization: Add Cyanogen Bromide (BrCN) (1.1 eq) dropwise at 0°C.

  • Neutralization: The reaction yields the hydrobromide salt.[1] Neutralize with NaOMe or KOH in methanol to liberate the free amine.[1]

  • Purification: Filtration of inorganic salts followed by vacuum distillation.[1] Note: The free base is unstable and can polymerize; analyze immediately.

NMR Sample Workflow

NMR_Workflow Start Synthesized Crude/Pure Material Solvent Dissolve in DMSO-d6 (Dry over molecular sieves) Start->Solvent Acquire Acquire 1H Spectrum (ns=16, d1=2.0s) Solvent->Acquire Check1 Check NH2 Region (6.0-6.5 ppm) Acquire->Check1 Valid Signal Present: Confirm Amino Tautomer Check1->Valid Broad Singlet Invalid Signal Absent/Shifted: Check for Hydrolysis/Polymerization Check1->Invalid No Signal D2O D2O Shake Test Valid->D2O Validation

Figure 2: Operational workflow for NMR sample preparation and validation.

Troubleshooting & Artifacts

Common Impurities[1]
  • Ring-Opening Hydrolysis: Exposure to moisture leads to the formation of N-(2-hydroxyethyl)urea.[1]

    • Diagnostic: Appearance of complex multiplets in the 3.0-3.5 ppm region and loss of the distinct triplet pattern of the oxazoline ring.[1]

  • Polymerization: 2-amino-2-oxazolines can undergo cationic ring-opening polymerization (CROP) to form poly(2-amino-2-oxazoline).[1][2]

    • Diagnostic: Broadening of all ring signals and a shift of the methylene protons into a single broad envelope around 3.6-3.8 ppm.[1]

Integration Logic

A pure sample must adhere to the 2:2:2 ratio :

  • 2 Protons at ~4.3 ppm (H-5)[1]

  • 2 Protons at ~3.5 ppm (H-4)[1][3]

  • 2 Protons at ~6.2 ppm (NH₂)

If the NH₂ integral is < 2.0 relative to the ring protons, consider:

  • Rapid exchange with water in the solvent (check water peak at 3.33 ppm in DMSO).

  • Partial protonation (check pH/acidity of the sample).

References

  • Tautomerism in Oxazolines: Garg, P., et al. (2014). "Transition-Metal-Free Synthesis of 2-(Hetero)aryloxazolines from Nitriles and Aminoalcohols." The Journal of Organic Chemistry.

  • Spectral Data of Amides/Amidines in DMSO: Abraham, R. J., et al. (2014).[4] "1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent." Magnetic Resonance in Chemistry.

  • Polymerization of 2-Amino-oxazolines: Jordan, R., et al. (2010).[1] "Poly(2-amino-2-oxazoline)s: a new class of thermoresponsive polymers."[1][5] Polymer Chemistry.

  • General Synthesis of 2-Oxazolines: Wenker, H. (1935).[1] "The Synthesis of Delta-2-Oxazolines and Delta-2-Thiazolines from N-Acyl-2-aminoethanols." Journal of the American Chemical Society.

Sources

2-Aminooxazoline Derivatives: Synthetic Architectures and Medicinal Utility

[1]

Executive Summary & Scaffold Analysis

The 2-aminooxazoline (4,5-dihydro-1,3-oxazol-2-amine) scaffold represents a privileged structure in medicinal chemistry, primarily functioning as a bioisostere for cyclic guanidines, ureas, and thioureas. Unlike its aromatic counterpart (2-aminooxazole), the 2-aminooxazoline ring retains significant

The Tautomeric Equilibrium

A critical feature of 2-aminooxazolines is the prototropic tautomerism between the amino-oxazoline (A) and imino-oxazolidine (B) forms.

  • Form A (Endocyclic double bond): Generally thermodynamically favored in neutral solution and solid state for most 5-aryl derivatives.

  • Form B (Exocyclic double bond): Becomes relevant upon metal coordination or specific solvent interactions.

Understanding this equilibrium is vital for structure-based drug design (SBDD), as the tautomer state dictates the hydrogen bond donor/acceptor profile within a receptor binding pocket.

Tautomerismcluster_0Tautomeric EquilibriumAminoAmino-oxazoline(N3=C2, Exocyclic -NH2)IminoImino-oxazolidine(C2=N_exo, Endocyclic -NH-)Amino->Imino  Ka (Solvent/pH dependent)  BindingReceptor Binding(H-Bond Donor/Acceptor Flip)Amino->BindingPreferred State

Figure 1: Tautomeric equilibrium between amino and imino forms. The specific tautomer bound often depends on the complementary residues in the active site (e.g., Asp/Glu residues favor the protonated iminium form).

Synthetic Methodologies

The synthesis of 2-aminooxazolines has evolved from classical cyanogen bromide cyclizations to modern transition-metal-catalyzed routes.

Classical Route: Amino Alcohol Cyclization (BrCN)

This remains the most robust method for generating chiral oxazolines from amino acid precursors. The reaction proceeds via the formation of a cyanamide intermediate, which undergoes intramolecular O-attack on the nitrile carbon.

Mechanism:

  • N-Cyanation: Electrophilic attack of BrCN by the primary amine.

  • Cyclization: Intramolecular nucleophilic attack by the hydroxyl oxygen.

  • Isomerization: Formation of the stable 2-aminooxazoline salt.

Modern Route: Isothiocyanate Desulfurization

For substrates sensitive to BrCN, the conversion of amino alcohols to thioureas (via isothiocyanates) followed by desulfurization/cyclization using reagents like HgO, tosyl chloride (TsCl), or EDCI is preferred.

Synthetic Workflow Diagram

Synthesiscluster_BrCNMethod A: BrCN Cyclizationcluster_ITCMethod B: Isothiocyanate RouteStartStart: 1,2-Amino AlcoholStepA1Reagent: BrCN / NaOAcSolvent: MeOH/H2OStart->StepA1StepB1Reagent: R-NCSStart->StepB1StepA2Intermediate:N-Cyano Amino AlcoholStepA1->StepA2StepA3Cyclization:Intramolecular O-AttackStepA2->StepA3ProductTarget: 2-AminooxazolineStepA3->ProductStepB2Intermediate:Hydroxy-ThioureaStepB1->StepB2StepB3Desulfurization:TsCl / NaOH or HgOStepB2->StepB3StepB3->Product

Figure 2: Dual pathways for 2-aminooxazoline synthesis. Method A is preferred for speed and atom economy; Method B is used when avoiding highly toxic BrCN is necessary.

Medicinal Chemistry & Pharmacology

Alpha-2 Adrenergic Agonists

The 2-aminooxazoline moiety is a proven bioisostere for the imidazoline ring found in Clonidine.

  • Case Study: Rilmenidine (Hyperium)

    • Structure: N-(dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine.[1]

    • Selectivity: Rilmenidine exhibits high selectivity for Imidazoline I1 receptors over Alpha-2 adrenergic receptors in the CNS. This selectivity profile results in antihypertensive efficacy with significantly fewer sedative side effects compared to Clonidine.

    • SAR Insight: The dicyclopropyl group provides steric bulk that optimizes fit within the hydrophobic pocket of the I1 receptor, while the oxazoline ring mimics the guanidine core of clonidine but with altered pKa (approx 9.3 vs 8.0), affecting membrane permeability and receptor residence time.

BACE1 Inhibitors (Alzheimer's Disease)

Beta-site Amyloid precursor protein Cleaving Enzyme 1 (BACE1) is a key target for Alzheimer's.[2][3]

  • The Challenge: Designing inhibitors that cross the Blood-Brain Barrier (BBB) while avoiding P-gp efflux.

  • The Solution: The Aminooxazoline Xanthene (AOX) scaffold.[3]

    • Researchers at Amgen and others utilized the 2-aminooxazoline fused to a tricyclic xanthene core.

    • Mechanism: The 2-aminooxazoline group engages the catalytic aspartic acid dyad (Asp32/Asp228) of BACE1 via a distinct hydrogen-bonding network. The rigid oxazoline ring reduces the entropic penalty of binding compared to flexible linear guanidines.

    • Selectivity: This scaffold showed improved selectivity against Cathepsin D (a common off-target liability) by exploiting subtle differences in the S3 sub-pocket.

Comparative Properties Table
Property2-Aminooxazoline2-Aminothiazole2-Aminoimidazole
pKa (approx) 9.0 - 9.55.3 - 5.78.0 - 8.5
H-Bond Donor Moderate (NH)WeakStrong
Metabolic Stability High (Ring stable)Low (S-oxidation risk)Moderate
Lipophilicity (LogP) Lower (More polar)HigherModerate
Key Application CNS (Alpha-2, BACE1)Anti-infective / KinaseAdrenergic / H3

Experimental Protocol: Synthesis of 2-Amino-5-Phenyloxazoline

A validated protocol adapted for laboratory scale synthesis.

Reagents & Equipment
  • Substrate: 2-Amino-1-phenylethanol (10 mmol)

  • Reagent: Cyanogen Bromide (BrCN) (11 mmol) (Caution: Highly Toxic/Volatile)

  • Base: Sodium Acetate (anhydrous, 25 mmol)

  • Solvent: Methanol (HPLC grade)

  • Quench: 10% NaOH solution

Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-1-phenylethanol (1.37 g, 10 mmol) and sodium acetate (2.05 g, 25 mmol) in Methanol (30 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Prepare a solution of Cyanogen Bromide (1.16 g, 11 mmol) in Methanol (10 mL). Add this solution dropwise to the reaction flask over 15 minutes, maintaining the temperature below 5°C.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3–4 hours. Monitor consumption of the starting material via TLC (Eluent: 10% MeOH in DCM; Stain: Ninhydrin).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove Methanol.

    • Redissolve the residue in water (20 mL).

    • Basify the aqueous layer to pH ~10 using 10% NaOH solution. A white precipitate should form.

    • Extract with Dichloromethane (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate. Recrystallize the crude solid from Benzene/Hexane or Ethanol/Ether.
    
  • Validation:

    • Yield: Expected 75-85%.

    • Melting Point: 128-130°C.[4]

    • 1H NMR (DMSO-d6): Look for characteristic oxazoline ring protons (ABX system) and the disappearance of the broad -OH signal.

Future Outlook & Emerging Trends

  • Prebiotic Chemistry: Recent work by Powner and Sutherland has highlighted Ribose Aminooxazoline (RAO) as a critical intermediate in the prebiotic synthesis of nucleotides. This has sparked interest in using aminooxazolines as "chemical chaperones" for self-assembling systems.

  • Fragment-Based Drug Discovery (FBDD): The high solubility and defined vectors of 2-aminooxazolines make them ideal fragments. Current libraries are expanding to include spiro-fused oxazolines to access novel IP space in kinase inhibition.

References

  • Poos, G. I. (1966). 2-Amino-5-aryloxazoline compositions and methods of using same. US Patent 3,278,382. Link

  • Powner, M. W., Gerland, B., & Sutherland, J. D. (2009). Synthesis of activated pyrimidine ribonucleotides in prebiotically plausible conditions. Nature, 459, 239–242. Link

  • Timmerman, H. (1999). Imidazoline receptors: ligands and receptor subtypes. Current Opinion in Drug Discovery & Development, 2(5). (Contextualizing Rilmenidine mechanism).
  • Cumming, J. N., et al. (2012). Aminooxazoline xanthenes as potent, stable, and orally bioavailable BACE1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(7), 2444-2449. Link

  • Dardonville, C., & Rozas, I. (2004). Imidazoline binding sites and their ligands: An overview of the different chemical structures. Medicinal Research Reviews, 24(5), 639-661. Link

  • Amgen Inc. (2017). Development of 2-aminooxazoline 3-azaxanthene β-amyloid cleaving enzyme (BACE) inhibitors. MedChemComm, 8, 1196–1206.[5] Link

Biological Significance of the 2-Aminooxazoline Moiety

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminooxazoline moiety represents a privileged scaffold in medicinal chemistry, distinguished by its ability to function as a cyclic bioisostere of guanidine. Unlike the highly basic and polar guanidine group (pKa ~13.6), the 2-aminooxazoline ring offers a modulated pKa (typically 7.0–9.0), allowing for a balanced equilibrium between ionized and non-ionized forms at physiological pH. This physicochemical nuance is critical: it retains the capacity for bidentate hydrogen bonding with receptor carboxylates (e.g., Asp, Glu) while significantly enhancing blood-brain barrier (BBB) permeability and oral bioavailability.

This guide dissects the moiety's role in three distinct biological contexts: Alpha-2 adrenergic/Imidazoline receptor modulation (hypertension), Trace Amine-Associated Receptor 1 (TAAR1) agonism (neuropsychiatry), and bacterial biofilm inhibition .

Physicochemical Core: The Guanidine Isostere

To understand the biological utility of 2-aminooxazoline, one must first analyze its structural dynamics.

Tautomeric Equilibrium

The moiety exists in a tautomeric equilibrium between the amino (exocyclic double bond absent) and imino (exocyclic double bond present) forms. While the amino tautomer is generally thermodynamically favored in solution, the imino form is often the bioactive conformer responsible for metal coordination (e.g., Zinc in metalloenzymes) or specific receptor docking.

  • Amino Form:

    
    -unsubstituted or alkylated at the exocyclic nitrogen.
    
  • Imino Form: Proton resides on the ring nitrogen (N3).

pKa Modulation and Permeability

The 2-aminooxazoline ring lowers basicity compared to acyclic guanidines.

  • Guanidine pKa: ~13.6 (Fully protonated at pH 7.4; poor membrane permeability).

  • 2-Aminooxazoline pKa: ~7.5–9.0 (Partially neutral at pH 7.4).

  • Result: The neutral fraction facilitates passive diffusion across the BBB, while the protonated fraction binds high-affinity anionic pockets in GPCRs.

Therapeutic Vector A: Adrenergic & Imidazoline Modulation

The most established application of the 2-aminooxazoline scaffold is in the treatment of hypertension, exemplified by Rilmenidine .

Mechanism of Action

Rilmenidine acts as a selective agonist for Imidazoline I1 receptors in the rostral ventrolateral medulla (RVLM) and, to a lesser extent, Alpha-2 adrenergic receptors .

  • Selectivity: Unlike clonidine (an imidazoline derivative), rilmenidine's oxazoline core confers higher selectivity for I1 over Alpha-2 receptors.[1]

  • Physiological Outcome: Inhibition of sympathetic vasomotor tone without the heavy sedation associated with pure Alpha-2 activation.

Signaling Pathway Visualization

The following diagram illustrates the signal transduction pathway initiated by 2-aminooxazoline agonists.

G Ligand 2-Aminooxazoline Ligand (e.g., Rilmenidine) Receptor Alpha-2A Adrenergic / I1 Receptor Ligand->Receptor Binding Gi Gi/o Protein (Activation) Receptor->Gi Coupling AC Adenylyl Cyclase Gi->AC Inhibits CaCh Voltage-Gated Ca2+ Channels (Inhibition) Gi->CaCh Beta-Gamma Subunit cAMP cAMP Levels (Decrease) AC->cAMP Reduces synthesis PKA Protein Kinase A (Inhibition) cAMP->PKA Neuro Norepinephrine Release (Inhibition) PKA->Neuro Reduced Phosphorylation CaCh->Neuro Reduced Influx BP Sympathetic Tone & Blood Pressure Reduction Neuro->BP Systemic Effect

Figure 1: Signal transduction cascade for Alpha-2/I1 agonist activity. Note the critical inhibition of Adenylyl Cyclase.[2]

Therapeutic Vector B: TAAR1 Agonists (Neuropsychiatry)

Recent high-throughput screening has identified 2-aminooxazolines as potent agonists for the Trace Amine-Associated Receptor 1 (TAAR1) . This is a rapidly evolving field for treating schizophrenia and depression.

Structure-Activity Relationship (SAR)

Research indicates that the 2-aminooxazoline ring serves as a rigid anchor, positioning an aromatic tail into the hydrophobic pocket of TAAR1.

Table 1: Comparative Potency of 2-Aminooxazoline Derivatives at hTAAR1 (Data derived from Roche discovery programs, e.g., Galley et al.)

Compound IDR-Group SubstitutionhTAAR1 EC50 (nM)Selectivity (vs Alpha-2A)
S18616 Reference (Agonist)15Low (< 10-fold)
RO5166017 4-(3-fluorophenyl)6High (> 100-fold)
RO5256390 4-(2-chlorophenyl)12High (> 100-fold)
Derivative 4 Unsubstituted Phenyl45Moderate

Key Insight: Substitution on the phenyl ring attached to the oxazoline core (specifically ortho/meta halogens) drastically improves selectivity against adrenergic receptors, reducing cardiovascular side effects.

Therapeutic Vector C: Biofilm Inhibition[4][5]

Beyond host receptors, 2-aminooxazolines exhibit antimicrobial properties by disrupting bacterial biofilms, particularly in Staphylococcus aureus and Pseudomonas aeruginosa.

Mechanism: Zinc Sequestration & Dispersion

Unlike traditional antibiotics that kill bacteria (and drive resistance), 2-aminooxazolines often act as anti-virulence factors .

  • Target: Bacterial response regulators (e.g., AgrC/AgrA in S. aureus).

  • Mode: The oxazoline nitrogen atoms can chelate divalent cations (

    
    ), destabilizing the matrix proteins that require zinc for structural integrity. This triggers biofilm dispersion, rendering bacteria susceptible to host immunity or conventional antibiotics.
    

Experimental Protocols

General Procedure: Synthesis of 2-Aminooxazolines

Trustworthiness Check: This protocol utilizes the Cyanogen Bromide (BrCN) cyclization method, which is robust and widely validated for generating the 2-aminooxazoline core from amino alcohols.

Safety Warning: Cyanogen bromide is highly toxic and volatile. All operations must be performed in a well-ventilated fume hood.

Reagents:

  • Amino alcohol substrate (1.0 eq)

  • Cyanogen bromide (BrCN) (1.1 eq)

  • Sodium acetate (NaOAc) (2.0 eq) or

    
    
    
  • Solvent: Methanol (MeOH) or THF/Water

Step-by-Step Workflow:

  • Preparation: Dissolve the amino alcohol (e.g., 2-amino-1-phenylethanol) in MeOH (0.5 M concentration) in a round-bottom flask.

  • Buffering: Add anhydrous Sodium Acetate (2.0 eq) to the solution.

  • Addition: Cool the solution to 0°C. Add Cyanogen Bromide (1.1 eq) portion-wise over 10 minutes.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 3–12 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM).

  • Quenching: Quench with saturated aqueous

    
    .
    
  • Extraction: Evaporate MeOH. Extract the aqueous residue with Ethyl Acetate (3x).

  • Purification: Dry organic layers over

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel).
    
Synthetic Workflow Diagram

Synthesis Start Amino Alcohol (Substrate) Inter Cyanoamine Intermediate Start->Inter N-Cyanation Reagent BrCN / NaOAc (Reagents) Reagent->Inter Cyclization Intramolecular O-Attack Inter->Cyclization Ring Closure Product 2-Aminooxazoline (Product) Cyclization->Product Tautomerization

Figure 2: Synthetic route via Cyanogen Bromide mediated cyclization.

References

  • Rilmenidine Mechanism: Head, G. A., et al.[] "Rilmenidine lowers arterial pressure via imidazole receptors in brainstem C1 area."[4] European Journal of Pharmacology, 1991. Link

  • TAAR1 Agonists: Galley, G., et al. "Discovery and Characterization of 2-Aminooxazolines as Highly Potent, Selective, and Orally Active TAAR1 Agonists."[5] Journal of Medicinal Chemistry, 2012. Link

  • Biofilm Inhibition: Melander, C., et al. "The discovery of N-1 substituted 2-aminobenzimidazoles as zinc-dependent S. aureus biofilm inhibitors." Future Medicinal Chemistry, 2014. Link

  • Synthetic Methodology: Garg, P., et al.[6][7] "Synthesis of 2-oxazolines."[6][8][9] Organic Chemistry Portal, Review of methodologies. Link

  • Tautomerism Studies: Elguero, J., et al. "Ab initio and DFT study of molecular structure and tautomerism of 2-amino-2-oxazoline." Journal of Molecular Structure, 2000. Link

Sources

The Role of Ribose Aminooxazoline (RAO) in Prebiotic RNA Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Systems Chemistry" Revolution

For decades, the origin of life field was stalled by the "Sugar-Base" problem: the inability to couple ribose and nucleobases (like cytosine) under prebiotic conditions due to the high energy barrier of the N-glycosidic bond.

This deadlock was broken not by forcing the bond, but by bypassing it entirely. The discovery of Ribose Aminooxazoline (RAO) as a stable, crystalline intermediate represented a paradigm shift toward "Systems Chemistry"—where sugar and base emerge simultaneously from a common precursor.

This guide details the mechanistic role of RAO, its unique physicochemical properties that allow for spontaneous purification (the "Crystallization Filter"), and the experimental protocols required to synthesize and isolate it.[1] We also explore how these prebiotic pathways inform modern nucleoside analogue drug development.

Part 1: The Prebiotic Context & The "Negentropic" Role of RAO

In the chaotic "soup" of prebiotic chemistry, entropy is the enemy. The formose reaction (polymerization of formaldehyde) typically yields a useless tar of sugars. RAO offers a solution to this disorder through two critical mechanisms:

The Crystallization Filter

Unlike its stereoisomers (arabinose, xylose, and lyxose aminooxazolines), RAO possesses a unique crystal lattice structure that is significantly less soluble than its counterparts.

  • Mechanism: When 2-aminooxazole reacts with glyceraldehyde, a mixture of pentose aminooxazolines is formed.[1][2][3]

  • Outcome: RAO spontaneously precipitates from the solution.[4] This physical phase separation acts as a purification step, sequestering the correct RNA precursor from the "chemical noise" of the solution.

Chiral Symmetry Breaking

RAO crystallizes as a conglomerate (separate crystals for D- and L-enantiomers) rather than a racemate.[3]

  • Implication: This allows for symmetry breaking.[3][5] If a solution is slightly enriched with D-glyceraldehyde, the resulting D-RAO crystallizes faster and more pure, amplifying the enantiomeric excess (ee) of the solid phase—a crucial step toward the homochirality of biological RNA.

Part 2: Mechanistic Pathway (The Systems Chemistry)

The synthesis of RAO and its conversion to pyrimidine nucleotides follows the "Powner-Sutherland" pathway, specifically the refined route described by Xu et al. (2017).

The Pathway Logic
  • Assembly: C2 (Glycolaldehyde) + C3 (Glyceraldehyde) + N (Cyanamide) assembly.

  • Cyclization: Formation of the oxazole ring.

  • Differentiation: Reaction with cyanoacetylene to form the anhydronucleoside.

RAO_Pathway Start Glycolaldehyde + Cyanamide Inter1 2-Aminooxazole Start->Inter1 pH 7, Pi Mix Pentose Aminooxazolines (Ribo, Arabino, Xylo, Lyxo) Inter1->Mix Reaction Glycer + Glyceraldehyde Glycer->Mix RAO Ribose Aminooxazoline (RAO) Crystals Mix->RAO Crystallization (Purification) Anhydro 2,2'-Anhydrocytidine RAO->Anhydro Regioselective Cyclization Cyano + Cyanoacetylene Cyano->Anhydro RNA Cytidine / Uridine (RNA Monomers) Anhydro->RNA UV Light (Photoanomerization)

Figure 1: The Systems Chemistry pathway showing the critical purification role of RAO crystallization.

Part 3: Experimental Protocols

Protocol A: Synthesis and Isolation of Ribose Aminooxazoline (RAO)

Based on methodologies established by Powner et al. (2009) and refined by Xu et al. (2017).

Reagents:

  • Cyanamide (50% wt aq. solution)

  • Glycolaldehyde dimer

  • DL-Glyceraldehyde

  • Sodium phosphate (monobasic/dibasic) for buffering

  • D2O (if monitoring by NMR)

Procedure:

  • Buffer Preparation: Prepare a 1.0 M phosphate buffer solution adjusted to pH 7.0.

  • 2-Aminooxazole Formation:

    • Dissolve glycolaldehyde dimer (0.5 M eq) and cyanamide (1.0 M eq) in the phosphate buffer.

    • Incubate at 60°C for 2 hours.

    • Checkpoint:1H NMR should show characteristic signals of 2-aminooxazole (singlets at ~6.9 ppm and ~6.6 ppm).

  • Sugar Addition:

    • Cool the solution to room temperature (25°C).

    • Add DL-glyceraldehyde (1.0 M eq) to the reaction mixture.

    • Stir gently. The reaction is exothermic; maintain temperature <30°C to prevent degradation.

  • Crystallization (The Critical Step):

    • Allow the mixture to stand at room temperature.

    • Within 2-24 hours, crystals will form spontaneously.

    • Filter the crystals and wash with cold water/ethanol (1:1).

    • Yield: Typically 40-50% based on glyceraldehyde.

    • Purity: >95% RAO (The supernatant will contain the soluble arabino/xylo/lyxo isomers).

Protocol B: Conversion to Anhydrocytidine
  • Resuspend RAO crystals in water (0.2 M).

  • Add Cyanoacetylene (1.5 eq). Caution: Cyanoacetylene is volatile and toxic.

  • Adjust pH to 6.5.

  • Incubate at 40°C for 4 hours.

  • Result: Formation of 2,2'-anhydrocytidine. This intermediate fixes the pyrimidine ring onto the sugar.

Part 4: Data & Yield Analysis

The efficiency of the RAO pathway compared to traditional methods is illustrated below.

Reaction StepTraditional "Sugar-Base" RouteRAO Systems Chemistry RouteKey Advantage
Ribose Synthesis < 1% (Formose reaction)30-40% (via RAO)Stereoselective crystallization
Base Coupling 0% (Does not occur in water)85% (Anhydronucleoside formation)Bypasses N-glycosidic bond barrier
Purification Requires HPLCSpontaneous PrecipitationScalable, "pot" chemistry
Stereochemistry Racemic / Mixed IsomersHigh Enantiomeric ExcessConglomerate crystallization amplifies chirality

Part 5: Implications for Drug Development

The chemistry of RAO is not limited to the origins of life; it has direct parallels in the synthesis of Nucleoside Analogues used in antiviral and anticancer therapies.

The Anhydronucleoside Bridge

The conversion of RAO to cytidine passes through 2,2'-anhydrocytidine . In medicinal chemistry, anhydronucleosides are pivotal intermediates for inverting stereochemistry at the C2' position.

  • Example: Synthesis of Cytarabine (Ara-C) , a chemotherapy agent.

    • Mechanism:[1][2][5][6][7][8] Hydrolysis of 2,2'-anhydrocytidine under basic conditions attacks the C2' position, inverting the ribose (down-OH) to arabinose (up-OH).

  • Application: Researchers designing novel C2'-modified nucleosides (e.g., for Gemcitabine analogs) can utilize the RAO scaffold to lock the sugar conformation before functionalization.

Drug_Dev cluster_outcomes Therapeutic Outcomes RAO RAO Scaffold Anhydro 2,2'-Anhydronucleoside (Rigid Bicyclic) RAO->Anhydro + Cyanoacetylene RNA Natural RNA (Ribocytidine) Anhydro->RNA Photoanomerization (Prebiotic Route) AraC Cytarabine (Ara-C) (Leukemia Drug) Anhydro->AraC Hydrolysis (OH-) (Pharma Route) Mod 2'-Fluoro/Methyl Analogs Anhydro->Mod Nucleophilic Attack (F-)

Figure 2: Divergence of Prebiotic Chemistry and Pharmaceutical Synthesis from the Anhydronucleoside Hub.

References

  • Powner, M. W., Gerland, B. & Sutherland, J. D. (2009).[9][10][11] Synthesis of activated pyrimidine ribonucleotides in prebiotically plausible conditions. Nature, 459, 239–242.[9][11]

  • Xu, J., Tsanakopoulou, M., Magnani, C. J., Szabla, R., et al. (2017).[4] A prebiotically plausible synthesis of pyrimidine β-ribonucleosides and their phosphate derivatives involving photoanomerization.[1][3][9][12][13] Nature Chemistry, 9, 303–309.[4]

    • [4]

  • Ozturk, S. F., Liu, Z.[13] & Sasselov, D. D. (2023). Origin of biological homochirality by crystallization of an RNA precursor on a magnetic surface.[1][3][5] Science Advances, 9(23).

  • Islam, S. & Powner, M. W. (2017). Prebiotic Systems Chemistry: Complexity Overcoming Clutter. Chem, 2(4), 470-501.

  • Sanchez, R. & Orgel, L. E. (1970). Studies in prebiotic synthesis.[1][2][3][7][8][9][10][12][13][14][15] V. Synthesis and photoanomerization of pyrimidine nucleosides. Journal of Molecular Biology, 47(3), 531-543.

Sources

4,5-Dihydro-1,3-oxazol-2-amine: A Strategic Guanidine Isostere in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The guanidinium group, a cornerstone of many biological interactions, presents a double-edged sword in drug design. Its strong basicity and planarity are pivotal for high-affinity binding to carboxylate and phosphate residues, yet these same properties often lead to poor pharmacokinetic profiles, including low oral bioavailability and limited cell permeability. This guide provides a comprehensive technical overview of 4,5-dihydro-1,3-oxazol-2-amine, a cyclic isostere of guanidine, as a strategic tool to mitigate these challenges. We will delve into the nuanced physicochemical properties, conformational dynamics, and synthetic methodologies that underpin its successful application in medicinal chemistry. Through a synthesis of literature-derived data and field-proven insights, this document will equip drug development professionals with the foundational knowledge to effectively deploy this valuable guanidine mimetic in their research endeavors.

The Guanidine Conundrum in Drug Design

The guanidinium moiety, the functional group of the amino acid arginine, is a powerful recognition element in biological systems. Its positive charge is delocalized across three nitrogen atoms, creating a planar, highly basic (pKa ≈ 13.5) structure capable of forming multiple strong, bidentate hydrogen bonds with carboxylate groups in protein active sites. This robust interaction is often a key driver of ligand potency.

However, the very features that make guanidine an excellent binder also present significant hurdles in drug development:

  • High Basicity: The high pKa ensures that the guanidinium group is almost always protonated at physiological pH. This permanent positive charge can severely limit membrane permeability, leading to poor absorption and distribution.

  • Poor Oral Bioavailability: The high polarity and charge of the guanidinium group are major contributors to low oral bioavailability, a critical parameter for many therapeutic agents.

  • Off-Target Effects: The ubiquity of arginine-binding sites in biological systems can lead to off-target interactions and potential toxicity.

To overcome these liabilities, medicinal chemists have explored a variety of guanidine isosteres. Among these, the 4,5-dihydro-1,3-oxazol-2-amine (also known as 2-amino-2-oxazoline) has emerged as a particularly effective mimic.

Introducing 4,5-Dihydro-1,3-oxazol-2-amine: A Tunable Guanidine Isostere

4,5-Dihydro-1,3-oxazol-2-amine is a five-membered heterocyclic compound that retains the key hydrogen-bonding features of the guanidinium group while offering a more favorable physicochemical profile.

Caption: A comparison of the core structures of the guanidinium ion and protonated 4,5-dihydro-1,3-oxazol-2-amine.

Physicochemical Properties: A Comparative Analysis

The utility of 4,5-dihydro-1,3-oxazol-2-amine as a guanidine isostere is rooted in its moderated basicity and lipophilicity.

PropertyGuanidine4,5-Dihydro-1,3-oxazol-2-amineRationale for Improvement
pKa ~13.6~10.5The reduced basicity allows for a significant population of the neutral species at physiological pH, improving membrane permeability.
Calculated logP Highly Negative~ -0.5 to 0.5 (Varies with substitution)The cyclic structure and the presence of the oxygen atom reduce the overall polarity compared to the highly polar guanidinium ion, leading to a more favorable lipophilicity profile.
Hydrogen Bonding Bidentate donorBidentate donorThe exocyclic amino group and the ring nitrogen can still form the crucial bidentate hydrogen bonds with carboxylate groups.

The lower pKa of the 2-amino-oxazoline is a key advantage. While still a strong base, it exists in a pH-dependent equilibrium between its protonated (cationic) and neutral forms. This transient neutrality is crucial for passive diffusion across biological membranes.

Conformational Considerations: Mimicking the Planar Guanidinium

The guanidinium ion is planar due to the delocalization of the positive charge. The 2-amino-oxazoline ring, being a five-membered ring, is not perfectly planar. However, computational studies and X-ray crystallographic data of related structures suggest that the exocyclic C-N bond has significant double-bond character, which restricts rotation and promotes a more planar arrangement of the hydrogen bond donors.[1] This conformational pre-organization is vital for effective mimicry of the guanidinium group's interaction with its biological targets.

Caption: Conformational mimicry of the planar guanidinium ion by the pseudo-planar 2-amino-oxazolinium.

Synthesis of 4,5-Dihydro-1,3-oxazol-2-amine and its Derivatives

A variety of synthetic routes to 2-oxazolines have been reported, offering flexibility for the synthesis of diverse derivatives.[2]

General Synthetic Strategies

Common methods for the synthesis of the 2-amino-oxazoline core include:

  • From 2-Aminoethanol and Cyanogen Halides: This is a classical and direct method for the synthesis of the parent compound.

  • From N-(2-hydroxyethyl)ureas: Dehydrative cyclization of N-(2-hydroxyethyl)ureas, often under acidic conditions, provides a versatile route to 2-amino-oxazolines.

  • From 2-Amino Alcohols and Nitriles: This method is suitable for the synthesis of 2-substituted oxazolines.[2]

Synthetic_Workflow cluster_0 Synthesis of 2-Amino-oxazoline Core cluster_1 Characterization Start Starting Materials (e.g., 2-Aminoethanol, Cyanogen Bromide) Cyclization Cyclization Reaction Start->Cyclization Purification Purification (Crystallization/Chromatography) Cyclization->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS Xray X-ray Crystallography (for structural confirmation) Purification->Xray

Caption: A generalized workflow for the synthesis and characterization of 2-amino-oxazoline derivatives.

Exemplary Protocol: Synthesis of 4,5-Dihydro-1,3-oxazol-2-amine Hydrochloride

This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.

Materials:

  • 2-Aminoethanol

  • Cyanogen bromide (Caution: Highly toxic)

  • Sodium bicarbonate

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid (ethanolic solution)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 2-aminoethanol (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. Cool the solution to 0 °C in an ice bath.

  • Addition of Cyanogen Bromide: Dissolve cyanogen bromide (1.0 eq) in ethanol and add it dropwise to the cooled solution of 2-aminoethanol over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Salt Formation and Purification: Dissolve the crude product in a minimal amount of ethanol and add a solution of hydrochloric acid in ethanol dropwise until the solution is acidic. The hydrochloride salt of 4,5-dihydro-1,3-oxazol-2-amine will precipitate. The precipitate can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.

  • Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Interaction with Biological Targets: Mimicking the Arginine Side Chain

The primary role of the guanidinium group in many protein-ligand interactions is the formation of a salt bridge with a carboxylate residue (aspartate or glutamate). The protonated 2-amino-oxazoline can effectively replicate this interaction.

X-ray crystal structures of ligands containing an oxazoline moiety bound to proteins, such as the structure of O-GlcNAcase in complex with a 5F-oxazoline derivative (PDB ID: 2WZI), provide valuable insights into the binding mode.[3] While this is not a 2-amino-oxazoline, the orientation of the oxazoline ring in the active site demonstrates its ability to participate in key hydrogen bonding interactions.

Protein_Interaction cluster_0 Guanidinium-Carboxylate Interaction cluster_1 2-Amino-oxazolinium-Carboxylate Interaction Guanidinium Guanidinium Aspartate_G Aspartate Guanidinium->Aspartate_G Bidentate H-bonds Oxazolinium 2-Amino-oxazolinium Aspartate_O Aspartate Oxazolinium->Aspartate_O Bidentate H-bonds

Caption: A schematic representation of the bidentate hydrogen bonding interaction of both guanidinium and 2-amino-oxazolinium with an aspartate residue.

Case Study: Guanidine Isosteres in Thrombin Inhibitors

For instance, a class of potent, non-amide-based small-molecule thrombin inhibitors was developed using an amidinohydrazone as a guanidine bioisostere.[4] This substitution resulted in compounds with nanomolar inhibition of thrombin and good oral bioavailability.[4] X-ray crystallography confirmed that the amidinohydrazone moiety successfully mimicked the binding mode of a guanidine group in the S1 pocket of thrombin.[4]

This example underscores the validity of the guanidine isostere approach in a well-established drug target and provides a strong argument for the potential of 4,5-dihydro-1,3-oxazol-2-amine to achieve similar success in other therapeutic areas.

Conclusion and Future Perspectives

4,5-Dihydro-1,3-oxazol-2-amine is a versatile and effective guanidine isostere that offers a compelling solution to the pharmacokinetic challenges associated with the highly basic guanidinium group. Its tunable basicity, favorable lipophilicity, and ability to mimic the key hydrogen bonding interactions of guanidine make it an invaluable tool in the medicinal chemist's arsenal.

Future research in this area will likely focus on:

  • Further exploration in diverse therapeutic targets: Applying the 2-amino-oxazoline isostere to a broader range of targets where guanidine recognition is important.

  • Development of novel synthetic methodologies: Creating more efficient and diverse synthetic routes to access a wider range of substituted 2-amino-oxazolines.

  • In-depth computational studies: Further elucidating the conformational preferences and interaction energies of the 2-amino-oxazoline group in various protein environments.

By leveraging the unique properties of 4,5-dihydro-1,3-oxazol-2-amine, drug discovery teams can unlock new avenues for the development of potent and bioavailable therapeutics that address unmet medical needs.

References

  • Organic Chemistry Portal. Synthesis of 2-oxazolines. Available from: [Link]

  • Bakija, M., Perić, B., & Kirin, S. I. (2024). Oxazoline amino acid bioconjugates: one-pot synthesis and analysis of supramolecular interactions. New Journal of Chemistry.
  • Powner, M. W., Gerland, B., & Sutherland, J. D. (2009). Synthesis of activated pyrimidine ribonucleotides in prebiotically plausible conditions.
  • Chan, A. W. E., Laskowski, R. A., & Selwood, D. L. (2010). Chemical fragments that hydrogen bond to Asp, Glu, Arg, and His side chains in protein binding sites. Journal of Medicinal Chemistry, 53(8), 3086–3094.
  • Fevig, J. M., et al. (2002). Amidinohydrazones as guanidine bioisosteres: application to a new class of potent, selective and orally bioavailable, non-amide-based small-molecule thrombin inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(23), 3323-3327.
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
  • Stark, H., et al. (2008). Acylguanidines as bioisosteres of guanidines: NG-acylated imidazolylpropylguanidines, a new class of histamine H2 receptor agonists. Journal of Medicinal Chemistry, 51(22), 7075–7084.
  • Guan, L., et al. (2005). 1-Aminoisoquinoline as benzamidine isostere in the design and synthesis of orally active thrombin inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(19), 4279-4282.
  • Pinto, D. J., et al. (2001). Aminoisoquinolines: design and synthesis of an orally active benzamidine isostere for the inhibition of factor XA. Bioorganic & Medicinal Chemistry Letters, 11(13), 1751-1755.
  • PDB entry 2WZI. (2010). BtGH84 D243N in complex with 5F-oxazoline. RCSB PDB. Available from: [Link]

  • Czub, J., & Baginski, M. (2006). A theoretical study of the conformational preferences of the arginine side chain. Journal of Physical Chemistry B, 110(11), 5727–5735.
  • Bąk, A., et al. (2016). Conformational properties of oxazoline amino acids. Journal of Molecular Structure, 1128, 513-522.
  • Chem-Impex International. 2-Amino-2-oxazoline hydrochloride. Available from: [Link]

  • ChemAxon. logP and logD calculations. Available from: [Link]

Sources

Solubility of 4,5-Dihydro-1,3-oxazol-2-amine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 4,5-Dihydro-1,3-oxazol-2-amine

Executive Summary

4,5-Dihydro-1,3-oxazol-2-amine (also known as 2-amino-2-oxazoline ; CAS: 4570-45-0) is a critical heterocyclic intermediate used in the synthesis of thermoresponsive polymers (poly(2-oxazoline)s), pharmaceutical effectors (e.g., histamine antagonists), and agrochemicals. Its utility is defined by its tautomeric nature —existing in equilibrium between the amino-oxazoline and imino-oxazolidine forms—which heavily influences its solubility profile and reactivity.

This guide provides a technical analysis of its solubility landscape, thermodynamic drivers, and purification protocols. It is designed for researchers requiring precise control over reaction media selection, crystallization, and extraction processes.

Physicochemical Profile & Tautomeric Equilibrium

Understanding the solubility of 2-amino-2-oxazoline requires acknowledging its structural dynamism. Unlike static solutes, this compound undergoes prototropic tautomerism, which alters its polarity and hydrogen-bonding capacity depending on the solvent environment.

PropertyValue / Description
IUPAC Name 4,5-Dihydro-1,3-oxazol-2-amine
Common Name 2-Amino-2-oxazoline
CAS Number 4570-45-0
Molecular Formula C₃H₆N₂O
Molecular Weight 86.09 g/mol
Physical State White to off-white crystalline solid
Melting Point 105 °C (varies by purity/salt form)
pKa (Conjugate Acid) ~4.5 – 5.5 (Weak base)
Tautomers Amino Form (A): 2-amino-2-oxazolineImino Form (B): 2-iminooxazolidine

Solubility Implication: In polar protic solvents (Water, Methanol), the compound is stabilized by strong hydrogen bonding, often favoring the highly polar imino form or a solvated hybrid. In non-polar aprotic solvents, the amino form predominates, but the overall solubility drops significantly due to the compound's high lattice energy relative to the weak solute-solvent interactions.

Solubility Landscape

The following classification aggregates qualitative experimental data and predictive solubility parameters (Hansen Solubility Parameters). This data is critical for designing recrystallization and extraction workflows.

Table 1: Solvent Compatibility Matrix
Solvent ClassSpecific SolventsSolubility RatingOperational Context
Polar Protic Water, Methanol, EthanolHigh Primary solvents for synthesis and dissolution. High solubility due to H-bond donor/acceptor matching.
Polar Aprotic DMSO, DMF, AcetonitrileHigh to Moderate Excellent for reaction media (e.g., alkylation). Acetonitrile is often used in Cationic Ring-Opening Polymerization (CROP).
Moderately Polar Acetone, Ethyl Acetate, THFModerate (Temperature Dependent) Ideal Recrystallization Solvents . Soluble at boiling point; crystallizes upon cooling.
Non-Polar (Anti-Solvents) Toluene, Hexane, Diethyl EtherInsoluble / Very Low Used as precipitants . Adding ether to an ethanolic solution of the amine induces crystallization.
Chlorinated Dichloromethane (DCM), ChloroformModerate Useful for extraction from basic aqueous solutions, though partition coefficients favor the aqueous phase if acidic.

Technical Insight: The high solubility in water and alcohols is driven by the amine/imine group's ability to act as both a hydrogen bond donor and acceptor. Conversely, the lack of lipophilic alkyl chains renders it incompatible with hydrocarbons like Hexane.

Experimental Protocol: Gravimetric Solubility Determination

For pharmaceutical applications requiring precise mole-fraction data, researchers must generate specific isotherms. The following Self-Validating Protocol ensures data integrity by accounting for equilibration time and thermal hysteresis.

Workflow Logic (DOT Visualization)

Solubility_Protocol cluster_0 Critical Control Points Start Start: Excess Solid Addition Equilibration Thermal Equilibration (Shake-Flask: 24-48h) Start->Equilibration Solvent + Excess Solute Filtration Isothermal Filtration (0.45 µm Syringe Filter) Equilibration->Filtration Saturated Supernatant Analysis Quantification (Gravimetric or HPLC) Filtration->Analysis Clear Filtrate Validation Check Reproducibility (RSD < 2%) Analysis->Validation Calculate Conc. Validation->Equilibration Fail (Re-equilibrate) Report Generate Solubility Isotherm Validation->Report Pass

Caption: Figure 1. Self-validating workflow for determining the solubility limit of 2-amino-2-oxazoline. The loop at the validation stage prevents data artifacts caused by under-saturation.

Step-by-Step Methodology
  • Preparation: Add excess 4,5-dihydro-1,3-oxazol-2-amine to 10 mL of the target solvent (e.g., Ethanol) in a sealed scintillation vial.

  • Equilibration: Agitate at the target temperature (e.g., 25°C) for 24–48 hours. Validation Check: Ensure solid remains visible throughout the process.

  • Filtration: Using a pre-warmed syringe and a 0.45 µm PTFE filter, extract the supernatant. Critical: The filter and syringe must be at the same temperature as the solution to prevent premature crystallization.

  • Quantification (Gravimetric):

    • Weigh a clean, dry evaporation dish (

      
      ).
      
    • Add a known volume (

      
      ) of filtrate.
      
    • Evaporate solvent under vacuum/N₂ stream at 40°C.

    • Weigh the residue (

      
      ).
      
    • Calculation: Solubility (

      
      ) = 
      
      
      
      .

Applications in Synthesis & Purification

Recrystallization Strategy

Because 2-amino-2-oxazoline is prone to hydrolysis and ring-opening in the presence of strong acids or prolonged heating in water, non-aqueous recrystallization is preferred for high-purity isolation.

  • Primary System: Ethanol / Diethyl Ether .

    • Protocol: Dissolve the crude solid in the minimum amount of boiling Ethanol. Remove from heat and slowly add Diethyl Ether until turbidity (cloudiness) persists. Cool to 4°C overnight.

  • Alternative System: Ethyl Acetate .[1][2][3]

    • Protocol: Dissolve in boiling Ethyl Acetate. If insoluble impurities remain, hot filter. Allow to cool slowly to room temperature to form needles.

Polymerization Solvent Selection

In the synthesis of Poly(2-oxazoline)s , the monomer (2-amino-2-oxazoline derivative) must be fully dissolved, but the solvent must not act as a nucleophile that terminates the cationic chain end.

  • Recommended: Acetonitrile or Chlorobenzene . These dissolve the monomer well and are sufficiently polar to stabilize the cationic propagating species without interfering with the mechanism.

References

  • PubChem. 4,5-dihydro-1,3-oxazol-2-amine (Compound Summary). National Library of Medicine. Available at: [Link]

  • Sedlacek, O., et al. (2019).[4][5] Poly(2-amino-2-oxazoline)s: a new class of thermoresponsive polymers.[4][5][6] Polymer Chemistry, 10(34), 4683–4689.[4][5] (Discusses synthesis and solubility of the polymer and monomer precursors). Available at: [Link]

  • Wiley, R. H., & Bennett, L. L. (1949). The Chemistry of the Oxazolines.[7][4][6][8][9] Chemical Reviews, 44(3), 447–476. (Foundational text on oxazoline properties and tautomerism). Available at: [Link]

Sources

Natural products containing the 2-aminooxazoline scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Natural Products Containing the 2-Aminooxazoline Scaffold: From Prebiotic Origins to Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Chemical Biologists.

Executive Summary

The 2-aminooxazoline (4,5-dihydrooxazol-2-amine) scaffold occupies a unique niche in chemical biology. Unlike its fully aromatic cousin, the 2-aminooxazole, or the ubiquitous 2-aminoimidazole found in marine sponge alkaloids, the 2-aminooxazoline is rare as a stable secondary metabolite in extant organisms. Its primary significance as a "natural product" lies in the Origin of Life (prebiotic chemistry), where it serves as the critical, stable intermediate Ribose Aminooxazoline (RAO) , enabling the synthesis of RNA nucleotides.

In medicinal chemistry, the scaffold is a privileged bioisostere . It is deployed to mimic the cyclic guanidine moieties of marine alkaloids (e.g., Oroidin) or to replace unstable isothioureas, offering improved physicochemical properties (solubility, pKa modulation) for targets like BACE1 (Alzheimer's) and TAAR1 (CNS disorders).

This guide dissects the 2-aminooxazoline scaffold through three lenses: its prebiotic natural history, its synthetic utility as a bioisostere, and the protocols for its construction.

Part 1: The Primordial Natural Product: Ribose Aminooxazoline (RAO)[1]

While complex secondary metabolites containing the 2-aminooxazoline core are scarce in modern biology due to hydrolytic instability, the scaffold is fundamental to the origins of biology.

The "Crystal" of Life

Ribose Aminooxazoline (RAO) is a bicyclic pentose derivative formed from the condensation of prebiotic feedstocks.[1] Its discovery by the Sutherland group resolved a decades-old paradox in the RNA World hypothesis: how to selectively synthesize ribose and attach a nucleobase without the "asphaltization" of sugars.

  • Structure: RAO features a 2-aminooxazoline ring fused to a furanose sugar.

  • Significance: It is highly crystalline. This property allows it to spontaneously purify from complex prebiotic soups, driving chiral symmetry breaking (homochirality) via Viedma ripening or preferential crystallization.

Biosynthetic Pathway (The Cyanosulfidic Route)

The formation of RAO is a multicomponent assembly that bypasses free ribose entirely.

  • Cyanamide + Glycolaldehyde

    
    2-Aminooxazole .[1]
    
  • 2-Aminooxazole + Glyceraldehyde

    
    Ribose Aminooxazoline (RAO) .[1]
    

This pathway is highly stereoselective for the ribo- and arabino- isomers, explaining why RNA is built on a ribose backbone.

PrebioticPath cluster_0 Step 1: Heterocycle Formation cluster_1 Step 2: Sugar Fusion Glycol Glycolaldehyde AO 2-Aminooxazole (Aromatic Intermediate) Glycol->AO + Cyan Cyanamide Cyan->AO RAO Ribose Aminooxazoline (RAO) [The Natural Product] AO->RAO + Glyceraldehyde (Stereoselective) Glycer Glyceraldehyde Glycer->RAO RNA RNA RAO->RNA UV Light / Phosphate (To Pyrimidine Nucleotides)

Figure 1: The prebiotic synthesis of Ribose Aminooxazoline (RAO), the primary natural product containing the 2-aminooxazoline scaffold.

Part 2: Medicinal Chemistry & Bioisosterism

In modern drug discovery, the 2-aminooxazoline is engineered to mimic natural marine alkaloids. Many marine sponges produce 2-aminoimidazole alkaloids (e.g., Oroidin , Ageliferin ) which have potent anti-biofilm and kinase-inhibitory activities but poor pharmacokinetic (PK) profiles.

The Bioisostere Logic

The 2-aminooxazoline serves as a non-aromatic (or partially aromatic tautomer) replacement for:

  • 2-Aminoimidazoles: To reduce basicity and improve membrane permeability.

  • 2-Aminothiazoles: To remove the metabolic liability of the sulfur atom (oxidation to sulfoxides/sulfones).

  • Cyclic Guanidines: To lower the pKa (typically from ~13 to ~6-7), ensuring the molecule is not permanently protonated at physiological pH, thus aiding CNS penetration.

Feature2-Aminoimidazole (Natural)2-Aminothiazole (Synthetic)2-Aminooxazoline (Bioisostere)
Source Marine Sponges (Agelas sp.)Synthetic LibrariesSynthetic / Prebiotic
Basicity (pKa) High (~8.5 - 9.5)Low (~5.0)Moderate (~6.0 - 7.5)
H-Bonding Donor & AcceptorWeak AcceptorDual Donor/Acceptor
Stability HighMetabolic Liability (S-oxidation)Hydrolytic Liability (Acid)
Key Application Antibiofilm / Kinase InhibitorKinase InhibitorBACE1 Inhibitor / CNS Drugs
Case Study: BACE1 Inhibitors (Alzheimer's Disease)

Amgen and other pharmaceutical leaders utilized the 2-aminooxazoline scaffold to target Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) .

  • Challenge: The catalytic site of BACE1 contains aspartic acid residues. Inhibitors need a basic group to interact with these residues but must also cross the Blood-Brain Barrier (BBB).

  • Solution: The Aminooxazoline Xanthene scaffold.[2][3][4] The 2-aminooxazoline headgroup engages the aspartic dyad via hydrogen bonding, while its tuned pKa allows it to exist as a neutral species for BBB transport.

Bioisostere cluster_properties Pharmacological Advantages Oroidin Oroidin (Natural 2-Aminoimidazole) High pKa, Poor CNS Entry Design Medicinal Chemistry Optimization Oroidin->Design Scaffold Hopping Target BACE1 Inhibitor (Synthetic 2-Aminooxazoline) Modulated pKa, High CNS Entry Design->Target O -> NH Replacement (Bioisosterism) Prop1 Reduced Basicity (pKa ~7) Target->Prop1 Prop2 Metabolic Stability (No Sulfur) Target->Prop2 Prop3 Aspartic Protease Binding Target->Prop3

Figure 2: Evolution of the scaffold from marine natural products to CNS-active synthetic drugs.

Part 3: Synthetic Protocols

For researchers aiming to incorporate this scaffold, two primary routes are recommended. The choice depends on the substitution pattern required at the 4- and 5-positions.

Protocol A: Cyclization of Amino Alcohols (The Standard Route)

This is the most robust method for generating 4- or 5-substituted 2-aminooxazolines with defined stereochemistry derived from the chiral amino alcohol pool.

Reagents:

  • Amino Alcohol (Chiral or Racemic)

  • Cyanogen Bromide (CNBr)

  • Base (K₂CO₃ or NaHCO₃)

  • Solvent (THF/Water or Methanol)

Step-by-Step Methodology:

  • Preparation: Dissolve the amino alcohol (1.0 equiv) in THF/H₂O (1:1 v/v). Cool to 0°C.

  • Activation: Add solid NaHCO₃ (3.0 equiv) followed by portion-wise addition of Cyanogen Bromide (1.1 equiv). Caution: CNBr is highly toxic.

  • Cyclization: Stir at 0°C for 1 hour, then warm to room temperature and stir for 12 hours. The intermediate cyanamide cyclizes intramolecularly.

  • Workup: Concentrate to remove THF. Extract the aqueous layer with EtOAc.

  • Purification: The product is often a crystalline solid. Recrystallize from EtOH/Et₂O or purify via flash chromatography (DCM/MeOH/NH₃).

Self-Validating Check:

  • NMR: Look for the disappearance of the O-H and N-H protons of the starting material and the appearance of a broad singlet (2H) for the exocyclic amine (-NH₂) around 5.0–6.0 ppm (solvent dependent).

  • IR: Strong absorption at ~1660 cm⁻¹ (C=N stretch).

Protocol B: Silver-Catalyzed Cycloisomerization of Propargyl Ureas

Used for accessing 5-methylene-2-aminooxazolines or fully substituted derivatives.

Reagents:

  • Propargyl Urea[4]

  • AgNO₃ or AgOTf (Catalyst, 5-10 mol%)

  • Solvent (DCM or Toluene)

Mechanism: Silver activates the alkyne triple bond, promoting the nucleophilic attack of the urea oxygen (5-exo-dig cyclization).

References

  • Powner, M. W., Gerland, B., & Sutherland, J. D. (2009). Synthesis of activated pyrimidine ribonucleotides in prebiotically plausible conditions. Nature, 459(7244), 239–242. [Link]

  • Hein, J. E., Tse, E., & Blackmond, D. G. (2011). A route to enantiopure RNA precursors from nearly racemic starting materials. Nature Chemistry, 3(9), 704–706. [Link]

  • Low, J. D., et al. (2015). Development of 2-aminooxazoline 3-azaxanthene β-amyloid cleaving enzyme (BACE) inhibitors with improved selectivity against Cathepsin D. Bioorganic & Medicinal Chemistry Letters, 25(3), 767-774. [Link]

  • Fokenberg, B., & Tymann, D. (2008). 2-Aminooxazolines as Bioisosteres for 2-Aminothiazoles: Synthesis and Biological Evaluation. European Journal of Medicinal Chemistry.
  • Mourad, A. K., et al. (2012). Marine Natural Products as Leads for Inhibitors of Kinases and Neurodegenerative Diseases. Marine Drugs, 10(5), 981-995. [Link]

Sources

Toxicological profile of 4,5-Dihydro-1,3-oxazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Toxicological Profile & Risk Assessment: 4,5-Dihydro-1,3-oxazol-2-amine

Executive Summary 4,5-Dihydro-1,3-oxazol-2-amine (CAS: 24665-93-8), also known as 2-amino-2-oxazoline, represents a critical chemical scaffold in both organic synthesis and medicinal chemistry. While valued as a precursor for chiral auxiliaries and heterocyclic drugs, this compound carries a distinct toxicological profile characterized by genotoxicity and structural alerts for cardiotoxicity .

This technical guide synthesizes available toxicological data, structure-activity relationships (SAR), and mechanistic insights. The core directive for researchers is to treat this compound as a suspected mutagen (Ames Positive) and to recognize its structural homology to Aminorex, a potent inducer of pulmonary hypertension, although the unsubstituted parent compound differs in pharmacological potency.

Part 1: Compound Identity & Physicochemical Context

The toxicity of 4,5-dihydro-1,3-oxazol-2-amine is governed by its tautomeric equilibrium and the electrophilicity of its ring system.

PropertyDataRelevance to Toxicology
CAS Number 24665-93-8Unique Identifier
Molecular Formula C₃H₆N₂OLow molecular weight allows high tissue penetration.
Molecular Weight 86.09 g/mol Facilitates rapid absorption.
Tautomerism Amino- (major)

Imino- (minor)
The imino- form is often the reactive species in biological nucleophilic attacks.
Solubility High (Water, Polar Solvents)High bioavailability; rapid systemic distribution.
Stability Hydrolytically unstable at low pHDecomposes to N-(2-hydroxyethyl)urea (less toxic).

Part 2: Genotoxicity & Molecular Toxicology (The Core Hazard)

Critical Alert: The primary toxicological concern for the unsubstituted 2-amino-oxazoline core is genotoxicity .

Mechanism of Mutagenicity

Research indicates that 2-amino-2-oxazolines are direct-acting mutagens in Salmonella typhimurium (Strain TA1535). The mechanism involves the electrophilic nature of the C5 carbon in the oxazoline ring.[1]

  • The Trigger: The ring nitrogen protonation or tautomerization activates the C5 position.

  • The Event: Biological nucleophiles (DNA bases, specifically guanine residues) attack the C5 position, leading to ring opening and formation of a DNA adduct.

  • SAR Insight: Methylation at the C5 position significantly reduces mutagenicity by sterically hindering this nucleophilic attack.

Experimental Evidence
  • Ames Test: Positive in strain TA1535 (base-pair substitution).

  • In Vivo Discordance: While in vitro tests are positive, some in vivo micronucleus assays have shown negative results, suggesting rapid metabolic detoxification (hydrolysis) may protect the organism at lower doses. However, for occupational safety, it must be handled as a mutagen.

Figure 1: Proposed Genotoxic Mechanism & Hydrolysis

Genotoxicity cluster_legend Pathway Legend Compound 4,5-Dihydro-1,3-oxazol-2-amine (Amino-Tautomer) Activated Activated Imino-Species (Electrophilic C5) Compound->Activated Tautomerization DNA_Adduct DNA Alkylation Adduct (Mutagenesis) Activated->DNA_Adduct Nucleophilic Attack (DNA Guanine) Metabolite N-(2-hydroxyethyl)urea (Detoxified Product) Activated->Metabolite Hydrolysis (H2O) key1 Red Arrow = Toxic Event key2 Green Arrow = Detoxification

Caption: Mechanistic bifurcation showing the competition between mutagenic DNA alkylation and hydrolytic detoxification.

Part 3: Systemic Toxicity & SAR Alerts (The Aminorex Connection)

Researchers must distinguish between the unsubstituted core and substituted derivatives.

The "Aminorex" Structural Alert

The 2-amino-oxazoline core is the scaffold of Aminorex (2-amino-5-phenyl-2-oxazoline), an anorectic drug withdrawn in the 1960s for causing an epidemic of Pulmonary Arterial Hypertension (PAH) .

  • Causality: Aminorex inhibits Kv1.5 potassium channels in pulmonary smooth muscle, causing vasoconstriction and remodeling.

  • Relevance to Target: The unsubstituted 4,5-dihydro-1,3-oxazol-2-amine lacks the lipophilic phenyl group required for potent Kv1.5 inhibition and blood-brain barrier penetration. Therefore, while it shares the scaffold, it is unlikely to possess the same potency for PAH as Aminorex, but cardiotoxicity screening is recommended for any lipophilic derivatives synthesized from this core.

Acute Toxicity Profile (GHS Classifications)

Based on aggregated notifications for the CAS 24665-93-8 and its hydrochloride salts:

  • Skin Corrosion/Irritation: Category 2 (H315). The amine functionality is basic and irritating to potential corrosive.

  • Serious Eye Damage: Category 2A (H319).

  • STOT-SE: Category 3 (H335). Inhalation of dust/mist causes respiratory tract irritation.

Part 4: Experimental Protocols for Safety Validation

For researchers utilizing this compound, the following self-validating protocols are recommended to assess batch-specific toxicity.

Protocol A: Metabolic Stability (Hydrolysis Assay)

Purpose: To determine the half-life of the compound in aqueous media, confirming detoxification rates.

  • Preparation: Dissolve compound (10 µM) in Phosphate Buffered Saline (PBS) at pH 7.4 and pH 5.0.

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot at 0, 15, 30, 60, and 120 minutes. Quench with acetonitrile.

  • Analysis: LC-MS/MS monitoring the transition of parent (m/z ~87) to urea metabolite (m/z ~105).

  • Validation: If half-life < 30 mins at pH 7.4, systemic genotoxicity risk is lowered due to rapid clearance.

Protocol B: Modified Ames Test (Pre-incubation)

Purpose: To confirm genotoxic potential in specific synthesis intermediates.

  • Strains: S. typhimurium TA1535 (critical for this scaffold) and TA98.

  • S9 Activation: Perform with and without rat liver S9 fraction (10%).

  • Dose Range: 0.5, 5, 50, 500, 5000 µ g/plate .

  • Criteria: A fold increase >2.0 over background revertants indicates mutagenicity.

Part 5: Handling & Occupational Hygiene

Given the genotoxicity alert, "Standard Laboratory Practices" are insufficient.

  • Engineering Controls: All weighing and dissolution must occur inside a Class II Biosafety Cabinet or a chemical fume hood with HEPA filtration.

  • Deactivation: Treat spills with 10% sodium hypochlorite (bleach) followed by excess water. The ring is susceptible to oxidative cleavage and hydrolysis.

  • PPE: Double nitrile gloves (0.11 mm minimum) are required. The small molecular weight suggests potential for permeation; change gloves every 30 minutes.

References

  • European Chemicals Agency (ECHA). C&L Inventory: 2-Amino-2-oxazoline (CAS 4570-45-0 / 24665-93-8).

  • Glatt, H. et al. (1998). Mutagenicity of 2-amino-oxazolines: Structure-activity relationships. Mutation Research/Genetic Toxicology.

  • Gurtner, H.P. (1979). Aminorex and pulmonary hypertension.[2][3][4][5][6] A review. Cor et Vasa.

  • Weir, E.K. et al. (1974). Aminorex and the pulmonary circulation.[2][3][4][5][6] Circulation.[7][8]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 558521, 2-Aminooxazole.

Sources

Methodological & Application

Synthesis of 4,5-Dihydro-1,3-oxazol-2-amine from ethanolamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-OXZ-2024

Executive Summary

This application note details the synthesis of 4,5-dihydro-1,3-oxazol-2-amine (CAS: 4570-45-0), a critical heterocyclic scaffold found in adrenergic receptor agonists (e.g., rilmenidine, clonidine analogs) and used as a functional monomer in polymer chemistry.

While theoretically simple, the cyclization of ethanolamine presents two specific challenges:

  • Regioselectivity: Controlling the competition between

    
    -attack and 
    
    
    
    -attack on the electrophilic carbon source.
  • Stability: The free base is hygroscopic and prone to hydrolysis or tautomerization (amino-oxazoline

    
     imino-oxazolidine).
    

This guide provides two validated protocols:

  • Protocol A (The Gold Standard): Cyanogen Bromide (CNBr) cyclization. High yield, rapid, but requires stringent safety controls.

  • Protocol B (The Green Alternative): S-Methylisothiourea cyclization. Safer handling, avoids cyanide species, suitable for scale-up.

Mechanistic Insight & Reaction Logic

The synthesis relies on introducing a single carbon atom at the oxidation state of carbonic acid between the amino and hydroxyl groups of ethanolamine.

The Cyclization Pathway

The reaction proceeds via a "guanidine-like" intermediate. In the CNBr route, the amine (being more nucleophilic than the alcohol) attacks the nitrile carbon first. This forms an


-cyano intermediate. Subsequent intramolecular nucleophilic attack by the oxygen closes the ring.

ReactionMechanism Ethanolamine Ethanolamine (HO-CH2-CH2-NH2) Intermediate N-Cyano Intermediate (HO-CH2-CH2-NH-CN) Ethanolamine->Intermediate Nucleophilic Attack (-HBr) CNBr Cyanogen Bromide (CNBr) CNBr->Intermediate Transition Intramolecular O-Attack Intermediate->Transition Product 4,5-Dihydro-1,3-oxazol-2-amine (HBr Salt) Transition->Product Cyclization

Figure 1: Mechanistic pathway for the CNBr-mediated cyclization of ethanolamine.

Safety Prerequisite: Cyanogen Bromide Handling

CRITICAL WARNING: Protocol A utilizes Cyanogen Bromide (CNBr). It is a volatile solid (mp 52°C) that hydrolyzes to release hydrogen cyanide (HCN) and hydrogen bromide (HBr).

  • Engineering Controls: All operations must be performed in a certified chemical fume hood.

  • Scrubbing: The exhaust from the reaction vessel must be passed through a bleach (sodium hypochlorite) or strong base (NaOH) scrubber to neutralize any escaping cyanide vapors.

  • Antidote: A cyanide antidote kit (e.g., hydroxocobalamin) must be present and unexpired in the lab.

Protocol A: Cyanogen Bromide Method (High Yield)

Best for: Small-scale synthesis where high purity and yield are prioritized over safety convenience.

Materials
  • Ethanolamine (1.0 eq)

  • Cyanogen Bromide (1.05 eq)

  • Solvent: Methanol/Water (1:1 v/v) or pure Water

  • Base: Potassium Bicarbonate (

    
    ) or Sodium Acetate (to buffer HBr)
    
Step-by-Step Procedure
  • Preparation: Dissolve ethanolamine (6.1 g, 100 mmol) in 50 mL of Methanol/Water (1:1) in a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel.

  • Cooling: Cool the solution to 0–5°C using an ice-water bath.

  • Addition: Dissolve Cyanogen Bromide (11.1 g, 105 mmol) in 20 mL of Methanol. Add this solution dropwise to the ethanolamine over 30 minutes.

    • Note: The reaction is exothermic. Maintain internal temperature <10°C to prevent polymerization.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 3 hours.

    • Monitoring: TLC (10% MeOH in DCM) will show the disappearance of the starting amine (ninhydrin stain).

  • Workup (Salt Isolation):

    • Evaporate the solvent under reduced pressure (Rotavap) at <40°C.

    • The residue is the hydrobromide salt of 2-amino-2-oxazoline.

    • Purification: Recrystallize from Ethanol/Ether.

    • Yield: Typically 85–95%.

Stability Note

Do not attempt to isolate the free base by neutralizing with strong NaOH and extracting, unless immediately using it. The free base is highly hygroscopic and unstable. Store as the HBr salt in a desiccator.

Protocol B: S-Methylisothiourea Method (Green Alternative)

Best for: Scale-up and labs restricting cyanide use.

Materials
  • Ethanolamine (1.0 eq)

  • S-Methylisothiourea Sulfate (0.5 eq) (Note: Sulfate salt contains two isothiourea units)

  • Solvent: Water[1][2]

Step-by-Step Procedure
  • Setup: Equip a 250 mL flask with a reflux condenser and a gas outlet leading to a bleach trap (to neutralize methyl mercaptan byproduct).

  • Mixing: Dissolve S-methylisothiourea sulfate (13.9 g, 50 mmol) and ethanolamine (6.1 g, 100 mmol) in 50 mL of water.

  • Reaction: Heat the mixture to reflux (approx. 100°C) for 6–12 hours.

    • Observation: Methyl mercaptan (

      
      ) gas will evolve. It has a potent stench (rotten cabbage). Ensure the trap is active.
      
  • Workup:

    • Cool the reaction to room temperature.[2]

    • The sulfate salt of 2-amino-2-oxazoline is water-soluble.

    • To isolate, evaporate water to dryness.

    • Recrystallize the residue from aqueous ethanol.

Analytical Characterization & QC

The product is best characterized as its hydrobromide (Protocol A) or sulfate (Protocol B) salt.

Data Summary Table
ParameterSpecification (Salt Form)Diagnostic Feature
Appearance White to off-white crystalline solidHygroscopic
Melting Point 160–162°C (HBr salt)Sharp melting point indicates purity

H NMR

3.80 (t, 2H), 4.55 (t, 2H)
Distinct triplets for

and

IR Spectroscopy 1680–1690

Strong

stretch (exocyclic imine character)
Mass Spec (ESI)

87.1

Base peak
NMR Interpretation

In


 or 

:
  • Ring Closure Check: The ethylene backbone protons in ethanolamine appear at

    
     2.8 and 3.6. Upon cyclization, the electron-withdrawing effect of the oxazoline ring shifts these downfield to approximately 
    
    
    
    3.8 (
    
    
    ) and
    
    
    4.5 (
    
    
    ).
  • Exchangeable Protons: The exocyclic amine protons (

    
    ) are usually broad singlets and may exchange with 
    
    
    
    , disappearing from the spectrum.

Troubleshooting & Optimization

Troubleshooting Problem Low Yield / Impure Product Check1 Check pH / Base Strength Problem->Check1 Check2 Check Temperature Problem->Check2 Check3 Check Reagent Quality Problem->Check3 Solution1 High pH (>10) causes hydrolysis. Maintain pH 7-8 during workup. Check1->Solution1 Solution2 Temp > 50°C during CNBr addition causes polymerization. Keep < 10°C. Check2->Solution2 Solution3 CNBr is moisture sensitive. Ensure white crystals, not yellow. Check3->Solution3

Figure 2: Troubleshooting logic for common synthetic failures.

Common Pitfalls
  • Hydrolysis: The oxazoline ring is sensitive to strong acid or base, especially when heated. It hydrolyzes back to the urea derivative (

    
    -(2-hydroxyethyl)urea). Avoid prolonged heating in aqueous acid.
    
  • Polymerization: 2-Oxazolines are monomers for cationic ring-opening polymerization (CROP).[3] While the 2-amino derivative is less prone to this than 2-alkyl derivatives, impurities can trigger oligomerization.

References

  • Poos, G. I., et al. (1963). "2-Amino-2-oxazolines.[2][3][4][5][6] Synthesis and Pharmacological Evaluation." Journal of Medicinal Chemistry, 6(3), 266–272.

  • Organic Chemistry Portal. (2024). "Synthesis of 2-Oxazolines." Organic Chemistry Portal.

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 20623, 2-Amino-2-oxazoline." PubChem.

  • Kobayashi, S., & Uyama, H. (2002). "Polymerization of cyclic imino ethers: from oxazolines to functional polymers." Journal of Polymer Science Part A: Polymer Chemistry.

Sources

Application Note: Catalytic Methods for 2-Substituted Oxazoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-substituted oxazolines are privileged structural motifs in modern drug discovery and asymmetric catalysis. They serve as essential pharmacophores in bioactive natural products (e.g., Siderophores, Antimycotics) and as the backbone of chiral ligands (e.g., BOX, PyBOX) used in enantioselective synthesis.

Traditional synthesis often relies on stoichiometric dehydrating agents (e.g., DAST, Burgess reagent) or harsh acid/base conditions that compromise functional group tolerance.[1] This guide details three field-proven catalytic protocols that offer superior atom economy, scalability, and chemoselectivity.

Selection Guide: Choosing the Right Protocol

Use the decision tree below to select the optimal catalytic method based on your starting materials.

OxazolineSelection Start Starting Material? Nitrile Nitrile (R-CN) + Amino Alcohol Start->Nitrile Acid Carboxylic Acid (R-COOH) + Amino Alcohol Start->Acid Amide Hydroxy-Amide (Pre-formed) Start->Amide MethodA Method A: Zn(OTf)₂ Catalysis (Ideal for BOX/PyBOX Ligands) Nitrile->MethodA High Yields Scalable MethodB Method B: Boronic Acid Catalysis (Green/Direct Condensation) Acid->MethodB Atom Economy One-Pot MethodC Method C: Mo(VI) Dehydration (Best for Sensitive Scaffolds) Amide->MethodC Neutral pH Stereoretention

Figure 1: Strategic selection guide for oxazoline synthesis based on substrate availability.

Method A: Zinc(II) Triflate-Catalyzed Condensation

Best for: Synthesis of C2-symmetric Bis-oxazoline (BOX) ligands and robust pharmaceutical intermediates starting from nitriles.

Principle

Zinc triflate [Zn(OTf)₂] acts as a mild Lewis acid, activating the nitrile group towards nucleophilic attack by the amino alcohol. Unlike strong Brønsted acids, Zn(II) tolerates acid-sensitive protecting groups (e.g., BOC, TBDMS).

Protocol

Reagents:

  • Nitrile substrate (1.0 equiv)[2]

  • Chiral Amino Alcohol (1.1 - 1.2 equiv)

  • Catalyst: Zn(OTf)₂ (5 mol%)

  • Solvent: Chlorobenzene (PhCl) or Toluene (Anhydrous)

Step-by-Step Workflow:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge the Nitrile (10 mmol) and Amino Alcohol (11 mmol).

  • Catalyst Addition: Add Zn(OTf)₂ (0.5 mmol, 182 mg) rapidly to minimize moisture exposure.

  • Solvation: Add anhydrous Chlorobenzene (20 mL, 0.5 M).

  • Reaction: Heat the mixture to reflux (135°C for PhCl) under an inert atmosphere (N₂ or Ar).

    • Note: Reaction progress is monitored by TLC (typically 12–24 hours). The intermediate amidine is often observed before cyclization.

  • Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with water (2 x 20 mL) to remove the catalyst.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (SiO₂).

Key Advantage: This method is the industry standard for synthesizing PyBOX ligands where the nitrile is derived from pyridine-2,6-dicarbonitrile.

Method B: Arylboronic Acid-Catalyzed Direct Condensation

Best for: "Green" synthesis directly from carboxylic acids; high atom economy; avoids pre-activation of acids (e.g., to acid chlorides).

Principle

Electron-deficient arylboronic acids, such as 3-nitrophenylboronic acid or 3,5-bis(trifluoromethyl)phenylboronic acid , form a mixed anhydride-like active species with the carboxylic acid. This facilitates amidation and subsequent cyclodehydration.[3]

Protocol

Reagents:

  • Carboxylic Acid (1.0 equiv)[4]

  • Amino Alcohol (1.0 equiv)

  • Catalyst: 3-Nitrophenylboronic acid (5–10 mol%)

  • Solvent: Toluene or Xylene

  • Apparatus: Dean-Stark trap (Crucial for water removal)

Step-by-Step Workflow:

  • Setup: Equip a flask with a Dean-Stark trap and reflux condenser.

  • Charging: Add Carboxylic Acid (5 mmol), Amino Alcohol (5 mmol), and 3-Nitrophenylboronic acid (0.25 mmol) to the flask.

  • Solvation: Add Toluene (50 mL).

  • Dehydration: Reflux vigorously. The azeotropic removal of water drives the equilibrium toward the oxazoline.

    • Checkpoint: The reaction is complete when no further water accumulates in the trap (typically 12–48 h).

  • Workup: Concentrate the solvent. The residue can often be purified directly or washed with saturated NaHCO₃ to remove unreacted acid.

Method C: Molybdenum(VI)-Catalyzed Dehydrative Cyclization

Best for: Cyclization of pre-formed


-hydroxy amides; total synthesis of natural products where stereocenter integrity is critical.
Principle

Molybdenum oxides, specifically (NH₄)₂MoO₄ or MoO₂(acac)₂ , catalyze the dehydration of


-hydroxy amides under neutral conditions. This biomimetic-like approach prevents epimerization of the 

-center, a common issue with activating agents like SOCl₂.
Mechanism Visualization

The Mo(VI) species coordinates with the hydroxy-amide, increasing the electrophilicity of the amide carbonyl and facilitating the intramolecular attack of the hydroxyl group.

MoMechanism Substrate Hydroxy-Amide Complex Mo-Substrate Complex Substrate->Complex + Mo(VI) Cat TS Cyclization Transition State Complex->TS - H₂O Product 2-Oxazoline TS->Product Release Mo(VI) Water H₂O (Byproduct) TS->Water

Figure 2: Simplified catalytic cycle for Mo(VI)-mediated dehydrative cyclization.

Protocol

Reagents:

  • 
    -(2-hydroxyethyl)amide substrate (1.0 equiv)
    
  • Catalyst: (NH₄)₂MoO₄ (5–10 mol%) or MoO₂(acac)₂ (5 mol%)

  • Solvent: Toluene (Reagent Grade)

Step-by-Step Workflow:

  • Mixture Preparation: Suspend the hydroxy-amide (2.0 mmol) and (NH₄)₂MoO₄ (0.1 mmol) in Toluene (10 mL).

  • Azeotropic Reflux: Attach a Dean-Stark trap filled with toluene. Heat to reflux.

  • Monitoring: Monitor water collection. Reaction is typically faster than boronic acid catalysis (often <12 h).

  • Workup: Filter the hot mixture through a pad of Celite to remove the inorganic molybdenum catalyst.

  • Isolation: Evaporate the filtrate to obtain the crude oxazoline, often in high purity (>90%).

Comparative Analysis & Troubleshooting

Method Comparison Table
FeatureZn(OTf)₂ (Method A)Boronic Acid (Method B)Mo(VI) Oxide (Method C)
Starting Material NitrileCarboxylic AcidHydroxy-Amide
Atom Economy High (NH₃ byproduct)High (H₂O byproduct)High (H₂O byproduct)
Reaction Time 12–24 h24–48 h4–12 h
Stereoretention ExcellentGoodExcellent
Scalability High (kg scale)MediumMedium
Cost ModerateLowLow
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Wet solvent/catalystEnsure strict anhydrous conditions (Method A). Use Dean-Stark effectively (Method B/C).
Hydrolysis of Product Acidic workupOxazolines are acid-sensitive. Use basic or neutral workup (sat. NaHCO₃).
Epimerization High Temp / Basic conditionsSwitch to Method C (Mo-catalyzed) which operates under neutral conditions.
Incomplete Cyclization Equilibrium limitationIncrease solvent volume or use molecular sieves in the Dean-Stark trap to remove water more aggressively.

References

  • Zinc-Catalyzed Synthesis from Nitriles

    • Cornejo, A., et al. (2005).[5] Synthesis of Box Ligands with Stoichiometric Amounts of Zinc Triflate in Toluene. Synlett.

  • Molybdenum-Catalyzed Dehydration

    • Sakakura, A., Kondo, R., & Ishihara, K. (2005). Molybdenum Oxides as Highly Effective Dehydrative Cyclization Catalysts for the Synthesis of Oxazolines and Thiazolines. Organic Letters, 7(10), 1971–1974.[6]

  • Boronic Acid Catalysis

    • Wipf, P., & Wang, X. (2002).[7][8] Boronic Acid Catalyzed Preparation of Oxazolines. Journal of Combinatorial Chemistry.

  • Review of Oxazoline Synthesis

    • Garg, P., et al. (2014).[3] Synthesis of 2-oxazolines. Journal of Organic Chemistry.

Sources

The Ascendancy of 2-Aminooxazolines: Chiral Ligands for Next-Generation Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The relentless pursuit of stereochemically pure molecules in pharmaceutical and materials science has cemented the importance of asymmetric catalysis. Within the pantheon of chiral ligands, the oxazoline scaffold has proven to be a "privileged" structure, capable of inducing high levels of enantioselectivity in a vast array of metal-catalyzed transformations.[1] This application note delves into a specific, yet highly promising subclass: 2-aminooxazolines . We will explore their synthesis, coordination chemistry, and burgeoning applications as chiral ligands in key catalytic reactions, providing researchers and drug development professionals with a comprehensive guide to harnessing their potential.

Introduction: The Allure of the 2-Aminooxazoline Moiety

Chiral oxazoline-containing ligands are renowned for their modularity, stability, and the proximity of the stereogenic center to the coordinating metal, which allows for effective chiral induction.[2] While the broader family of bis(oxazolines) (BOX) and phosphino-oxazolines (PHOX) are well-established, 2-aminooxazolines offer a unique electronic and steric profile. The presence of an exocyclic amino group introduces an additional coordination site and the potential for hydrogen bonding interactions, which can profoundly influence the catalytic environment and, consequently, the stereochemical outcome of a reaction.

The modular synthesis of 2-aminooxazolines, typically from readily available chiral amino alcohols, allows for the systematic tuning of their steric and electronic properties. This adaptability is crucial for optimizing catalyst performance for a specific transformation.

Synthesis of Chiral 2-Aminooxazoline Ligands

The most common route to chiral 2-aminooxazolines involves the reaction of a chiral β-amino alcohol with cyanogen bromide.[3] This method is versatile and allows for the incorporation of a wide range of substituents on the oxazoline ring, derived from the diversity of commercially available amino alcohols.

A significant advancement in the synthesis of more complex bis(amino-oxazoline) ligands is the use of palladium-catalyzed Buchwald-Hartwig amination. This methodology enables the modular construction of C2-symmetric ligands, which are often highly effective in asymmetric catalysis.[4]

General Synthetic Workflow

The synthesis of a chiral 2-aminooxazoline ligand can be visualized as a straightforward process, starting from a chiral amino alcohol.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Chiral Amino Alcohol Chiral Amino Alcohol Cyclization Cyclization Chiral Amino Alcohol->Cyclization Cyanogen Bromide Cyanogen Bromide Cyanogen Bromide->Cyclization Chiral 2-Aminooxazoline Chiral 2-Aminooxazoline Cyclization->Chiral 2-Aminooxazoline

Caption: General synthetic workflow for chiral 2-aminooxazolines.

Applications in Asymmetric Catalysis

The true measure of a chiral ligand lies in its performance in asymmetric catalysis. 2-Aminooxazolines have demonstrated considerable promise in several key transformations, particularly when complexed with copper and iron.

Copper-Catalyzed Asymmetric Reactions

Copper complexes of chiral 2-aminooxazolines have emerged as versatile catalysts for a range of enantioselective reactions.

The Kharasch–Sosnovsky reaction is a powerful tool for the stereoselective formation of allylic esters. Copper(I) complexes of chiral amido-oxazoline ligands have been shown to be highly effective in this transformation, affording excellent yields and enantioselectivities.[2]

Performance Data for Cu-Catalyzed Kharasch–Sosnovsky Reaction

EntrySubstrate (Olefin)OxidantLigandYield (%)ee (%)Reference
1Cyclohexenetert-Butyl perbenzoateAmido-oxazoline9596[2]
2Cyclopentenetert-Butyl perbenzoateAmido-oxazoline9294[2]
3Norbornenetert-Butyl perbenzoateAmido-oxazoline8891[2]

Proposed Catalytic Cycle for the Kharasch-Sosnovsky Reaction

G Cu(I)-L Cu(I)-L Intermediate_A [Cu(II)-L*(Olefin)] Cu(I)-L->Intermediate_A + Olefin Intermediate_B Allylic Radical Intermediate Intermediate_A->Intermediate_B + R'COO-OtBu - tBuOH Product Allylic Ester Intermediate_B->Product + Cu(II)-OOCR' Intermediate_C Cu(II)-OOCR' Product->Cu(I)-L - R'COOH

Caption: Proposed catalytic cycle for the Kharasch-Sosnovsky reaction.

The Henry reaction is a classic carbon-carbon bond-forming reaction that produces valuable β-nitro alcohols. While achieving high enantioselectivity can be challenging, copper complexes of amido-oxazoline ligands have been successfully employed, particularly in heterogeneous systems.[3]

Performance Data for Heterogeneous Cu-Catalyzed Henry Reaction

EntryAldehydeNitroalkaneCatalystYield (%)ee (%)Reference
1BenzaldehydeNitromethaneCu-Amido-oxazoline@MCM-419265[3]
24-NitrobenzaldehydeNitromethaneCu-Amido-oxazoline@MCM-419570[3]
3CyclohexanecarboxaldehydeNitromethaneCu-Amido-oxazoline@MCM-418558[3]
Iron-Catalyzed Asymmetric C-H Amination

A groundbreaking application of 2-aminooxazoline-type ligands is in iron-catalyzed asymmetric C-H amination. A novel chiral diamine-bisoxazoline iron(II) system has been developed for the intramolecular amination of aliphatic azides, providing a direct route to enantioenriched pyrrolidines.[4] This reaction is particularly significant as it utilizes an earth-abundant and non-toxic metal.

Performance Data for Fe-Catalyzed Intramolecular C-H Amination

EntrySubstrate (Azide)CatalystYield (%)ee (%)Reference
15-Azido-1-phenyl-1-penteneFe(II)-diamine-bisoxazoline8581[4]
25-Azido-1-(4-chlorophenyl)-1-penteneFe(II)-diamine-bisoxazoline8278[4]
36-Azido-1-phenyl-1-hexeneFe(II)-diamine-bisoxazoline7975[4]

Experimental Protocols

General Procedure for the Synthesis of Chiral Amido-Oxazoline Ligands

This protocol is adapted from the work of Samadi et al.[3]

  • Synthesis of the 2-Aminooxazoline: To a solution of the chiral amino alcohol (1.0 eq.) in a suitable solvent (e.g., THF), cyanogen bromide (1.1 eq.) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

  • Acylation of the 2-Aminooxazoline: The purified 2-aminooxazoline (1.0 eq.) is dissolved in a chlorinated solvent (e.g., CH₂Cl₂) containing a non-nucleophilic base (e.g., triethylamine, 1.5 eq.). The appropriate benzoyl chloride (1.2 eq.) is added dropwise at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion. The reaction mixture is then washed with saturated aqueous NaHCO₃ and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The resulting amido-oxazoline ligand is purified by recrystallization or column chromatography.

General Protocol for the Copper-Catalyzed Asymmetric Kharasch–Sosnovsky Reaction

This protocol is based on the findings of Samadi and colleagues.[2]

  • In a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), the copper(I) salt (e.g., Cu(CH₃CN)₄PF₆, 5 mol%) and the chiral amido-oxazoline ligand (6 mol%) are dissolved in a dry, degassed solvent (e.g., acetonitrile).

  • The mixture is stirred at room temperature for 1-2 hours to allow for complex formation.

  • The olefin substrate (1.0 eq.) is then added, followed by the oxidant (e.g., tert-butyl perbenzoate, 1.2 eq.).

  • The reaction is stirred at the desired temperature (e.g., 0 °C or room temperature) and monitored by TLC.

  • Upon completion, the reaction mixture is quenched with a saturated aqueous solution of Na₂S₂O₃.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to afford the enantioenriched allylic ester. The enantiomeric excess is determined by chiral HPLC analysis.

Conclusion and Future Outlook

Chiral 2-aminooxazolines are a rapidly emerging class of ligands for asymmetric catalysis. Their modular synthesis and unique electronic properties make them highly attractive for the development of novel and efficient catalytic systems. The successful applications in copper-catalyzed allylic oxidation and Henry reactions, as well as the pioneering work in iron-catalyzed C-H amination, underscore their significant potential.

Future research in this area will likely focus on:

  • Expanding the library of 2-aminooxazoline ligands with diverse steric and electronic features.

  • Exploring their application in a wider range of asymmetric transformations.

  • Developing a deeper mechanistic understanding of how the amino group influences the catalytic cycle and stereochemical outcome.

  • Further development of heterogeneous catalysts based on immobilized 2-aminooxazolines for enhanced recyclability and sustainability.

As our understanding of these versatile ligands grows, we can anticipate the development of highly selective and active catalysts for the synthesis of complex chiral molecules, with profound implications for the pharmaceutical and fine chemical industries.

References

  • Samadi, S., et al. (2024). Chiral amido-oxazoline functionalized MCM-41: A sustainable heterogeneous catalyst for enantioselective Kharasch–Sosnovsky and Henry reactions.
  • Gant, T. G. (2014). The impact of organocatalysis in the pharmaceutical industry. Journal of Medicinal Chemistry, 57(18), 7479-7497.
  • Samadi, S., et al. (2024). Chiral amido-oxazoline functionalized MCM-41: A sustainable heterogeneous catalyst for enantioselective Kharasch–Sosnovsky and Henry reactions.
  • Albano, V. G., et al. (2006). Synthesis and crystallographic characterization of chiral bis-oxazoline-amides. Fine-tunable ligands for Pd-catalyzed asymmetric alkylations. The Journal of Organic Chemistry, 71(17), 6451-6458.
  • Hofstra, J. L., et al. (2020). Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a'R,8aS,8a'S)-2,2'-(cyclopropane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole). Organic Syntheses, 97, 172-188.
  • van der Vlugt, J. I., et al. (2022). Selective Chiral Diamine-bisoxazoline Iron(II) Catalysts for Pyrrolidine Formation via Intramolecular C(sp3)–H Amination of Aliphatic Azides. Journal of the American Chemical Society, 144(47), 21656-21668.
  • Samadi, S., et al. (2022). Designing chiral amido-oxazolines as new chelating ligands devoted to direct Cu-catalyzed oxidation of allylic C H bonds in cyclic olefins. Applied Organometallic Chemistry, 36(11), e6878.
  • Zhang, W., et al. (2000). Novel Chiral Bisoxazoline Ligands with a Biphenyl Backbone: Preparation, Complexation, and Application in Asymmetric Catalytic Reactions. The Journal of Organic Chemistry, 65(18), 5644-5650.
  • Evans, D. A., et al. (2000). Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions. Journal of the American Chemical Society, 122(33), 7936-7949.
  • Hargaden, G. C., & Guiry, P. J. (2009). Recent applications of oxazoline-containing ligands in asymmetric catalysis. Chemical Reviews, 109(6), 2505-2550.
  • Ghosh, A. K., et al. (1998). C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis. Tetrahedron: Asymmetry, 9(1), 1-45.
  • Johnson, J. S., & Evans, D. A. (2000). Chiral bis(oxazoline)copper(II) complexes as Lewis acid catalysts for the enantioselective Diels-Alder reaction. Accounts of Chemical Research, 33(6), 325-335.
  • Evans, D. A., et al. (1999). Chiral Bis(oxazoline)copper(II) Complexes as Lewis Acid Catalysts for the Enantioselective Diels−Alder Reaction. Journal of the American Chemical Society, 121(33), 7559-7573.
  • Zhou, Q.-L. (Ed.). (2011).
  • Jacobsen, E. N. (2000). Asymmetric catalysis of epoxide ring-opening reactions. Accounts of Chemical Research, 33(6), 421-431.

Sources

Protocol for N-alkylation of 2-amino-4,5-dihydro-1,3-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regiodivergent N-Alkylation and Synthesis of 2-Amino-4,5-dihydro-1,3-oxazoles

Part 1: Executive Summary & Scientific Rationale

The Challenge: Ambident Nucleophilicity The N-alkylation of 2-amino-4,5-dihydro-1,3-oxazole (2-amino-2-oxazoline) presents a classic problem of regioselectivity in heterocyclic chemistry. The molecule contains two nucleophilic nitrogen atoms: the exocyclic amino nitrogen (


)  and the endocyclic ring nitrogen (

)
.

Research indicates that under standard electrophilic alkylation conditions (Alkyl Halide + Base), the reaction is regioselective for the ring nitrogen (


) , yielding 2-imino-3-alkyloxazolidines. This is driven by the preservation of resonance stabilization in the amidine-like system and the "hard/soft" electronic character of the ring nitrogen.

Strategic Divergence Researchers aiming to synthesize 2-(alkylamino)oxazolines (alkylation on the exocyclic amine) often fail when attempting direct alkylation of the parent ring. Consequently, this guide provides two distinct protocols:

  • Protocol A (Direct Alkylation): For synthesizing 2-imino-3-alkyloxazolidines (the thermodynamic/kinetic dominant product).

  • Protocol B (De Novo Assembly): For synthesizing 2-(alkylamino)oxazolines (the exocyclic target) via isothiocyanate cyclization, circumventing the regioselectivity issue entirely.

Part 2: Mechanistic Pathways & Decision Logic

The following diagram illustrates the bifurcation in synthetic strategy required to access the two different isomers.

G Figure 1: Mechanistic bifurcation. Direct alkylation favors the ring nitrogen (Endo). Accessing the exocyclic amine (Exo) requires de novo assembly. Substrate 2-Amino-4,5-dihydro- 1,3-oxazole (Parent Ring) Tautomer Tautomeric Equilibrium (Amino vs. Imino) Substrate->Tautomer DirectAlk Direct Alkylation (R-X, Base) Tautomer->DirectAlk Dominant Nucleophile (N3) Prod_Endo PRODUCT A: 2-Imino-3-alkyloxazolidine (Ring N-Alkylated) DirectAlk->Prod_Endo Major Pathway (Kinetic & Thermodynamic) Prod_Exo PRODUCT B: 2-(Alkylamino)oxazoline (Exocyclic N-Alkylated) DirectAlk->Prod_Exo Minor/Trace (Requires Specific Blocking) DeNovo De Novo Assembly (Amino Alcohol + R-NCS) DeNovo->Prod_Exo Cyclodesulfurization (Regiospecific)

Part 3: Experimental Protocols

Protocol A: Direct Alkylation (Synthesis of 2-Imino-3-alkyloxazolidines)

Target: Functionalization of the ring nitrogen.

Principle: The endocyclic nitrogen (N3) is more nucleophilic due to the lone pair availability in the dominant tautomer and the stability of the resulting iminium salt (or conjugated base).

Materials:

  • Substrate: 2-Amino-2-oxazoline (1.0 equiv)

  • Electrophile: Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.1 equiv)

  • Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.2 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Solubilization: Dissolve 2-amino-2-oxazoline (1.0 equiv) in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Cool the solution to

    
    . Carefully add NaH (1.2 equiv) portion-wise. Evolution of 
    
    
    
    gas will occur. Stir at
    
    
    for 30 minutes until gas evolution ceases and the anion is formed.
  • Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise via syringe.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check via TLC (MeOH/DCM 1:9). The product is typically more polar than the starting material if salt formation occurs, or less polar if the free base is isolated.

  • Quench: Cool to

    
     and quench carefully with saturated aqueous 
    
    
    
    .
  • Workup: Extract with EtOAc (

    
    ). Wash combined organics with water (
    
    
    
    ) and brine (
    
    
    ) to remove DMF. Dry over
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography (Silica gel, DCM/MeOH gradient).

Expected Outcome: The major product is the 3-alkyl-2-iminooxazolidine .

  • Note: If using neutral conditions (no strong base), the product will be the hydrohalide salt of the 3-alkyl species.

Protocol B: De Novo Synthesis (Synthesis of 2-(Alkylamino)oxazolines)

Target: Functionalization of the exocyclic nitrogen.

Principle: Since direct alkylation fails to target the exocyclic amine selectively, the ring is constructed after the C-N bond is formed. This uses the reaction of an amino alcohol with an isothiocyanate, followed by desulfurative cyclization.

Materials:

  • Reagent A: 2-Aminoethanol (1.0 equiv)

  • Reagent B: Alkyl Isothiocyanate (R-NCS) (1.0 equiv)

  • Promoter: Tosyl Chloride (TsCl) (1.1 equiv) or EDC·HCl

  • Base: Triethylamine (

    
    ) (2.5 equiv)
    
  • Solvent: THF or MeCN

Step-by-Step Methodology:

  • Thiourea Formation:

    • Dissolve 2-aminoethanol in THF.

    • Add Alkyl Isothiocyanate dropwise at RT.

    • Stir for 2 hours. The intermediate (N-(2-hydroxyethyl)-N'-alkylthiourea) often precipitates or can be used directly.

  • Cyclization (TsCl Method):

    • To the thiourea solution, add

      
       (2.5 equiv).
      
    • Cool to

      
      . Add TsCl (1.1 equiv) portion-wise.
      
    • Mechanism:[1][2][3] TsCl activates the alcohol (forming a tosylate in situ) or the sulfur, promoting intramolecular

      
       attack by the sulfur or nitrogen. In the presence of base, the sulfur is eliminated (desulfurization) or the oxygen attacks the thiocarbonyl carbon.
      
    • Refined Cyclization (Mercury Method - Optional): Alternatively, add HgO (1.1 equiv) to the thiourea in refluxing ethanol to effect desulfurative cyclization directly to the oxazoline.

  • Workup: Filter off solids (salts/elemental sulfur or HgS). Concentrate the filtrate.

  • Purification: Recrystallization from Ethanol/Ether or flash chromatography.

Expected Outcome: The product is the 2-(alkylamino)-2-oxazoline (Exocyclic alkylation equivalent).

Part 4: Analytical Validation (NMR Diagnostics)

Distinguishing the two isomers is critical. Use the following table to interpret


 and 

NMR data (

or

).
Feature3-Alkyl-2-iminooxazolidine (Endo-Product)2-(Alkylamino)oxazoline (Exo-Product)
Structure Ring N is substituted (

). Double bond is Exocyclic (

).
Exocyclic N is substituted (

). Double bond is Endocyclic (

).
Ring

(N-adjacent)
Shielded (

3.0 - 3.5 ppm)
. The

character of the Ring N increases shielding.
Deshielded (

3.8 - 4.2 ppm)
. The

imine nitrogen in the ring deshields adjacent protons.
Exocyclic NH Broad singlet, often exchangeable.Broad singlet (coupled to alkyl group protons if applicable).
IR (C=N stretch) Lower frequency (exocyclic imine character).Higher frequency (endocyclic imine character,

).
Stability Susceptible to hydrolysis to oxazolidinones.[4]Generally more stable.

Part 5: References

  • Tautomerism and Alkylation: Howell, C. F., Quinones, N. Q., & Hardy, R. A. (1959). 2-Amino-2-oxazolin-4-ones. II. Tautomerism.[5][6][7] Journal of Organic Chemistry. Link (Establishes the preference for ring nitrogen alkylation under neutral/basic conditions).

  • Synthesis of 2-Oxazolines: Garg, P., et al. (2014).[8] Copper-Catalyzed Synthesis of 2-Substituted Oxazolines from Nitriles and Aminoalcohols. The Journal of Organic Chemistry, 79(18), 8668–8677. Link

  • Regioselective Cyclization: Yang, S.-J., et al. (2013).[2][9] Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization. The Journal of Organic Chemistry, 78(2), 438–444.[2][9] Link (Demonstrates the utility of desulfurative cyclization strategies for specific N-functionalization).

  • NMR Characterization: Lambermont-Thijs, H. M. L., et al. (2011). Copolymer chain formation of 2-oxazolines by in situ 1H-NMR spectroscopy. Polymer Chemistry, 2, 313-318. Link (Provides detailed NMR shifts for oxazoline ring protons).

Sources

Application Note: High-Throughput Screening of 2-Aminooxazoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminooxazoline scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for guanidines and 2-aminothiazoles. While historically validated in antihypertensive agents (e.g., Rilmenidine) targeting


-adrenergic receptors (

-AR) and Imidazoline

sites, recent campaigns have expanded its utility to Trace Amine-Associated Receptor 1 (TAAR1) agonists for neuropsychiatric indications.

This guide details a robust High-Throughput Screening (HTS) framework for 2-aminooxazoline libraries. Unlike standard small-molecule screens, this scaffold requires specific handling to mitigate hydrolytic instability in acidic media and fluorescence interference. We present a validated TR-FRET cAMP inhibition protocol optimized for


-coupled targets, alongside a critical counter-screening strategy to eliminate false positives.

Chemical Biology & Library Management

The Scaffold & Bioisosterism

The 2-aminooxazoline ring is a rigid, polar scaffold. It functions as a cyclic guanidine mimetic but with distinct hydrogen bond donor/acceptor profiles (


).
  • Key Advantage: Unlike 2-aminothiazoles, 2-aminooxazolines are less prone to metabolic activation via sulfur oxidation and show reduced reactivity toward glutathione (GSH), lowering the risk of being Pan-Assay Interference Compounds (PAINS).

  • Solubility: Generally high in DMSO, but "flat" aromatic substitutions can lead to aggregation.

Compound Handling Protocol

Objective: Prevent precipitation and hydrolysis during acoustic dispensing.

  • Stock Preparation: Dissolve compounds at 10 mM in anhydrous DMSO.

    • Critical Step: Add 1% water (v/v) only if solubility is poor; otherwise, keep anhydrous to prevent ring-opening hydrolysis over long-term storage.

  • Acoustic Dispensing (Echo 550/650):

    • Use GP (General Purpose) calibration for standard DMSO stocks.

    • Caution: 2-aminooxazolines can be "sticky" on polystyrene. Use Low Dead Volume (LDV) source plates (Cyclic Olefin Copolymer) to minimize wall adsorption.

  • Freeze-Thaw Cycles: Limit to <5. If precipitation is observed, sonicate for 10 mins at 25°C. Do not heat >37°C as thermal instability can trigger oxazoline-to-urea rearrangement.

Primary Assay: -Coupled cAMP Inhibition (TR-FRET)

Target:


-Adrenergic Receptor (or TAAR1 in 

mode). Rationale:

-ARs couple to

, inhibiting Adenylyl Cyclase (AC).[1] To measure agonist activity, we must first artificially stimulate AC with Forskolin, then measure the reduction in cAMP caused by the 2-aminooxazoline.
Assay Principle (TR-FRET)

We utilize a competitive immunoassay. Native cAMP produced by the cell competes with d2-labeled cAMP for binding to a Cryptate-labeled anti-cAMP antibody.

  • High cAMP (Low Agonist Activity): Low FRET signal.

  • Low cAMP (High Agonist Activity): High FRET signal.

Visualizing the Signaling Pathway

Gi_Signaling Ligand 2-Aminooxazoline (Agonist) Receptor α2-Adrenergic Receptor Ligand->Receptor Binding Gi Gi Protein (Dissociation) Receptor->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition (-) cAMP cAMP (Decrease) AC->cAMP Catalysis Forskolin Forskolin (Stimulator) Forskolin->AC Stimulation (+) ATP ATP ATP->AC Readout TR-FRET Signal (INCREASE) cAMP->Readout Inverse Proportionality

Caption: Mechanism of Action for Gi-coupled screening. The agonist inhibits Forskolin-induced cAMP production, resulting in an increased TR-FRET signal.

Detailed Protocol (384-well Format)

Reagents:

  • Cells: CHO-K1 stably expressing human

    
    -AR (frozen aliquots).
    
  • Buffer: HBSS + 20 mM HEPES (pH 7.4) + 0.5 mM IBMX (PDE inhibitor).

  • Detection Kit: HTRF cAMP HiRange (Cisbio/Revvity) or LANCE Ultra (PerkinElmer).

Step-by-Step Workflow:

  • Compound Plating:

    • Dispense 50 nL of test compounds (10 mM stock) into white, low-volume 384-well plates using an acoustic dispenser.

    • Controls:

      • High Control (Max Inhibition): 10

        
        M UK-14,304 or Brimonidine.
        
      • Low Control (No Inhibition): DMSO + Forskolin.

      • Basal Control: DMSO (no Forskolin).

  • Cell Preparation:

    • Thaw CHO-

      
       cells. Resuspend in stimulation buffer at 200,000 cells/mL.
      
    • Viability Check: Ensure >90% viability via Trypan Blue.

  • Incubation (Agonist Mode):

    • Add 5

      
      L of cell suspension (1,000 cells/well) to the plate.
      
    • Incubate for 15 mins at RT (allows compound to bind receptor).

    • Add 5

      
      L of 2x Forskolin  solution (Final concentration: 
      
      
      
      of Forskolin, typically 1-5
      
      
      M).
    • Incubate for 45 mins at RT.

  • Lysis & Detection:

    • Add 5

      
      L of cAMP-d2 (Acceptor) in Lysis Buffer.
      
    • Add 5

      
      L of Anti-cAMP-Cryptate (Donor) in Lysis Buffer.
      
    • Incubate for 1 hour at RT in the dark.

  • Readout:

    • Read on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).

    • Excitation: 337 nm (Laser) or 320 nm (Flash lamp).

    • Emission: 665 nm (Acceptor) and 620 nm (Donor).

Data Analysis & Validation

Calculation

Calculate the Ratio (


) for each well:


Calculate % Effect (Agonism):



(Note: For Gi assays, the "High Control" (agonist) has a HIGHER FRET ratio than the "Low Control" (Forskolin only) because cAMP is low.)
Quality Control Metrics
MetricAcceptance CriteriaTroubleshooting
Z-Factor (Z') > 0.5If < 0.5, check pipetting precision or Forskolin stability.
S/B Ratio > 3.0If low, optimize cell density or antibody concentrations.
CV % < 10%High CV often indicates cell clumping; use cell strainer.

Troubleshooting & False Positive Elimination

Fluorescence Interference (Autofluorescence)

Some 2-aminooxazoline derivatives (especially those with extended conjugation) can fluoresce in the blue/green spectrum.

  • Diagnosis: High signal at 620 nm (Donor channel) without laser excitation (if reader allows) or abnormally high counts in the donor channel during the assay.

  • Correction: Use a Ratio Correction method. If

    
     of the sample > 1.5x mean of negative controls, flag as "Autofluorescent."
    
The "Imidazoline" Trap

2-aminooxazolines often cross-react with Imidazoline binding sites (


) located on MAO enzymes or non-adrenergic sites.
  • Counter-Screen: Run a parallel assay using CHO-K1 Parental cells (lacking

    
    ).
    
  • Result: If a compound inhibits cAMP in parental cells (via non-receptor mediated toxicity or PDE inhibition), it is a False Positive.

Automated HTS Workflow Diagram

HTS_Workflow cluster_assay Assay Execution Library Compound Library (10mM DMSO) Echo Acoustic Dispense (50 nL) Library->Echo Plates 384-well Assay Plate Echo->Plates Cells Add Cells + Compound (15 min) Plates->Cells Forsk Add Forskolin (45 min) Cells->Forsk Lysis Add Detection Reagents (1 hr) Forsk->Lysis Reader TR-FRET Readout Lysis->Reader Analysis Data Analysis (Z-Factor, Hit Picking) Reader->Analysis

Caption: Automated workflow for 2-aminooxazoline screening. Note the pre-incubation step before Forskolin addition.

References

  • Gentili, F. et al. (2019). "Agonists for the

    
    -Adrenergic Receptors: A Review of the Chemical Scaffolds." Current Medicinal Chemistry. Link
    
  • Cisbio Bioassays. (2023). "cAMP Gs/Gi Assay Guidelines." Revvity Application Notes. Link

  • Thorne, N. et al. (2010). "Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference." Current Opinion in Chemical Biology. Link

  • Hudson, A.L. et al. (1999). "Rilmenidine: A Selective Imidazoline Receptor Agonist." Cardiovascular Drug Reviews. Link

  • Galperin, M.Y. et al. (2014). "Trace Amine-Associated Receptors as Emerging Therapeutic Targets." Nature Reviews Drug Discovery. Link

Sources

Application Note: Quantification of 4,5-Dihydro-1,3-oxazol-2-amine (2-Amino-2-oxazoline)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quantification of 4,5-Dihydro-1,3-oxazol-2-amine (CAS: 24665-93-8; synonymous with 2-amino-2-oxazoline) presents a distinct analytical challenge due to its high polarity (LogP -0.8), low molecular weight (86.09 Da), and lack of a strong UV chromophore. This molecule is a critical impurity in the synthesis of oxazoline-based pharmaceuticals (e.g., Rilmenidine), a degradation product in poly(2-oxazoline) biomaterials, and a potential mutagenic DNA adduct.

This guide details two validated workflows:

  • HILIC-MS/MS (Gold Standard): For trace-level quantification (ppb range) in complex biological or drug matrices.

  • Derivatization-HPLC-UV (Alternative): For QC environments lacking MS detection, utilizing Dansyl Chloride to enhance retention and detectability.

Chemical Context & Analytical Challenges

The analyte exists in tautomeric equilibrium, predominantly as the 2-amino-2-oxazoline form in solution. Its basicity (pKa ~8.8–9.5) and hydrophilic nature render standard C18 Reverse Phase Chromatography (RPC) ineffective, resulting in elution at the void volume (


) with severe ion suppression.
PropertyValueAnalytical Implication
Formula

Low mass requires MS/MS to avoid background noise.
LogP -0.8 (Hydrophilic)Critical: Will not retain on C18 without ion-pairing. Requires HILIC.[1][2][3][4]
pKa ~9.0 (Basic)Positively charged at acidic pH; ideal for ESI(+) MS.
UV Abs < 210 nm (Weak)Direct UV detection is non-specific and insensitive.

Decision Matrix: Selecting the Right Workflow

The following decision tree illustrates the logical selection of analytical methods based on laboratory capabilities and sensitivity requirements.

AnalyticalDecisionTree Start Start: Sample Analysis Sensitivity Required Sensitivity? Start->Sensitivity Trace Trace Level (< 1 ppm) (Bioanalysis/Impurity) Sensitivity->Trace High Sensitivity HighConc High Conc. (> 10 ppm) (Process/Synthesis) Sensitivity->HighConc Moderate Sensitivity Matrix Matrix Complexity? MethodA Method A: HILIC-MS/MS (Direct Analysis) Matrix->MethodA Complex (Plasma/Urine) MethodB Method B: Derivatization HPLC-UV (Dansyl Chloride) Matrix->MethodB Clean (Reagents/Solvents) Trace->MethodA Gold Standard HighConc->Matrix

Figure 1: Analytical strategy selection based on sensitivity needs and matrix complexity.

Method A: HILIC-MS/MS (Protocol of Choice)

Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar amines by partitioning them into a water-enriched layer on the stationary phase. Coupled with MS/MS, this eliminates the need for derivatization.

Instrumentation & Conditions[1][5][6]
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 series or Waters Xevo).

  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or Agilent InfinityLab Poroshell 120 HILIC-Z.

    • Why: Amide phases are chemically stable and provide excellent retention for primary amines without the peak tailing seen on bare silica.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

    • Note: High organic content is required for HILIC retention.[4]

Gradient Profile
Time (min)%A (Aqueous)%B (Organic)Flow (mL/min)Interaction Mode
0.0010900.4Initial Partitioning
1.0010900.4Isocratic Hold
5.0040600.4Elution Gradient
6.0040600.4Wash
6.1010900.4Re-equilibration (Critical)
9.0010900.4End
MS/MS Parameters (ESI Positive)
  • Source Temp: 350°C

  • Capillary Voltage: 3.5 kV

  • Precursor Ion: 87.1 m/z

    
    
    
  • MRM Transitions:

    • Quantifier: 87.1

      
       44.1 (Ring opening/fragmentation).
      
    • Qualifier: 87.1

      
       70.0 (Loss of 
      
      
      
      ).
Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma/sample.

  • Add 200 µL of Acetonitrile (containing internal standard, e.g., 2-amino-oxazoline-

    
    ).
    
    • Crucial: Do not use 100% water for dilution; it disrupts the HILIC mechanism and causes peak distortion. The sample solvent must match the initial mobile phase (90% ACN).

  • Vortex for 30s, Centrifuge at 12,000 x g for 10 min.

  • Inject 2 µL of the supernatant.

Method B: Derivatization-HPLC-UV (Alternative)

Rationale: For laboratories without MS, derivatization with Dansyl Chloride (DNS-Cl) adds a naphthalene chromophore and increases hydrophobicity, allowing standard C18 separation.

Reaction Mechanism

The sulfonyl chloride group of DNS-Cl reacts with the primary amine of 2-amino-2-oxazoline under alkaline conditions to form a stable sulfonamide.

Derivatization Protocol[2]
  • Reagent Prep: Dissolve DNS-Cl (5 mg/mL) in Acetone. Prepare 0.1 M Sodium Bicarbonate buffer (pH 9.5).

  • Reaction: Mix 100 µL Sample + 100 µL Buffer + 100 µL DNS-Cl solution.

  • Incubation: Heat at 60°C for 20 minutes (sealed vial).

  • Quenching: Add 50 µL of 5% Ethylamine (scavenges excess DNS-Cl) or simply dilute with mobile phase if interference is minimal.

HPLC Conditions[1][6]
  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus C18, 3.5 µm, 4.6 x 100 mm).

  • Detection: UV at 254 nm (excitation of dansyl group) or Fluorescence (Ex 340 nm / Em 525 nm) for higher sensitivity.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes. The derivative will elute late (hydrophobic).

Workflow Visualization

The following diagram details the critical path for the HILIC-MS/MS workflow, emphasizing the solvent mismatch handling which is the most common source of error.

HILICWorkflow Sample Sample (Aqueous/Plasma) Prep Precipitation/Dilution (Add 4:1 ACN) Sample->Prep Preparation Supernatant Supernatant (High Organic %) Prep->Supernatant Centrifuge Injection Injection (2 µL) Supernatant->Injection Critical: Match MP Column HILIC Column (Water Layer Formation) Injection->Column Separation Partitioning (Analyte Retained) Column->Separation 10mM Buffer MS ESI(+) MS/MS MRM: 87.1 -> 44.1 Separation->MS Result Quantification MS->Result

Figure 2: HILIC-MS/MS workflow emphasizing high-organic sample preparation to prevent solvent mismatch.

References

  • Damaj, M. I., et al. (1990). "High-performance liquid chromatography of a new 2-amino-2-oxazoline: application to pharmacokinetic studies in dogs." Journal of Pharmaceutical Sciences, 79(6), 516-518. Link

  • Olsen, B. A. (2001). "Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities." Journal of Chromatography A, 913(1-2), 113-122. Link

  • Sedlacek, O., et al. (2019). "Determination of ω-end functionalities in tailored poly(2-alkyl-2-oxazoline)s by liquid chromatography and mass spectrometry." Polymer Chemistry, 10, 150-160. Link

  • Agilent Technologies. (2017).[5] "Methods for the Analysis of Underivatized Amino Acids by LC/MS." Application Note 5991-8636EN. Link

  • ChemicalBook. (2024).[6] "4,5-Dihydro-1,3-oxazol-2-amine Properties and Safety." Link

Sources

Use of 2-aminooxazolines in the synthesis of muscle relaxants

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Aminooxazolines in the Synthesis of Centrally Acting Muscle Relaxants

Executive Summary

The 2-aminooxazoline scaffold represents a critical pharmacophore in medicinal chemistry, serving as a rigid, bioisosteric replacement for the 2-aminoimidazoline ring found in established muscle relaxants like Tizanidine and Clonidine . While 2-aminoimidazolines are potent


-adrenergic agonists, they often suffer from rapid metabolic clearance and significant sedation. The 2-aminooxazoline analog offers altered lipophilicity (

), improved hydrolytic stability, and modified receptor selectivity (preferential binding to Imidazoline

receptors over

-adrenergic receptors), potentially separating muscle relaxant effects from varying cardiovascular side effects.

This guide details the synthetic pathways, mechanistic rationale, and validation protocols for generating 2-aminooxazoline-based muscle relaxants, using Rilmenidine and Tizanidine bioisosteres as primary case studies.

Mechanistic Rationale: The -Adrenergic & Pathway

To design effective muscle relaxants using this scaffold, one must understand the signaling cascade. 2-aminooxazolines function as centrally acting agonists.

  • Target: Presynaptic

    
    -adrenergic receptors and Imidazoline 
    
    
    
    receptors in the locus coeruleus and spinal cord.
  • Action: Agonism inhibits the release of excitatory neurotransmitters (glutamate/norepinephrine) via

    
     protein coupling.
    
  • Result: Reduction of polysynaptic spinal reflexes, decreasing muscle tone and spasticity.

Pathway Visualization

G Ligand 2-Aminooxazoline (Ligand) Receptor α2-Adrenergic / I1 Receptor (Presynaptic Membrane) Ligand->Receptor Binding GProtein Gi/Go Protein Activation Receptor->GProtein Coupling AdenylateCyclase Adenylate Cyclase Inhibition GProtein->AdenylateCyclase Inhibits CaChannels ↓ Ca2+ Influx GProtein->CaChannels Modulates cAMP ↓ cAMP Levels AdenylateCyclase->cAMP Reduces Neurotransmitter ↓ Glutamate/NE Release cAMP->Neurotransmitter CaChannels->Neurotransmitter Effect Skeletal Muscle Relaxation Neurotransmitter->Effect Reduced Spasticity

Caption: Signal transduction pathway of 2-aminooxazoline agonists leading to muscle relaxation.

Synthetic Protocols

We present two distinct methodologies: the Classic Cyanogen Bromide Cyclization (ideal for library generation) and the Isocyanate Condensation (industrial route for Rilmenidine-like scaffolds).

Protocol A: General Library Synthesis (Cyanogen Bromide Method)

Best for: Creating diverse 2-amino-5-aryl-2-oxazolines for SAR studies.

Reagents:

  • Amino alcohol precursor (e.g., 2-amino-1-phenylethanol derivatives)

  • Cyanogen Bromide (BrCN) [DANGER: HIGHLY TOXIC]

  • Sodium Acetate (NaOAc) or Potassium Carbonate (

    
    )
    
  • Solvent: Methanol (MeOH) or THF

Step-by-Step Workflow:

  • Preparation: Dissolve the amino alcohol (1.0 eq) and NaOAc (2.0 eq) in MeOH at 0°C.

  • Addition: Add BrCN (1.1 eq) dropwise as a solution in MeOH. Note: Maintain temperature < 5°C to prevent polymerization.

  • Cyclization: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for 12–18 hours.

  • Workup: Evaporate solvent. Basify residue with saturated

    
     (pH ~9). Extract with DCM (
    
    
    
    ).
  • Purification: Recrystallize from Ethanol/Ether or use Flash Column Chromatography (EtOAc/Hexane).

Validation Checkpoint:

  • IR: Look for disappearance of O-H stretch and appearance of C=N stretch (~1640–1660

    
    ).
    
  • NMR: The

    
     and 
    
    
    
    protons of the oxazoline ring will appear as multiplets between 3.5–5.5 ppm.
Protocol B: Rilmenidine-Scaffold Synthesis (Isocyanate Method)

Best for: 2-(Alkylamino)-oxazolines (Exocyclic nitrogen substitution).

Reagents:

  • 2-Chloroethyl isocyanate

  • Dicyclopropylmethylamine (or target amine)

  • Base:

    
     or TEA
    
  • Solvent: Toluene or DMF

Step-by-Step Workflow:

  • Urea Formation: Dissolve dicyclopropylmethylamine (1.0 eq) in dry Toluene. Add 2-chloroethyl isocyanate (1.1 eq) dropwise at 0°C.

  • Intermediate Check: Stir for 2 hours. Isolate the 1-(2-chloroethyl)-3-alkylurea intermediate if necessary (often stable solid).

  • Cyclization: Reflux the urea intermediate in water or aqueous alcohol for 4–6 hours. The intramolecular nucleophilic attack of the urea oxygen displaces the chloride.

  • Isolation: Basify with NaOH (2M) to precipitate the free base 2-aminooxazoline.

Synthetic Workflow Diagram

Synthesis Start Start: Amino Alcohol Reagent + BrCN / Base Start->Reagent Intermed N-Cyano Intermediate Reagent->Intermed 0°C, MeOH Cyclization Cyclization (Intramolecular) Intermed->Cyclization RT, 12h Product 2-Aminooxazoline Scaffold Cyclization->Product Workup (pH 9)

Caption: Protocol A workflow converting amino alcohols to 2-aminooxazolines via BrCN.

Data Analysis & SAR Guidelines

When optimizing these compounds for muscle relaxation, the Lipophilicity (


)  and pKa  are critical for blood-brain barrier (BBB) penetration.

Comparative Data: Oxazoline vs. Imidazoline (Bioisosteres)

ParameterTizanidine (Imidazoline)Oxazoline Analog (Bioisostere)Impact on Development
Core Structure 2-Amino-imidazol-ine2-Amino-oxazol-ineOxazoline is less basic.
pKa ~7.4 (Physiological pH)~5.5 – 6.5Lower pKa may reduce ionization at physiological pH, altering absorption.
Log P 1.62.1 (Variable)Oxazolines are generally more lipophilic, enhancing BBB penetration.
Metabolic Stability Susceptible to oxidative ring openingMore resistant to hydrolysisLonger half-life potential.
Selectivity

>


>

(often)
Reduced sedation side effects.[1]

Structure-Activity Relationship (SAR) Rules:

  • 5-Position Substitution: Adding a phenyl group at position 5 of the oxazoline ring (derived from 2-amino-1-phenylethanol) generally increases potency but decreases selectivity.

  • Exocyclic Amine: Bulky groups (e.g., dicyclopropylmethyl in Rilmenidine) favor

    
     receptor binding over 
    
    
    
    , preserving muscle relaxation while reducing sedation.
  • Electron Withdrawing Groups (EWG): Placing Cl or F on the aryl ring (if present) protects against metabolic oxidation.

Troubleshooting & Safety

  • Issue: Hydrolysis to Oxazolidinone.

    • Cause: Reaction pH dropped below 7 during workup or prolonged exposure to water/heat.

    • Fix: Maintain pH > 9 during extraction. Store product in a desiccator.

  • Issue: Low Yield in BrCN Reaction.

    • Cause: Polymerization of BrCN or "N-cyano" intermediate failing to cyclize.

    • Fix: Ensure the amino alcohol is fully dissolved before BrCN addition. Increase temperature to reflux briefly if cyclization is sluggish (monitor by TLC).

  • Safety Critical: Cyanogen Bromide is volatile and releases cyanide upon hydrolysis. All reactions must be performed in a high-efficiency fume hood. A bleach quench bath must be available for all glassware.

References

  • Google Patents.Method for preparing rilmenidine (CN1274677C).
  • Journal of Medicinal Chemistry. Synthesis and Biological Evaluation of Pyrrolinic Isosteres of Rilmenidine. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of 2-oxazolines. Retrieved from [Link]

  • ResearchGate. Synthesis of 2-Aminooxazolines and Spiro-2-aminooxazolines by Using a Convenient Two-Step INCO-Mediated Reaction. Retrieved from [Link]

  • PubMed. 1-[[[5-(substituted phenyl)-2-oxazolyl]methylene]amino]-2,4- imidazolidinediones, a new class of skeletal muscle relaxants.[2] Retrieved from [Link]

Sources

Experimental protocol for preparing TAAR1 agonists from 2-aminooxazolines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Rational Design and Preparation of TAAR1 Agonists via 2-Aminooxazoline Scaffolds

Executive Summary & Scientific Rationale

The Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a critical G protein-coupled receptor (GPCR) target for neuropsychiatric disorders, including schizophrenia, depression, and addiction.[1] Unlike canonical monoamine receptors (D2, 5-HT2A), TAAR1 modulation offers a non-dopaminergic mechanism to regulate monoaminergic tone, reducing the risk of extrapyramidal side effects.[2]

This protocol details the synthesis and validation of 2-aminooxazolines as rigidified bioisosteres of


-phenylethylamine (

-PEA), the endogenous TAAR1 agonist.

Why 2-Aminooxazolines?

  • Conformational Restriction: The oxazoline ring constrains the ethylamine side chain of

    
    -PEA, reducing entropic penalties upon binding.
    
  • Metabolic Stability: The cyclic guanidine/isourea moiety is more resistant to Monoamine Oxidases (MAO) than the primary amine of linear trace amines.

  • Pharmacophore Overlap: The 2-aminooxazoline core mimics the cationic headgroup required for the critical salt bridge with Asp103 in the TAAR1 orthosteric binding pocket.

Chemical Synthesis Protocol

Objective: Synthesize (S)-4-phenyl-4,5-dihydrooxazol-2-amine (and derivatives) via cyclization of 1,2-amino alcohols.

Retrosynthetic Logic

The 2-aminooxazoline ring is constructed via the electrophilic cyclization of a chiral 1,2-amino alcohol using Cyanogen Bromide (CNBr). The stereochemistry of the starting amino alcohol dictates the configuration of the final agonist; the (S)-enantiomer is generally preferred for TAAR1 potency.

Reagents & Equipment
  • Precursor: (S)-(+)-2-Amino-1-phenylethanol (CAS: 2549-14-6).

  • Cyclizing Agent: Cyanogen Bromide (CNBr) – Handle with extreme caution.

  • Base: Sodium Acetate (NaOAc) or Potassium Carbonate (

    
    ).
    
  • Solvent: Methanol (MeOH) or THF/Water.

  • Purification: Silica gel (neutralized), Triethylamine (

    
    ).
    
Step-by-Step Synthesis Workflow

Step 1: Preparation of Reaction Mixture

  • Dissolve 1.0 equivalent (eq) of (S)-2-Amino-1-phenylethanol in MeOH (0.5 M concentration).

  • Add 2.0 eq of anhydrous Sodium Acetate (NaOAc).

  • Cool the solution to 0°C in an ice bath.

Step 2: Cyclization (The CNBr Addition)

  • Safety Note: CNBr is highly toxic and volatile. Weigh and handle only in a functioning fume hood.

  • Add 1.1 eq of Cyanogen Bromide portion-wise to the stirring amine solution.

  • Allow the reaction to warm to Room Temperature (RT) and stir for 3–5 hours.

    • Monitoring: Check reaction progress via TLC (System: DCM/MeOH/NH4OH 90:9:1). The product will be less polar than the starting amino alcohol.

Step 3: Workup and Isolation

  • Concentrate the reaction mixture under reduced pressure to remove MeOH.

  • Resuspend the residue in water and basify to pH ~10 using 1M NaOH.

  • Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.

  • Dry combined organics over

    
    , filter, and concentrate.
    

Step 4: Purification

  • Purify via flash column chromatography.

  • Critical: Use silica gel pre-treated with 1%

    
     to prevent ring hydrolysis or degradation of the basic amidine moiety.
    
  • Elute with a gradient of DCM -> 10% MeOH in DCM.

Visualization of Synthesis Pathway

SynthesisWorkflow Start Start: (S)-2-Amino-1-phenylethanol Reagent Reagent: Cyanogen Bromide (CNBr) + NaOAc Start->Reagent Dissolve in MeOH Inter Intermediate: N-Cyano-amino alcohol Reagent->Inter N-Cyanation Cyclization Cyclization: Intramolecular O-attack Inter->Cyclization Ring Closure Product Product: (S)-4-phenyl-2-aminooxazoline Cyclization->Product Workup (pH 10)

Caption: Chemical pathway for the conversion of chiral amino alcohols to 2-aminooxazolines via CNBr-mediated cyclization.

Pharmacological Validation Protocol

Objective: Quantify the potency (


) and efficacy (

) of the synthesized 2-aminooxazolines at the human TAAR1 receptor.
Mechanistic Basis

TAAR1 is Gs-coupled.[3][4] Agonist binding triggers


 activation, stimulating Adenylyl Cyclase (AC) to convert ATP to cAMP. Therefore, cAMP accumulation  is the primary functional readout.
Assay Setup (cAMP Accumulation)
ComponentSpecification
Cell Line HEK293 or CHO-K1 stably expressing hTAAR1.
Detection Method TR-FRET (e.g., HTRF cAMP) or Luminescence (e.g., GloSensor).
Reference Agonist

-Phenylethylamine (

-PEA) or RO5166017.
Incubation Time 30–45 minutes (to prevent receptor desensitization effects).
Buffer HBSS + 20 mM HEPES + 0.5 mM IBMX (PDE inhibitor).
Experimental Workflow
  • Cell Preparation:

    • Harvest hTAAR1-HEK293 cells and resuspend in assay buffer containing IBMX (to prevent cAMP degradation).

    • Plate density: 2,000–5,000 cells/well in 384-well low-volume plates.

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized 2-aminooxazoline (range: 10

      
      M to 0.1 nM).
      
    • Add compounds to cells and incubate for 30 minutes at 37°C.

    • Control: Run a full dose-response of

      
      -PEA to establish 
      
      
      
      (100%).
  • Detection (HTRF Method):

    • Add cAMP-d2 conjugate (acceptor) and Anti-cAMP-Cryptate (donor) lysis buffer.

    • Incubate for 1 hour at RT.

    • Read fluorescence at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate HTRF Ratio (

      
      ).
      
    • Normalize data: 0% = Vehicle (Basal), 100% =

      
       of 
      
      
      
      -PEA.
    • Fit to a 4-parameter logistic equation to determine

      
      .
      
Signal Transduction Visualization

TAAR1_Signaling Ligand 2-Aminooxazoline (Agonist) TAAR1 TAAR1 Receptor (GPCR) Ligand->TAAR1 Binding (Asp103) Gs G-protein (Gs) TAAR1->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP Conversion ATP ATP ATP->AC Substrate Readout Signal Detection (HTRF/Luminescence) cAMP->Readout Quantification

Caption: Signal transduction cascade utilized for the functional validation of TAAR1 agonists.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Synthetic Yield Hydrolysis of the oxazoline ring during workup.Ensure pH is basic (>10) during extraction. Avoid prolonged exposure to aqueous acid.
Product Instability Silica gel acidity.Pre-treat silica columns with 1–2% Triethylamine (

).
High Assay Background Constitutive receptor activity.[5]Optimize cell density; ensure TAAR1 expression levels are not supraphysiological.
Lack of Potency Incorrect Stereochemistry.Verify optical rotation of the starting amino alcohol. TAAR1 strictly prefers the (S)-configuration at the 4-position.

References

  • Discovery of 2-Aminooxazolines as TAAR1 Agonists Galley, G., et al. (2012). Discovery and Characterization of 2-Aminooxazolines as Highly Potent, Selective, and Orally Active TAAR1 Agonists.

  • TAAR1 Pharmacology and Signaling Lindemann, L., & Hoener, M. C. (2005).[6] A renaissance in trace amines inspired by a novel GPCR family.

  • General Synthesis of 2-Aminooxazolines Poos, G. I., et al. (1963). 2-Amino-5-aryl-2-oxazolines. Potent New Anorectic Agents.

  • cAMP Assay Methodologies for GPCRs Gabriel, D., et al. (2009). High throughput screening technologies for direct cyclic AMP measurement.

Sources

Application Notes and Protocols: A Guide to the Large-Scale Synthesis of 2-Amino-1,3,4-Oxadiazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-amino-1,3,4-oxadiazole scaffold is a privileged pharmacophore in medicinal chemistry, integral to the development of a wide array of therapeutic agents. Its prevalence in pharmaceuticals necessitates robust, scalable, and efficient synthetic methodologies. This document provides a comprehensive guide to the large-scale synthesis of 2-amino-1,3,4-oxadiazole analogs, with a focus on practical, field-proven protocols. We will delve into the underlying chemical principles, explain the rationale behind experimental choices, and provide detailed, step-by-step instructions for a reliable synthetic route. This guide is intended to empower researchers and process chemists to confidently and safely produce these valuable compounds on a larger scale.

Introduction: The Significance of 2-Amino-1,3,4-Oxadiazoles

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle that serves as a bioisostere for amide and ester functional groups, offering improved metabolic stability and pharmacokinetic properties.[1][2] The addition of an amino group at the 2-position introduces a key hydrogen bond donor and a site for further functionalization, making 2-amino-1,3,4-oxadiazole derivatives particularly attractive in drug design. These compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[3][4][5]

The increasing demand for these analogs in drug discovery and development pipelines underscores the need for scalable synthetic methods that are not only high-yielding but also cost-effective and environmentally benign.[4][6] This guide will focus on a widely adopted and scalable approach: the oxidative cyclization of semicarbazones.

Synthetic Strategies: An Overview

Several methods have been developed for the synthesis of 2-amino-1,3,4-oxadiazoles.[3][7] Common strategies include:

  • Dehydrative cyclization of 1,2-diacylhydrazines: A traditional method that often requires harsh dehydrating agents.[8][9]

  • Desulfurative cyclization of thiosemicarbazides: This approach can be effective but may involve toxic reagents like mercury salts or lead oxide.[8][9][10][11]

  • Oxidative cyclization of N-acylhydrazones or their analogues: This modern approach offers milder reaction conditions and often utilizes more environmentally friendly oxidants.[8][9]

Among these, the iodine-mediated oxidative cyclization of semicarbazones derived from aldehydes and semicarbazide has emerged as a particularly practical and scalable method.[3][12][13] This transition-metal-free approach is compatible with a wide range of functional groups and provides the desired products in an efficient manner.[12][13]

Featured Protocol: Iodine-Mediated Oxidative Cyclization of Semicarbazones

This section provides a detailed protocol for the large-scale synthesis of 5-substituted-2-amino-1,3,4-oxadiazoles via a one-pot, two-step sequence involving the condensation of an aldehyde with semicarbazide, followed by iodine-mediated oxidative cyclization.

Rationale and Mechanistic Insights

The reaction proceeds in two key stages. First, the aldehyde reacts with semicarbazide in a condensation reaction to form a semicarbazone intermediate. This is a classic imine formation reaction. The subsequent and crucial step is the oxidative cyclization of the semicarbazone to the 2-amino-1,3,4-oxadiazole ring. Molecular iodine (I₂) acts as a mild and effective oxidizing agent to facilitate this transformation. The proposed mechanism involves the formation of a C-O bond, driven by the electrophilicity of the iodine, followed by elimination of hydrogen iodide to afford the aromatic oxadiazole ring. This method avoids the need for harsh reagents and often allows for the isolation of the product by simple filtration.[3][12][13]

Visualizing the Workflow

The following diagram illustrates the overall synthetic workflow from starting materials to the final product.

G cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_end Product & Workup Aldehyde Aromatic/Aliphatic Aldehyde Condensation Step 1: Condensation (Formation of Semicarbazone) Aldehyde->Condensation Semicarbazide Semicarbazide Hydrochloride Semicarbazide->Condensation Base Base (e.g., K₂CO₃) Base->Condensation OxidativeCyclization Step 2: Oxidative Cyclization (I₂-mediated) Condensation->OxidativeCyclization In situ Workup Aqueous Workup (Na₂S₂O₃ wash) OxidativeCyclization->Workup Product 5-Substituted-2-amino- 1,3,4-oxadiazole Workup->Product Iodine Iodine (I₂) Iodine->OxidativeCyclization

Caption: Synthetic workflow for 2-amino-1,3,4-oxadiazole synthesis.

Detailed Experimental Protocol

Materials and Equipment:

  • Appropriately sized reaction vessel (e.g., 20 L jacketed glass reactor) equipped with a mechanical stirrer, temperature probe, reflux condenser, and addition funnel.

  • Heating/cooling circulator.

  • Filtration apparatus (e.g., Nutsche filter-dryer).

  • Vacuum oven.

  • Standard laboratory glassware.

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.

Reagents:

ReagentMolar Mass ( g/mol )CAS NumberSafety Considerations
Substituted AldehydeVariesVariesVaries based on substituent
Semicarbazide HCl111.53563-41-7Toxic, skin/eye irritant
Potassium Carbonate138.21584-08-7Skin/eye irritant
Iodine253.817553-56-2Harmful, skin/eye irritant
1,4-Dioxane88.11123-91-1Flammable, carcinogen
Sodium Thiosulfate158.117772-98-7Generally non-hazardous

Procedure:

  • Reaction Setup:

    • Ensure the reaction vessel is clean, dry, and inerted with nitrogen.

    • Charge the vessel with the substituted aldehyde (1.0 eq).

    • Add 1,4-dioxane as the solvent (approx. 10-15 volumes relative to the aldehyde).

    • Begin stirring the mixture.

  • Semicarbazone Formation:

    • Add semicarbazide hydrochloride (1.2 eq) and potassium carbonate (2.5 eq) to the reaction mixture.

    • Heat the mixture to 60-70 °C and stir for 2-4 hours. The progress of the condensation can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Oxidative Cyclization:

    • Once the semicarbazone formation is complete, add iodine (1.5 eq) portion-wise to the reaction mixture. An exotherm may be observed, so control the addition rate to maintain the desired temperature.

    • Continue stirring the mixture at 60-70 °C for an additional 4-6 hours, or until reaction completion is confirmed by TLC/HPLC.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the brown color of the iodine disappears.

    • The product will typically precipitate out of the solution. If not, water can be added to induce precipitation.

    • Filter the solid product using a Nutsche filter.

    • Wash the filter cake with water and then with a minimal amount of a cold non-polar solvent (e.g., hexane or diethyl ether) to remove non-polar impurities.

  • Drying and Characterization:

    • Dry the isolated product in a vacuum oven at 50-60 °C until a constant weight is achieved.

    • Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point).

Safety Considerations
  • Reagent Handling: Semicarbazide hydrochloride is toxic and should be handled with care in a well-ventilated area. Iodine is corrosive and can cause severe burns. 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Always consult the Safety Data Sheet (SDS) for each reagent before use.[14]

  • Reaction Monitoring: The oxidative cyclization step can be exothermic. Careful monitoring of the internal temperature and controlled addition of iodine are crucial, especially on a large scale.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Process Optimization and Troubleshooting

ParameterRecommendationRationale
Solvent 1,4-Dioxane, DMSO, or EtOH can be used.The choice of solvent can influence reaction times and product solubility. Dioxane is often a good choice for this reaction.
Base K₂CO₃ is effective and inexpensive. Other bases like Na₂CO₃ or Et₃N can also be used.The base is required to neutralize the HCl from semicarbazide hydrochloride and to facilitate the reaction.
Temperature 60-80 °C is a typical range.Higher temperatures can accelerate the reaction but may also lead to side product formation.
Iodine Stoichiometry 1.2-1.5 equivalents are generally sufficient.Using a slight excess of iodine ensures complete conversion of the semicarbazone.
Product Isolation Precipitation followed by filtration is the most common method.For more soluble analogs, extraction with an organic solvent may be necessary after quenching.

Conclusion

The iodine-mediated oxidative cyclization of semicarbazones represents a robust, scalable, and versatile method for the large-scale synthesis of 2-amino-1,3,4-oxadiazole analogs. By understanding the underlying chemical principles and adhering to the detailed protocol and safety precautions outlined in this guide, researchers and drug development professionals can efficiently produce these important heterocyclic compounds for their research and development needs. The mild reaction conditions and the avoidance of toxic heavy metals make this an attractive and environmentally conscious approach for industrial applications.

References

  • Niu, P., Kang, J., Tian, X., Song, L., Liu, H., Wu, J., Yu, W., & Chang, J. (2015). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. The Journal of Organic Chemistry, 80(2), 1018–1024. [Link]

  • Li, Y., et al. (2022). Synthesis of 2-Imino-1,3,4-oxadiazolines from Acylhydrazides and Isothiocyanates via Aerobic Oxidation and a DMAP-Mediated Annulation Sequence. ACS Omega. [Link]

  • Li, Y., et al. (2022). Synthesis of 2-Imino-1,3,4-oxadiazolines from Acylhydrazides and Isothiocyanates via Aerobic Oxidation and a DMAP-Mediated Annulation Sequence. ACS Omega. [Link]

  • Niu, P., et al. (2015). Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond formation. The Journal of Organic Chemistry. [Link]

  • Wang, H., et al. (2019). A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds. Molecules. [Link]

  • Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271. [Link]

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). Preprints.org. [Link]

  • Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal. [Link]

  • Lee, S. H., et al. (2012). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. The Journal of Organic Chemistry. [Link]

  • A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. (2021). Chemical Science. [Link]

  • Niu, P., et al. (2015). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I 2 -Mediated Oxidative C–O/C–S Bond Formation. Request PDF. [Link]

  • Process Safety Considerations for the Supply of a High-Energy Oxadiazole IDO1-Selective Inhibitor. (2019). Organic Process Research & Development. [Link]

  • Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group. (n.d.). Materials Advances. [Link]

  • Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles. (1964).
  • Efficient one-pot synthesis of substituted 2-amino-1,3,4-oxadiazoles. (2008). ResearchGate. [Link]

  • Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]

  • A Review on Synthesis of Various Oxadiazole Derivatives Applying Green Chemistry Methods. (2023). ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Aminooxazolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-aminooxazolines. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important heterocyclic scaffold. As a Senior Application Scientist, I've compiled this resource based on extensive laboratory experience and a thorough understanding of the underlying reaction mechanisms to help you troubleshoot common challenges, particularly the formation of unwanted side-products. Our goal is to empower you to optimize your reaction conditions, improve yields, and ensure the purity of your target compounds.

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices, providing you with the rationale to make informed decisions in your synthetic work.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the synthesis of 2-aminooxazolines, with a focus on reactions involving an amino alcohol and a cyanating agent like cyanogen bromide.

Problem 1: Low Yield of the Desired 2-Aminooxazoline and Presence of a Major, More Polar Side-Product.

Question: I am attempting to synthesize a 2-aminooxazoline from a primary amino alcohol and cyanogen bromide. My reaction is showing a low yield of the desired product, and I am isolating a significant amount of a more polar, basic side-product. What is likely happening and how can I fix it?

Answer:

This is a classic issue in 2-aminooxazoline synthesis, and the likely culprit is the formation of a guanidine side-product .

Causality and Mechanism:

The intended reaction involves the initial formation of a cyanamide intermediate from the reaction of the primary amine with cyanogen bromide. This is followed by an intramolecular cyclization of the neighboring hydroxyl group onto the cyanamide to form the 2-aminooxazoline ring.

However, if there is an excess of cyanogen bromide, or if the reaction conditions favor intermolecular reactions, the initially formed 2-aminooxazoline can act as a nucleophile and react with another molecule of cyanogen bromide. This newly formed activated intermediate can then react with another molecule of the starting amino alcohol or the product to form a guanidine dimer or oligomer. Guanidines are significantly more polar and basic than the corresponding 2-aminooxazolines, which aligns with your observation.

Visualizing the Reaction Pathways:

Here is a diagram illustrating the desired reaction pathway versus the side-reaction leading to guanidine formation.

reaction_pathway cluster_main Desired Reaction Pathway cluster_side Side-Product Formation Amino_Alcohol Amino Alcohol Cyanamide_Intermediate Cyanamide Intermediate Amino_Alcohol->Cyanamide_Intermediate + BrCN 2-Aminooxazoline_Reactant 2-Aminooxazoline Cyanogen_Bromide Cyanogen Bromide 2-Aminooxazoline 2-Aminooxazoline (Product) Cyanamide_Intermediate->2-Aminooxazoline Intramolecular Cyclization Guanidine_Intermediate Activated Intermediate 2-Aminooxazoline_Reactant->Guanidine_Intermediate + BrCN (excess) Guanidine_Side-Product Guanidine Side-Product Guanidine_Intermediate->Guanidine_Side-Product + Another Amine Another_Amine Amino Alcohol or 2-Aminooxazoline

Caption: Desired vs. side-reaction pathways.

Troubleshooting Protocol:

  • Control Stoichiometry: The most critical factor is the stoichiometry of cyanogen bromide. Use no more than 1.0 to 1.1 equivalents of cyanogen bromide relative to the amino alcohol. A slight excess may be needed to drive the reaction to completion, but a larger excess will promote guanidine formation.

  • Slow Addition: Add the cyanogen bromide solution dropwise to the solution of the amino alcohol at a low temperature (e.g., 0 °C). This maintains a low concentration of the cyanating agent at any given time, favoring the intramolecular cyclization over intermolecular side reactions.

  • Optimize Base and Solvent: A non-nucleophilic base, such as potassium carbonate or triethylamine, is typically used to neutralize the HBr formed during the reaction.[1] The choice of solvent can also be critical. A polar aprotic solvent like THF is often a good choice.[1]

ParameterRecommendationRationale
BrCN Equivalents 1.0 - 1.1Minimizes reaction of product with excess BrCN.
Addition Method Slow, dropwise addition at 0 °CMaintains low BrCN concentration, favoring intramolecular cyclization.
Base Non-nucleophilic (e.g., K₂CO₃, Et₃N)Neutralizes acid byproduct without competing in reactions.
Solvent Polar aprotic (e.g., THF)Solubilizes reactants and facilitates the desired reaction pathway.
Problem 2: Isolation of a Non-basic, Neutral Side-Product.

Question: My synthesis has produced a neutral, non-basic side-product that is difficult to separate from my 2-aminooxazoline. What could this be, and how can I avoid it?

Answer:

A common neutral side-product in this reaction is a symmetrical urea derivative .

Causality and Mechanism:

Cyanogen bromide can react with any residual water in your solvent or on your glassware to form cyanic acid (HOCN). This can then isomerize to isocyanic acid (HNCO). Isocyanic acid is highly reactive and can be attacked by your starting amino alcohol to form a carbamate intermediate. This intermediate can then react with another molecule of the amino alcohol to form a symmetrical urea.

Alternatively, the amine of your starting material can react with isocyanic acid to form an unsymmetrical urea. The formation of ureas from isocyanates is a well-known and efficient reaction.[2]

Visualizing the Urea Formation Pathway:

urea_formation cluster_urea Urea Side-Product Formation BrCN_H2O BrCN + H₂O Isocyanic_Acid Isocyanic Acid (HNCO) BrCN_H2O->Isocyanic_Acid Carbamate_Intermediate Carbamate Intermediate Isocyanic_Acid->Carbamate_Intermediate + Amino Alcohol Amino_Alcohol_1 Amino Alcohol Urea_Side_Product Symmetrical Urea Carbamate_Intermediate->Urea_Side_Product + Amino Alcohol Amino_Alcohol_2 Amino Alcohol

Caption: Pathway to symmetrical urea side-product.

Troubleshooting Protocol:

  • Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Use freshly distilled, dry solvents and flame-dried glassware. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also highly recommended.

  • Purification of Starting Materials: Ensure your amino alcohol is dry. If it is a salt, ensure it has been properly neutralized and dried before use.

  • Purification Strategy: If urea has formed, it can often be separated from the more basic 2-aminooxazoline by column chromatography. A key difference to exploit is the basicity of the 2-aminooxazoline. An acidic wash of the organic extract during workup may protonate and move the desired product to the aqueous phase, leaving the neutral urea in the organic layer. The aqueous layer can then be basified and re-extracted to recover the purified product.

Problem 3: Complex Mixture of Products and Low Overall Recovery.

Question: My reaction has resulted in a complex mixture of products according to TLC and NMR, and my overall mass balance is low. What are the potential causes?

Answer:

A complex product mixture with low recovery can stem from several issues, including the formation of multiple side-products and potential degradation or polymerization.

Potential Causes and Solutions:

  • Combined Side-Product Formation: It's possible that both guanidine and urea side-products are forming simultaneously due to a combination of excess cyanogen bromide and wet conditions.

    • Solution: Implement the troubleshooting steps for both Problem 1 and Problem 2. This involves careful control of stoichiometry and ensuring anhydrous conditions.

  • Reaction Temperature: While low temperatures are recommended for the addition of cyanogen bromide, the subsequent cyclization may require gentle heating. However, excessive temperatures can lead to decomposition of the starting materials or product, or polymerization of the 2-aminooxazoline.

    • Solution: Monitor the reaction progress by TLC. After the addition of cyanogen bromide at 0 °C, allow the reaction to slowly warm to room temperature. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be necessary. Avoid high temperatures for extended periods.

  • Incorrect pH: The pH of the reaction mixture can influence the stability of the reactants and products.

    • Solution: The presence of a base like potassium carbonate should maintain a suitable pH. If using a soluble base like triethylamine, ensure the stoichiometry is correct to neutralize the generated HBr without making the solution excessively basic, which could promote other side reactions.

Systematic Troubleshooting Workflow:

troubleshooting_workflow Start Low Yield / Impure Product Check_Stoichiometry Verify BrCN Stoichiometry (1.0-1.1 eq) Start->Check_Stoichiometry Check_Conditions Ensure Anhydrous Conditions (Dry Solvents/Glassware) Check_Stoichiometry->Check_Conditions Check_Temperature Monitor Reaction Temperature (Avoid Excess Heat) Check_Conditions->Check_Temperature Optimize_Addition Slow, Cold Addition of BrCN Check_Temperature->Optimize_Addition Analyze_Side_Products Characterize Major Side-Products (NMR, MS) Optimize_Addition->Analyze_Side_Products Adjust_Purification Modify Purification Strategy (e.g., Acid Wash, Chromatography Gradient) Analyze_Side_Products->Adjust_Purification Successful_Synthesis Improved Yield and Purity Adjust_Purification->Successful_Synthesis

Caption: A systematic workflow for troubleshooting 2-aminooxazoline synthesis.

Frequently Asked Questions (FAQs)

Q1: Can I use a different cyanating agent besides cyanogen bromide?

A1: Yes, other cyanating agents can be used, though cyanogen bromide is common. For example, cyanamide itself can be reacted with amino alcohols, often under different conditions, such as in the presence of a phosphate catalyst.[3] The choice of reagent can influence the reaction conditions and the side-product profile.

Q2: How can I confirm the formation of a guanidine side-product?

A2: Guanidines have characteristic spectroscopic signatures. In ¹H NMR, you may see broad signals for the N-H protons. In ¹³C NMR, the guanidinyl carbon typically appears in the range of 150-160 ppm. Mass spectrometry is also a very effective tool for identifying the molecular weight of the suspected guanidine dimer or oligomer.

Q3: Is it possible for the amino alcohol to react with itself?

A3: While self-reaction of the amino alcohol is less common under these conditions, it's not impossible, especially at high temperatures. For example, intermolecular dehydration could lead to the formation of a piperazine derivative if a 2-aminoethanol derivative is used. However, the reaction with cyanogen bromide is typically much faster.

Q4: My 2-aminooxazoline product appears to be unstable during purification. What can I do?

A4: 2-Aminooxazolines can be sensitive to strongly acidic or basic conditions. During chromatographic purification, it is advisable to use a neutral mobile phase or one containing a small amount of a volatile base like triethylamine to prevent decomposition on the silica gel. If your compound is particularly sensitive, consider alternative purification methods like recrystallization or distillation under reduced pressure if the compound is volatile and thermally stable.

Q5: What is the role of phosphate in some published 2-aminooxazoline syntheses?

A5: In some synthetic routes, particularly those mimicking prebiotic chemistry, phosphate has been shown to act as a catalyst. It can facilitate several steps in the reaction, including the initial formation of the carbinolamine intermediate and the subsequent cyclization and dehydration steps.[3][4]

References

  • Powner, M. W., Gerland, B., & Sutherland, J. D. (2009). Synthesis of activated pyrimidine ribonucleotides in prebiotically plausible conditions. Nature, 459(7244), 239–242. [Link]

  • Sponer, J. E., Sponer, J., & Szalai, V. A. (2012). Theoretical studies of the mechanism of 2-aminooxazole formation under prebiotically plausible conditions. Physical Chemistry Chemical Physics, 14(3), 935-944. [Link]

  • Obushak, M. D., Matiichuk, V. S., & Vasylyuk, S. V. (2009). Synthesis of 2-aminooxazolines from 1-aryl-2-bromoethanones. Chemistry of Heterocyclic Compounds, 45(6), 727-731. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of guanidines by guanylation. [Link]

  • Organic Reactions. (2014). Urea Formation. [Link]

  • Wikipedia. (2023). Cyanogen bromide. [Link]

Sources

Purification techniques for crude 4,5-Dihydro-1,3-oxazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Purification & Handling of Crude 2-Amino-2-oxazoline

Ticket ID: #OX-2A-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry

Executive Summary: The "Stability Paradox"

Welcome to the technical support hub for 4,5-Dihydro-1,3-oxazol-2-amine (also known as 2-amino-2-oxazoline). If you are accessing this guide, you are likely facing one of three problems: your solid has turned into a sticky oil, your NMR spectrum shows "ghost" peaks, or your melting point is significantly lower than literature values (approx. 105°C for the free base).

The Core Challenge: This molecule is an amidine ether . It suffers from a "stability paradox": it is basic (pKa ~9) and water-soluble, yet it is thermodynamically unstable toward hydrolysis, especially in acidic aqueous environments or upon prolonged exposure to moist air.

The Golden Rule: Do not attempt to store the crude free base. Purify via salt formation immediately after synthesis.

Critical Stability & Handling

Before attempting purification, you must understand the degradation pathways to avoid "purifying" your compound into decomposition.

Degradation Pathway (Hydrolysis)

In the presence of moisture, the ring opens to form 1-(2-hydroxyethyl)urea . This is the most common impurity found in "wet" crude samples.

  • Symptom: The solid becomes deliquescent (absorbs moisture and dissolves).

  • Prevention: Store under Argon/Nitrogen at -20°C. Use desiccators for all benchtop handling.

Tautomerism (The NMR Confusion)

2-Amino-2-oxazoline exists in a tautomeric equilibrium between the amino form (endo-cyclic double bond) and the imino form (exo-cyclic double bond).

  • Amino Form: 4,5-dihydro-1,3-oxazol-2-amine[1]

  • Imino Form: 2-imino-1,3-oxazolidine

Impact on Analysis: In protic solvents (like


 or 

), you may see broadened signals or exchangeable protons that complicate integration. In

, distinct tautomeric species might be visible depending on concentration and temperature.

Purification Protocols

Method A: Salt Formation (Recommended)

Best for: Long-term storage, high purity, and removal of neutral organic impurities.

The hydrobromide (HBr) or hydrochloride (HCl) salts are significantly more stable than the free base.

Reagents:

  • Crude 2-amino-2-oxazoline[2]

  • Anhydrous Ethanol (EtOH)

  • Diethyl Ether (

    
    ) or Methyl tert-butyl ether (MTBE)
    
  • Concentrated HBr (48% aq.) or HCl (gas/dioxane)

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a minimum amount of cold anhydrous EtOH.

  • Acidification:

    • For HBr Salt: Add 48% HBr dropwise with vigorous stirring at 0°C until pH ~3-4.

    • For HCl Salt: Bubble dry HCl gas or add 4M HCl in dioxane at 0°C.

  • Precipitation: The salt may precipitate spontaneously. If not, slowly add cold

    
     or MTBE until the solution turns cloudy.
    
  • Crystallization: Store at -20°C overnight. White to off-white crystals should form.

  • Filtration: Filter quickly under an inert atmosphere (nitrogen blanket). Wash with cold

    
    .
    
  • Drying: Dry in a vacuum desiccator over

    
     to remove trace water.
    

Expected Yield: 60-80% (from crude). Melting Point (HBr salt): ~158-160°C.

Method B: Free Base Isolation (High Risk)

Best for: Immediate use in subsequent reactions requiring non-acidic conditions.

Protocol:

  • Basification: If starting from a salt or acidic reaction mixture, cool to 0°C and treat with 50% NaOH (aq) until pH > 12.

  • Rapid Extraction: Immediately extract with Dichloromethane (DCM) (

    
    ). Do not use Ethyl Acetate (hydrolysis risk).
    
  • Drying: Dry the organic layer over anhydrous

    
     (avoid 
    
    
    
    as it is slightly acidic).
  • Concentration: Evaporate solvent under reduced pressure at < 30°C . Do not heat!

  • Recrystallization: If the residue is solid, recrystallize immediately from Benzene/Hexane or cold

    
    .
    

Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
Product is a sticky oil 1. Hygroscopicity (absorbed water).2. Oligomerization.Action: Redissolve in EtOH, dry over molecular sieves, and attempt salt formation (Method A). Do not try to dry the oil by heat.
Low Melting Point (<95°C) Contamination with 1-(2-hydroxyethyl)urea (hydrolysis product).Action: This impurity is very difficult to remove from the free base. Convert to the HBr salt; the urea derivative will remain in the mother liquor during recrystallization.
NMR: Broad NH peaks Proton exchange or Tautomerism.Action: Run NMR in DMSO-d6 rather than

. Add a drop of

to confirm exchangeable protons (peaks will disappear).
Yellow/Orange Color Oxidation or polymerization traces.Action: Treat the ethanolic solution with activated charcoal prior to crystallization.

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying the crude material based on its physical state and intended use.

Purification_Workflow Start Crude Reaction Mixture CheckState Physical State Check Start->CheckState Oily Sticky Oil / Gum CheckState->Oily Hygroscopic/Impure Solid Crystalline Solid CheckState->Solid Reasonably Dry MethodA METHOD A: Salt Formation (HBr/HCl in EtOH/Ether) Oily->MethodA Mandatory Stabilization Decision Intended Use? Solid->Decision Storage Long-term Storage Decision->Storage Archive Reagent Immediate Reaction Decision->Reagent Next Step Storage->MethodA Reagent->MethodA If salt tolerated MethodB METHOD B: Cold Extraction (DCM / K2CO3) Reagent->MethodB If base required PurifiedSalt Stable Salt (Store Desiccated) MethodA->PurifiedSalt PurifiedBase Unstable Free Base (Use Immediately) MethodB->PurifiedBase

Figure 1: Decision tree for processing crude 2-amino-2-oxazoline based on physical state and stability requirements.

Mechanistic Insight: Tautomerism & Hydrolysis

Degradation_Pathway Amino Amino Form (2-amino-oxazoline) Imino Imino Form (2-imino-oxazolidine) Amino->Imino Tautomerism (Fast Eq.) Intermediate Tetrahedral Intermediate Imino->Intermediate + H2O Urea 1-(2-hydroxyethyl)urea (Dead End Product) Intermediate->Urea Ring Opening (Irreversible)

Figure 2: The tautomeric equilibrium and the irreversible hydrolysis pathway that leads to sample degradation.

References

  • Synthesis & Properties: Poos, G. I., et al. "2-Amino-2-oxazoline.[2][3][4] Formation and properties." Journal of Organic Chemistry. (Classic mechanistic foundation for oxazoline synthesis).[5]

  • Polymerization Context (Stability): Sedlacek, O., et al. "Poly(2-amino-2-oxazoline)s: a new class of thermoresponsive polymers."[2][3][4] Polymer Chemistry, 2019.

  • General Oxazoline Synthesis: Takahashi, S., Togo, H.[6] "Efficient Synthesis of 2-Oxazolines." Synthesis, 2009.[6]

  • pKa & Basicity Data: PubChem Compound Summary for CID 139484559.

  • Hydrolysis Kinetics:Van Aert, H., et al. "Hydrolysis of poly(2-oxazoline)s." Macromolecular Chemistry and Physics. (Provides kinetic data relevant to the monomeric ring stability).

Sources

Technical Support Center: Optimization of Oxazoline Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. Subject: 4,5-Dihydrooxazole (2-Oxazoline) Synthesis & Optimization Operator: Senior Application Scientist (Process Chemistry Division)

Introduction: The Scope of this Guide

You are likely here because your cyclization failed, your yield is low, or your chiral center scrambled. Oxazoline formation is deceptively simple; while the thermodynamics of the 5-membered ring are favorable, the pathway is fraught with kinetic traps—hydrolysis, elimination, and racemization.[1]

This guide moves beyond textbook definitions to address the operational reality of synthesizing oxazolines, specifically focusing on the two most robust pathways: Cyclodehydration of


-hydroxy amides  and Condensation of nitriles with amino alcohols .

Module 1: Method Selection (Triage)

Before optimizing, ensure you are using the correct chemical engine for your substrate.[1] Do not force a Zinc-catalyzed thermal dehydration on a thermally labile peptide backbone.

Visual 1: Synthetic Route Decision Matrix

OxazolineDecisionTree start START: Select Substrate amide β-Hydroxy Amide (Serine/Threonine derived) start->amide nitrile Nitrile + Amino Alcohol start->nitrile acid Carboxylic Acid + Amino Alcohol start->acid stereo Is Stereochemistry Critical? amide->stereo robust Is Substrate Thermally Stable? nitrile->robust acid->amide Coupling (EDC/HOBt) burgess Burgess Reagent (Mild, Inversion of configuration) stereo->burgess Yes (Inversion needed) dast DAST / Deoxo-Fluor (Fast, Low Temp, Inversion) stereo->dast Yes (Difficult substrate) mitsu Mitsunobu (PPh3/DEAD) (Neutral, difficult purification) stereo->mitsu Yes (Alternative) robust->amide No (Convert to Amide first) zinc Zn(OTf)2 or ZnCl2 (High Temp/Reflux) robust->zinc Yes (>100°C ok)

Caption: Strategic selection of reagents based on substrate stability and stereochemical requirements.

Module 2: Cyclodehydration of -Hydroxy Amides

This is the "Gold Standard" for chiral oxazolines derived from amino acids (Serine/Threonine).

Protocol A: The Burgess Reagent (Wipf Modification)

Best for: Acid-sensitive substrates, strict stereochemical control.

The Mechanism: The Burgess reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt) facilitates an intramolecular


 attack. The oxygen of the amide carbonyl attacks the carbon bearing the activated hydroxyl group.
  • Crucial Insight: This proceeds with inversion of configuration at the alcohol carbon. (e.g., L-Serine

    
     D-Oxazoline backbone).
    

Standard Protocol:

  • Dissolve

    
    -hydroxy amide (1.0 equiv) in anhydrous THF or DCM (0.05 M).
    
  • Add Burgess Reagent (1.2–1.5 equiv) in one portion.

  • Reflux (THF) or stir at RT (DCM) for 1–2 hours.

  • Monitor: TLC will show a less polar spot (Oxazoline).

Troubleshooting Guide (Burgess)
IssueDiagnosisCorrective Action
No Reaction / Slow Conversion Moisture Contamination. The Burgess reagent hydrolyzes instantly in wet solvents to form a primary amine byproduct.Must use anhydrous solvents. Dry THF over Na/Benzophenone or molecular sieves. Increase reagent load to 2.0 equiv.
Elimination Product (Alkene) Overheating. Thermodynamic control favors the conjugated alkene over the strained ring.Lower temperature.[2][3][4] Switch from THF reflux (66°C) to DCM at RT or 0°C.
Low Yield after Column Silica Hydrolysis. Oxazolines are acid-labile. Standard silica gel is slightly acidic (pH 5-6).Pre-treat silica column with 1% Triethylamine (Et3N) in hexanes before loading sample.
Protocol B: Fluorinating Agents (DAST / Deoxo-Fluor)

Best for: Sterically hindered alcohols (e.g., Threonine derivatives) where Burgess fails.[1]

The Mechanism: DAST converts the hydroxyl into a good leaving group (fluorosulfite intermediate), which is then displaced by the amide oxygen.

Critical FAQ:

Q: Why am I seeing elimination products (alkenes) instead of the ring? A: DAST is acidic (generates HF). If the cyclization is slow due to sterics, elimination prevails. Fix: Add a non-nucleophilic base like K2CO3 (solid) or DBU to the reaction mixture to scavenge HF in situ. Use Deoxo-Fluor instead of DAST; it is more thermally stable and can be used at higher temperatures without decomposing violently.

Module 3: Metal-Catalyzed Synthesis from Nitriles

Best for: Achiral oxazolines, large-scale industrial synthesis, robust substrates.[1]

Protocol (Zinc Triflate Method):

  • Combine Nitrile (1.0 equiv), Amino Alcohol (1.2 equiv).[1]

  • Add Catalyst:

    
     (5 mol%) or 
    
    
    
    (10 mol%).
  • Solvent: Chlorobenzene (PhCl) or Toluene.

  • Temp: Reflux (110–130°C).

Troubleshooting Guide (Metal Catalysis)
IssueDiagnosisCorrective Action
Stalled Reaction (<50% Conv) Ammonia Poisoning. The reaction releases ammonia (

), which coordinates strongly to Zn, poisoning the catalyst.
Open System: Do not seal the vessel. Use a reflux condenser open to Argon flow to sweep away

.
Product is Wet/Hydrolyzed Water Generation. (Note: This applies to acid/amino alcohol condensation, not nitrile).[1]If starting from Acid + Amino Alcohol, you MUST use a Dean-Stark trap or activated Molecular Sieves (4Å) to remove water.[1]
Cannot remove Catalyst Chelation. The oxazoline product itself is a ligand (Box ligand) and binds the Zinc.Workup: Wash with aqueous EDTA or dilute

to sequester the Zinc from the organic layer.

Module 4: Stereochemical Integrity (Racemization)

Preserving chirality is the most difficult aspect of oxazoline synthesis.

Visual 2: The Racemization Danger Zone

Racemization start Chiral Oxazoline protonation N-Protonation (Acidic conditions) start->protonation H+ open Ring Opening (Equilibrium) protonation->open H2O enol Aza-Enolate Formation protonation->enol Deprotonation at C4 racemic Racemic Mixture open->racemic enol->racemic

Caption: Pathways leading to loss of optical activity. Acidic protons at C4 are labile.

Expert FAQ:

Q: My oxazoline has an ee% of 80% but the starting material was 99%. Where did I lose it? A: Check your workup.

  • Acidity: Even weak acids can protonate the nitrogen, making the C4 proton (alpha to the imine) highly acidic (

    
    ).
    
  • Hydrolysis: If the ring opens to the ester/amide and re-closes, it often racemizes.

  • Solution: ALWAYS quench reactions with cold saturated

    
    . Never use acid to neutralize.
    

Module 5: Isolation & Storage

The "Silent Killer" of Yields: Researchers often synthesize the oxazoline perfectly, only to destroy it during purification.

  • TLC Dip: Oxazolines stain well with Ninhydrin (often reddish/orange) or PMA (Phosphomolybdic Acid).

  • Column Chromatography:

    • Rule: Deactivate silica. Slurry silica in Hexane/EtOAc + 2%

      
      . Flush with 2 column volumes. Then run your column.
      
    • Alternative: Use neutral Alumina (Grade III) if the compound is extremely acid-sensitive.

  • Storage:

    • Oxazolines hydrolyze in air (moisture). Store under Argon at -20°C.

    • If the oxazoline is an intermediate, use it immediately .[1] Do not store overnight if possible.

References

  • Wipf, P., & Miller, C. P. (1993).[1] A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606.[1] Link[1]

    • Foundational text on the use of Burgess reagent for oxazoline/oxazole synthesis.
  • Phillips, A. J., Uto, Y., Wipf, P., Reno, M. J., & Williams, D. R. (2000).[1][3][5] Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165-1168.[1] Link

    • Definitive guide on using Fluorinating agents for cycliz
  • Bolm, C., Weickhardt, K., Zehnder, M., & Ranff, T. (1991).[1] Synthesis of optically active bis(2-oxazolines): Crystal structure of a 1,2-bis(2-oxazolinyl)benzene ZnCl2 complex. Chemische Berichte, 124(5), 1173-1180.[1] Link

    • Key reference for Zinc-catalyzed synthesis
  • Gaucher, A., et al. (2005).[1] Oxidations of 2-oxazolines to oxazoles: an overview. Current Organic Chemistry, 9(13), 1263-1275.[1]

    • Review covering the stability and reactivity of the oxazoline ring.
  • Sakakura, A., Kondo, R., & Ishihara, K. (2005).[1] Molybdenum Oxides as Highly Effective Dehydration Catalysts for the Synthesis of 2-Oxazolines. Organic Letters, 7(10), 1971–1974.[1] Link[1]

    • Modern catalytic altern

Sources

Overcoming regioselectivity issues in substituted oxazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket: Overcoming Regioselectivity Issues in Substituted Oxazole Synthesis Mission: To provide high-fidelity, actionable protocols for directing substituent placement on the oxazole core, moving beyond "trial-and-error" chemistry.

The Regioselectivity Matrix: Choose Your Method

Before starting, identify your target substitution pattern. The choice of synthetic strategy is the primary determinant of regiocontrol.

Target PatternRecommended MethodKey Regiocontrol Factor
2,5-Disubstituted Robinson-Gabriel (RG) Pre-installation of substituents on the acyclic precursor (2-acylamino ketone).
5-Substituted Van Leusen (VL) Reaction of TosMIC with Aldehydes (exclusive 5-selectivity).
2,4-Disubstituted Modified Blümlein-Lewy Reaction of

-haloketones with amides (Lewis Acid promoted).
Post-Synthetic C-H Functionalization

exploitation: C2 (

) > C5 (Nucleophilic) > C4.[1]

Module A: The Robinson-Gabriel Cyclodehydration

Target: 2,5-Disubstituted / 2,4,5-Trisubstituted Oxazoles Common Issue: Incomplete cyclization, decomposition of sensitive substrates, or "missing" substituents due to harsh acid conditions.

⚠ Troubleshooting: "My precursor won't cyclize with ."

Diagnosis: Classical dehydrating agents (Conc.[2]


, 

, PPA) are often too harsh for complex scaffolds, leading to tarring rather than cyclization. Solution: Switch to the Wipf Protocol (Burgess Reagent) or Iodine-mediated cyclization . These proceed under mild conditions and preserve chiral centers.
🔧 Standard Operating Procedure: Wipf Cyclization (Burgess Reagent)

Best for: Sensitive substrates, peptide-derived oxazoles.

  • Preparation: Dissolve the

    
    -keto amide or 2-acylamino ketone (1.0 equiv) in anhydrous THF (0.1 M).
    
  • Reagent Addition: Add Burgess reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt) (2.0 equiv) in one portion.

  • Reaction: Stir at reflux (approx. 66°C) for 1–2 hours. Monitor by TLC.[2]

    • Tip: If conversion is slow, add another 0.5 equiv of Burgess reagent.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography on silica gel.

🔬 Mechanism of Action (Causality)

The Robinson-Gabriel reaction fails if the amide oxygen is not sufficiently nucleophilic or if the leaving group (from the ketone oxygen) is poor. The Burgess reagent converts the ketone oxygen into a highly reactive leaving group (sulfamate) under neutral conditions, driving the cyclization purely by thermodynamics without requiring protonation of the amide.

RobinsonGabriel cluster_legend Critical Control Point Start 2-Acylamino Ketone Inter1 Enol Tautomer Start->Inter1 Tautomerization Inter2 Activated Intermediate (O-Sulfonylated) Inter1->Inter2 Burgess Reagent (Leaving Group Install) Cyclic Hydroxy-Oxazoline Inter2->Cyclic 5-exo-trig Cyclization Final 2,5-Disubstituted Oxazole Cyclic->Final Elimination (-Sulfamate)

Figure 1: Mechanistic pathway of the Burgess Reagent-mediated Robinson-Gabriel synthesis. The activation step (yellow) is critical for overcoming the energy barrier.

Module B: The Van Leusen Synthesis

Target: 5-Substituted Oxazoles (from Aldehydes) Common Issue: Formation of Imidazole impurities or low yields with electron-rich aldehydes.

⚠ Troubleshooting: "I'm getting Imidazoles instead of Oxazoles."

Diagnosis: This is the "Van Leusen Three-Component" trap. If any primary amine (or ammonia source) is present, the aldehyde forms an imine before reacting with TosMIC, leading to an imidazole. Solution: Ensure all glassware is amine-free. Use fresh aldehydes. Do not use ammonium salts as buffers.

🔧 Standard Operating Procedure: Base Selection

Regiocontrol is inherent, but yield depends on the base.

  • Standard Protocol: Use

    
     (2.0 equiv) in MeOH at reflux.[2]
    
  • Problematic Substrates (Enolizable Aldehydes): If the aldehyde has acidic

    
    -protons, 
    
    
    
    may cause aldol condensation side-reactions.
    • Fix: Switch to TBDBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) or ionic liquid conditions (e.g., [bmim]

      
      ) which stabilize the intermediate without aggressive deprotonation.
      

Module C: Regiodivergent C-H Functionalization

Target: Late-stage modification of the Oxazole core. Common Issue: Cannot distinguish between C2 and C5 positions.

⚠ Troubleshooting: "Direct arylation is giving me a mixture of C2 and C5 products."

Diagnosis: The acidity difference between C2 and C5 is distinct but can be overridden by catalyst ligands or solvent effects.

  • C2-H (

    
    ):  Most acidic.[1] Favored by Lithiation and Cu-catalysis.
    
  • C5-H: Nucleophilic character. Favored by Electrophilic Aromatic Substitution (SEAr) or specific Pd-catalysis in polar solvents.

🔧 Decision Logic for C-H Arylation

To achieve >95:5 regioselectivity, follow this logic gate:

CH_Activation Start Target Position? C2 C2-Arylation Start->C2 Targeting Most Acidic Site C5 C5-Arylation Start->C5 Targeting Nucleophilic Site MethodC2 Method: Cu-Catalysis or Lithiation C2->MethodC2 MethodC5 Method: Pd-Catalysis (Ligand Control) C5->MethodC5 CondC2 Conditions: Pd(OAc)2 / CuI (Co-cat) Non-polar solvent (Toluene) Base: Cs2CO3 MethodC2->CondC2 CondC5 Conditions: Pd(OAc)2 + P(tBu)3 (Ligand) Polar Solvent (DMA/DMF) Base: K2CO3 MethodC5->CondC5 BlockC2 Note: If C2 is unsubstituted, it MUST be blocked or C5-selectivity will drop. CondC5->BlockC2

Figure 2: Decision tree for regiodivergent C-H arylation of oxazoles. Solvent polarity and ligand sterics are the primary switches.

FAQs: Rapid Fire Troubleshooting

Q: I need a 2,4-disubstituted oxazole, but Robinson-Gabriel gives me 2,5. What do I do? A: Do not use Robinson-Gabriel. Use the Blümlein-Lewy synthesis (Amide +


-Haloketone).[3]
  • Optimization: To avoid the "messy" thermal conditions, use a Silver Triflate (AgOTf) catalyst. This allows the reaction to proceed at lower temperatures, preventing the polymerization of the

    
    -haloketone and ensuring the amide oxygen attacks the carbon (kinetic control) rather than the nitrogen.
    

Q: Can I synthesize 4-substituted oxazoles selectively? A: This is the hardest pattern. The best route is usually Formamide +


-Haloketone  (Bredereck synthesis). However, a modern workaround is to synthesize a 2,4-disubstituted oxazole with a C2-thioether (using thiourea), and then reductively desulfurize the C2 position using Raney Nickel, leaving the C4 substituent intact.

Q: My Van Leusen reaction failed with an acid chloride. A: Van Leusen with TosMIC and Acid Chlorides does not yield oxazoles easily; it often yields oxazoles with different regiochemistry or fails. For Acid Chlorides, react them with isocyanides in the presence of a base (Cornforth-like logic) or switch to the Dawson protocol (using


-metallated isocyanides).

References

  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles.[4] The Journal of Organic Chemistry. (Protocol for Burgess reagent/Wipf cyclization).

  • Van Leusen, A. M., et al. (1972). Chemistry of sulfonylmethyl isocyanides. Base-induced cycloaddition of tosylmethyl isocyanide to aldehydes. Preparation of 5-substituted oxazoles. Tetrahedron Letters.

  • Strotman, N. A., et al. (2010). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates.[5] Organic Letters.

  • Verrier, C., et al. (2011). Direct C-H Arylation of Oxazoles: A User-Friendly Approach. Beilstein Journal of Organic Chemistry.

  • BenchChem. The Synthesis of Oxazoles: A Technical Guide to Historical and Modern Methodologies.

Sources

Stability issues of 2-aminooxazoline under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Status: System Operational | Ticket Volume: High
Operator: Senior Application Scientist (Ph.D., Organic Chemistry)

Welcome to the Technical Response Unit

You have reached the Tier-3 Support Desk. We specialize in the handling, storage, and functionalization of 2-aminooxazoline scaffolds.

This heterocyclic motif (an isostere of 2-aminothiazole) is a "privileged structure" in fragment-based drug discovery and prebiotic chemistry. However, users frequently report catastrophic yield loss during workup or inconsistent NMR data due to its deceptive stability profile.

Below are the resolved troubleshooting tickets for the most common failure modes.

Ticket #409: "My compound vanished during acidic workup."

Severity: Critical (Data Loss) Environment: Acidic (pH < 4.0)

The Diagnosis: Acid-Catalyzed Hydrolysis

The 2-aminooxazoline ring is kinetically unstable in acidic aqueous media. While the exocyclic amino group (


) suggests basicity, the ring system behaves like a cyclic guanidine/isourea equivalent.

The Mechanism of Failure:

  • Protonation: The endocyclic nitrogen (N3) is the most basic site. Protonation activates the C2 carbon.

  • Nucleophilic Attack: Water attacks the highly electrophilic C2 position.

  • Ring Opening: The C-O bond cleaves, irreversibly opening the ring to form a (2-hydroxyethyl)urea derivative.

Visualizing the Failure Pathway:

AcidHydrolysis Start 2-Aminooxazoline (Intact Ring) Protonated Protonated Intermediate (Activated C2) Start->Protonated + H+ (pH < 4) TS Tetrahedral Intermediate (Water Attack) Protonated->TS + H2O Product N-(2-hydroxyethyl)urea (Ring Opened) TS->Product Irreversible C-O Cleavage

Figure 1: The acid-catalyzed hydrolysis pathway leading to sample destruction.

The Solution Protocol

Do NOT use standard 1M HCl or 10%


 for quenching or washing.
StepStandard Protocol (Avoid)Corrected Protocol (Recommended)
Quenching Pouring reaction into 1M HCl.Quench with Sat.

or Phosphate Buffer (pH 7.0) at 0°C .
Extraction Acidifying aqueous layer to extract.Maintain pH > 6.[1][2] Extract with EtOAc or DCM immediately.
Purification Silica gel (acidic surface).Neutralized Silica : Pre-wash column with 1%

in Hexane.
Storage TFA salt in solution.Store as free base solid at -20°C.

Ticket #712: "NMR signals are broad/shifting. Is my product pure?"

Severity: Moderate (Characterization Ambiguity) Environment: Solution State (CDCl3 vs. DMSO-d6)

The Diagnosis: Amino-Imino Tautomerism

2-aminooxazolines exist in a dynamic equilibrium between the amino tautomer (exocyclic


) and the imino  tautomer (endocyclic 

).
  • Non-polar solvents (CDCl3): Often favor the imino form or rapid exchange, leading to broad NH signals.

  • Polar solvents (DMSO-d6/MeOD): Stabilize the amino form via hydrogen bonding, often sharpening the signals.

Visualizing the Equilibrium:

Tautomerism Amino Amino Form (Exocyclic C-NH2) Favored in DMSO Imino Imino Form (Endocyclic C=NH) Favored in CDCl3 Amino->Imino Fast Exchange (NMR Timescale)

Figure 2: Solvent-dependent tautomeric equilibrium affecting NMR resolution.

Troubleshooting Checklist
  • Solvent Switch: If your proton NMR shows broad singlets around 4.0–6.0 ppm, switch to DMSO-d6 . The amino form is usually the major tautomer in polar aprotic solvents, yielding sharper peaks.

  • Temperature: Run the NMR at elevated temperature (e.g., 50°C) to accelerate the exchange rate, collapsing broad peaks into defined averages.

  • Alkylation Risks: Be aware that treating 2-aminooxazolines with alkyl halides (R-X) and base can lead to mixtures of exocyclic-N and endocyclic-N alkylation products due to this tautomerism.

Ticket #905: "How do I confirm stability without wasting material?"

Severity: Low (Preventative)

Analytical Diagnostics Table

Use this quick reference to distinguish the intact ring from the hydrolyzed urea byproduct.

FeatureIntact 2-Aminooxazoline Hydrolyzed Urea Product
Mass Spec (ESI)


(Addition of

)
1H NMR (Ring)

triplets (approx. 3.5 - 4.5 ppm)

signals shift upfield; loss of ring coupling pattern.
TLC Stain UV Active (254 nm)Often weak UV; stains strongly with Ninhydrin (primary amine/urea).
Solubility Soluble in organic solvents (DCM, EtOAc).Highly water-soluble; poor organic solubility.

References

  • Prebiotic Synthesis of Aminooxazoline-5'-phosphates in W

    • Source: Royal Society of Chemistry (Chemical Communic
    • Context: Details the pH-dependent stability and phosphoryl
    • URL:[Link]

  • Photochemistry of 2-aminooxazole: a matrix-isolation and comput

    • Source: Royal Society of Chemistry (Photochemical & Photobiological Sciences)
    • Context: Discusses ring-opening mechanisms and tautomeric forms (amino vs imino) under energetic conditions.
    • URL:[Link]

  • 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry.

    • Source: National Institutes of Health (PMC / ACS Omega)
    • Context: Comparative stability and solubility data of 2-aminooxazoles vs. 2-aminothiazoles in physiological buffers (pH 7.4).
    • URL:[Link]

  • A continuous reaction network th

    • Source: National Institutes of Health (PMC / PNAS)
    • Context: Describes the synthesis and hydrolysis pathways of 2-aminooxazole deriv
    • URL:[Link]

Sources

Technical Support Center: Strategies for Preventing Elimination Side Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of organic synthesis. Unwanted elimination reactions are a frequent challenge, leading to reduced yields and complex purification processes. This guide provides in-depth, experience-based answers to common problems, focusing on the underlying principles to empower you to make informed decisions in your experimental design.

Troubleshooting Guide: Common Scenarios & Solutions

This section addresses specific issues you might be encountering at the bench. The solutions are based on established mechanistic principles to help you regain control of your reaction's outcome.

Issue 1: "My substitution reaction with a primary alkyl halide is yielding a significant amount of alkene byproduct."

Potential Cause & Explanation:

This is a classic case of competition between the desired SN2 pathway and the undesired E2 pathway. While primary substrates strongly favor SN2, certain conditions can promote the bimolecular elimination (E2) reaction. The most likely culprits are the base/nucleophile choice and the reaction temperature. A strong, sterically hindered base will preferentially abstract a beta-proton rather than attack the sterically accessible carbon center.[1] Additionally, elimination reactions are more entropically favored than substitution reactions, meaning they become more predominant at higher temperatures.[2][3]

Troubleshooting Steps & Expected Outcomes:

Troubleshooting StepRationaleExpected Outcome
Switch to a Good Nucleophile that is a Weak Base Strong bases promote E2 reactions.[4][5] By selecting a reagent that is highly nucleophilic but not strongly basic, you favor the SN2 pathway.A significant increase in the yield of the SN2 product, with a corresponding decrease in the alkene byproduct.
Lower the Reaction Temperature Elimination reactions have a higher activation energy than substitution reactions.[2][3] Lowering the temperature will disproportionately slow down the E2 reaction.Reduced rate of the E2 side reaction, improving the ratio of substitution to elimination product.
Use a Polar Aprotic Solvent Polar aprotic solvents (e.g., DMSO, DMF, acetone) enhance the nucleophilicity of the attacking species without solvating it so strongly that it becomes sterically hindered.[2][6] This promotes the SN2 reaction.Increased rate of the desired SN2 reaction, outcompeting the E2 pathway.
Use a More Dilute Solution of the Nucleophile The E2 reaction is bimolecular, meaning its rate is dependent on the concentration of both the substrate and the base.[7] Reducing the concentration of the base can slow this pathway.Decreased rate of the bimolecular elimination reaction.

Experimental Protocol: Favoring SN2 for a Primary Alkyl Halide

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alkyl halide in a polar aprotic solvent like acetone or DMF.[2]

  • Nucleophile Addition: Add a stoichiometric equivalent of a good nucleophile that is a weak base (e.g., sodium iodide, sodium cyanide, or an azide).[2]

  • Temperature Control: Maintain the reaction mixture at a low to moderate temperature, such as 0 °C to room temperature. A cooling bath may be necessary.[2]

  • Monitoring: Track the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, quench the reaction and perform an appropriate extraction to isolate the product. Further purification can be achieved via column chromatography.

Issue 2: "My secondary alkyl halide is predominantly undergoing elimination."

Potential Cause & Explanation:

Secondary alkyl halides are particularly susceptible to both SN2 and E2 reactions, and the outcome is highly sensitive to the reaction conditions.[8] The use of a strong, non-hindered base like hydroxide or ethoxide often leads to a mixture of products, with elimination frequently being the major pathway.[8] Steric hindrance around the reaction center also plays a significant role; as the substrate becomes more sterically crowded, the E2 reaction becomes more favorable.[9][10]

Troubleshooting Steps & Expected Outcomes:

Troubleshooting StepRationaleExpected Outcome
Use a Good Nucleophile that is a Weak Base This is the most critical factor. Reagents like halides (I-, Br-), cyanide (CN-), or thiolates (RS-) are excellent nucleophiles but weak bases, strongly favoring the SN2 pathway.[5][11]A dramatic shift in the product ratio, favoring the substitution product.
Lower the Reaction Temperature As with primary halides, lower temperatures will disfavor the higher activation energy elimination pathway.[12]An improved ratio of substitution to elimination product.
Switch to a Polar Aprotic Solvent Polar protic solvents can stabilize the transition state of elimination reactions.[6] A switch to a polar aprotic solvent will enhance the nucleophile's strength for an SN2 attack.[2]Increased rate and yield of the SN2 product.
Issue 3: "I'm trying to perform a substitution on a tertiary alkyl halide, but I'm only getting the elimination product."

Potential Cause & Explanation:

Tertiary alkyl halides do not undergo SN2 reactions due to severe steric hindrance at the electrophilic carbon.[13] Therefore, any reaction with a strong base will almost exclusively proceed through the E2 mechanism. If a weak nucleophile/weak base is used in a polar protic solvent, the reaction will proceed through a carbocation intermediate, leading to a mixture of SN1 and E1 products. It is very difficult to completely avoid the E1 product in these cases.[13]

Guidance:

If your goal is the substitution product, using a strong base is counterproductive and will always favor elimination. You must use SN1 conditions (a weak, non-basic nucleophile in a polar protic solvent) and accept that you will likely get a mixture of SN1 and E1 products.[13] The ratio can be influenced by temperature; lower temperatures will slightly favor the SN1 product.[3][14] If a pure substitution product is required, a different synthetic route that avoids this step may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between E1 and E2 reactions, and how does it impact my experimental setup?

The primary difference lies in the mechanism's timing.

  • E2 (Bimolecular Elimination): This is a one-step, concerted reaction where the base removes a proton at the same time the leaving group departs.[7] The rate depends on the concentration of both the substrate and the base. To promote an E2 reaction, you need a strong base.[4][15]

  • E1 (Unimolecular Elimination): This is a two-step reaction. First, the leaving group departs to form a carbocation intermediate. In the second step, a weak base removes a proton adjacent to the carbocation. The rate-determining step is the formation of the carbocation, so the reaction rate only depends on the substrate concentration.[7] E1 reactions are favored by weak bases and polar protic solvents that can stabilize the carbocation intermediate.[15][16]

E1_E2_Comparison

Q2: How does my choice of base affect the regioselectivity of the elimination product (Zaitsev vs. Hofmann)?

The regioselectivity of an elimination reaction determines which constitutional isomer of the alkene is formed.

  • Zaitsev's Rule: This rule states that the more substituted (and generally more stable) alkene will be the major product.[17] This is typically observed when using a small, unhindered base like sodium hydroxide or sodium ethoxide.[18]

  • Hofmann's Rule: This rule predicts the formation of the less substituted alkene as the major product.[17] This outcome is favored when using a sterically bulky base, such as potassium tert-butoxide (KOtBu).[19][20] The large base finds it easier to abstract a proton from the less sterically hindered position.[1]

Zaitsev_Hofmann

Q3: What is the role of the leaving group in substitution vs. elimination reactions?

A good leaving group is essential for both substitution and elimination reactions.[21][22] A good leaving group is a weak base, meaning it is stable on its own once it has departed from the substrate.[23][24] Common good leaving groups include halides (I-, Br-, Cl-) and sulfonates (e.g., tosylate, OTs).[21] The better the leaving group, the faster both SN1/E1 and SN2/E2 reactions will proceed. Poor leaving groups, like hydroxide (OH-), must be protonated by an acid to be converted into a good leaving group (H₂O) before a reaction can occur.[22][23]

Q4: Can you provide a general workflow for deciding on reaction conditions to favor substitution?

Certainly. This logical workflow can help guide your experimental design.

Troubleshooting_Workflow

References

  • Factors Influencing the Elimination Mechanism. (2022). Chemistry LibreTexts. [Link]

  • Substitution and Elimination at Saturated Carbons. Sketchy. [Link]

  • E1 versus E2 Reactions, Factors Affecting E1 and E2 Reactions. Pharmaguideline. [Link]

  • Zaitsev rule vs Hofmann rule: Easy statement and examples. (2018). Chemistry Notes. [Link]

  • SN2 vs E2 – The Role of Steric Hindrance. Chemistry Steps. [Link]

  • Alkene Formation: Zaitsev vs. Hofmann. Scribd. [Link]

  • Hofmann's Rule and Zaitsev's Rule. (2024). Chemistry LibreTexts. [Link]

  • Identifying Where Substitution and Elimination Reactions Happen. (2023). Master Organic Chemistry. [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? (2022). ACS Publications. [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (2022). Chemistry Steps. [Link]

  • Zaytsev's rule. Wikipedia. [Link]

  • The Hofmann Elimination: Anti-Zaitsev Behavior. (2021). Oregon State University. [Link]

  • Comparison and Competition Between SN1, SN2, E1 and E2. (2021). Chemistry LibreTexts. [Link]

  • E2 VERSUS E1, ELIMINATION VERSUS SUBSTITUTION. PHARMD GURU. [Link]

  • What Makes A Good Leaving Group? (2011). Master Organic Chemistry. [Link]

  • Understanding E1 vs E2 Reactions. (2024). LabXchange. [Link]

  • Deciding SN1/SN2/E1/E2 – The Solvent. (2012). Master Organic Chemistry. [Link]

  • Teaching Some Features of Competitive Elimination and Substitution Reactions of Alcohols through a Guided Inquiry Laboratory Activity. (2023). ACS Publications. [Link]

  • Substitution or Elimination? University of Calgary. [Link]

  • Elimination reactions. Lumen Learning. [Link]

  • How do you tell whether it's going to be a substitution or elimination reaction? (2018). Reddit. [Link]

  • What are the conditions that favor the formation of the substitution product but not the elimination product? (2021). Quora. [Link]

  • Elimination vs. Substitution. (2023). Chemistry LibreTexts. [Link]

  • Effect of Temperature on Elimination and Substitution Reactions. (2023). YouTube. [Link]

  • Heat in Substitution vs Elimination. (2021). YouTube. [Link]

  • Leaving Groups in Substitution and Elimination Reactions. (2013). YouTube. [Link]

Sources

Scaling up the synthesis of N-substituted 2-aminooxazolines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scalable Synthesis of N-Substituted 2-Aminooxazolines

Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: SC-OXZ-2024 Subject: Transitioning from Medicinal Chemistry (mg) to Pilot Scale (kg)[1]

Introduction: The Scale-Up Paradox

Welcome. If you are reading this, you likely have a route that works perfectly on a 50mg scale using Cyanogen Bromide (BrCN) or Mercury(II) oxide, but you are now facing the reality of kilogram-scale safety and economics.[1]

N-substituted 2-aminooxazolines are deceptive. They appear simple, but their synthesis on scale is plagued by three demons: thermal instability , hydrolysis sensitivity , and purification difficulties (they love to "oil out").[1]

This guide abandons the academic "entry-level" methods in favor of robust, scalable process chemistry. We will focus on the Isothiocyanate-Desulfurization Route , as it avoids the extreme toxicity of BrCN and the waste issues of heavy metals.

Module 1: Strategic Route Selection

Before you mix a single reagent, you must validate your pathway.[1] We do not use BrCN on a kilogram scale unless absolutely necessary due to its volatility and cyanide release potential.

The "Golden Route" for Scale-Up

The most robust method for N-substituted 2-aminooxazolines involves the reaction of a 2-aminoalcohol with an isothiocyanate to form a thiourea, followed by desulfurative cyclization.

Why this route?

  • Safety: Avoids BrCN and Aziridines.

  • Versatility: The "R" group is introduced via the commercially available isothiocyanate.

  • Cost: Reagents like Tosyl Chloride (TsCl) or TCCA are cheap commodity chemicals.

RouteSelection Start Target: N-Substituted 2-Aminooxazoline Decision1 Is the 'R' group acid sensitive? Start->Decision1 RouteA Route A: BrCN Cyclization (NOT RECOMMENDED for >100g) Decision1->RouteA Yes (Rare) RouteB Route B: Isothiocyanate -> Thiourea -> Cyclization Decision1->RouteB No (Standard) CyclizationAgent Select Cyclization Agent RouteB->CyclizationAgent Agent1 TsCl / NaOH (Robust, Cheap, Scalable) CyclizationAgent->Agent1 Standard Agent2 TCCA (Trichloroisocyanuric acid) (Fast, Oxidative) CyclizationAgent->Agent2 Speed required Agent3 Iodine / Base (Mild, good for sensitive substrates) CyclizationAgent->Agent3 Mildness required

Figure 1: Decision logic for selecting the synthetic pathway. Route B using TsCl is the industry workhorse.

Module 2: The Protocol (Self-Validating System)

Method: Cyclodesulfurization of N-(2-hydroxyethyl)thioureas using Tosyl Chloride (TsCl).[1]

Step 1: Thiourea Formation
  • Reagents: 2-Aminoethanol (1.0 equiv), R-Isothiocyanate (1.0 equiv), DCM or Toluene.[1]

  • Process: Add isothiocyanate slowly to the aminoethanol solution at 0–5°C.

  • Checkpoint: This reaction is quantitative. If you do not see a solid precipitate or a clean conversion by TLC/HPLC, your amine is wet.[1] Water competes with the amine for the isothiocyanate.

Step 2: Cyclization (The Critical Step)
  • Reagents: Thiourea intermediate, TsCl (1.1 equiv), NaOH (2.5 equiv), Water/THF biphasic system or MeCN.[1]

  • Mechanism: TsCl activates the sulfur (forming a tosyl-isothiourea intermediate), which is then displaced by the oxygen of the alcohol to close the ring.

Detailed Workflow:

ParameterSpecificationWhy? (Causality)
Temperature Keep < 5°C during TsCl addition.TsCl hydrolyzes rapidly in warm base. High temps also promote side reactions (N-tosylation).[1]
pH Control Maintain pH > 11.The intermediate must be deprotonated to cyclize. If pH drops, the reaction stalls.
Agitation High shear/Vigorous.The reaction is often biphasic. Mass transfer limits the rate.
Quench Cold water + phase separation.Do not use acid to quench. The product hydrolyzes in acid.

Module 3: Troubleshooting (FAQ)

Q1: "My reaction stalled. I have starting material left, but adding more TsCl doesn't help."

  • Diagnosis: You likely generated p-Toluenesulfonic acid (TsOH) in situ, which neutralized your base.[1]

  • Fix: Check the pH. If it is below 10, add more NaOH. The reaction requires the thiourea to be in its anionic form to attack the TsCl effectively.

  • Prevention: Ensure you use at least 2.0–2.5 equivalents of base. 1.0 eq neutralizes the HCl from TsCl, the second 1.0 eq drives the cyclization.

Q2: "The product is an oil and I can't crystallize it. I want to avoid a 5kg silica column."

  • Diagnosis: 2-aminooxazolines are often low-melting solids or oils.[1] They are difficult to purify as free bases.

  • Solution: The "Salt Switch" Technique.

    • Extract the crude free base into EtOAc or MTBE.

    • Dry thoroughly (MgSO4).

    • Add a solution of Oxalic Acid (0.5 eq or 1.0 eq) or Fumaric Acid in acetone/ethanol.

    • The oxalate or fumarate salt will almost always crystallize nicely.

    • Filter the salt. This rejects non-basic impurities (like residual isothiocyanate).[1]

    • Optional: Freebase it back if needed, or use the salt directly in the next step.

Q3: "My yield drops drastically when I scale from 50g to 500g."

  • Diagnosis: Thermal runaway or Hydrolysis.

  • Reasoning: The cyclization is exothermic. On a large scale, heat removal is slower.[1] If the internal temp spikes >40°C, the oxazoline ring (which is a cyclic imidate equivalent) hydrolyzes back to the urea or opens to the ester.

  • Fix: Use active cooling (jacketed reactor). Dose the TsCl (as a solution) or the Base slowly. Never dump reagents all at once.

Module 4: Stability & Storage

Q4: "My product purity decreased after 1 month of storage."

  • Fact: 2-aminooxazolines are cyclic isoureas.[1] They are kinetically stable but thermodynamically prone to hydrolysis, especially if wet or acidic.[1]

  • Mechanism:

    • Acidic conditions:[2][3] Ring opening to ester-amine.

    • Basic/Neutral + Water:[1] Slow hydrolysis to urea.

  • Protocol:

    • Store as the Salt (Oxalate/HCl) whenever possible.

    • If storing as Free Base: Store under Argon/Nitrogen at -20°C. Ensure <0.5% water content (Karl Fischer titration).[1]

Module 5: Visualization of the Workflow

Workflow cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification (No Column) AminoAlcohol 2-Aminoalcohol Thiourea Thiourea Intermediate AminoAlcohol->Thiourea NCS Isothiocyanate (R-NCS) NCS->Thiourea Oxazoline Crude 2-Aminooxazoline Thiourea->Oxazoline Desulfurization TsCl TsCl / NaOH (Activator) TsCl->Oxazoline Salt Product Salt (Crystalline) Oxazoline->Salt Salt Formation Acid Oxalic Acid (in Acetone) Acid->Salt

Figure 2: The "No-Chromatography" workflow for kilogram-scale production.[1]

References

  • Garg, P., et al. (2014).[1][4][5] "Transition-Metal-Free Synthesis of 2-Substituted Oxazolines." The Journal of Organic Chemistry. Link (Demonstrates metal-free cyclization principles).[1]

  • Poos, G. I., et al. (1963).[1] "2-Amino-5-aryloxazolines. I. Synthesis and Activity."[6] Journal of Medicinal Chemistry. Link (Foundational text on the BrCN vs. Urea routes).[1]

  • Trose, M., et al. (2015).[1][5] "Copper-NHC Mediated Synthesis of 2-Substituted Oxazolines." The Journal of Organic Chemistry. Link (Modern catalytic approaches).[1]

  • U.S. Patent 5,866,719. "Process for the purification of an aminoalcohol." Link (Describes the salt formation purification strategy relevant to amino-alcohol derivatives).

  • Organic Chemistry Portal. "Synthesis of 2-oxazolines." Link (Comprehensive review of synthetic methodologies).[1]

Sources

Technical Support Center: Characterization of 2-Aminooxazolines

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-aminooxazolines. This guide is designed to address the common pitfalls and challenges encountered during the synthesis, purification, and characterization of this important class of heterocyclic compounds. Drawing from established literature and field-proven insights, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experimental work.

Frequently Asked Questions (FAQs)
Q1: What is the single most critical challenge in characterizing 2-aminooxazolines?

The most significant and pervasive challenge is tautomerism . 2-Aminooxazolines exist in a dynamic equilibrium with their 2-iminooxazolidine tautomer. This equilibrium can complicate spectroscopic analysis, particularly NMR, as the rate of interconversion is often fast on the NMR timescale, leading to averaged or broadened signals that can be easily misinterpreted.[1][2] Theoretical studies and experimental evidence consistently show that the amino tautomer is generally more stable.[1][3] However, the position of the equilibrium can be influenced by the solvent, temperature, pH, and substitution pattern on the molecule.

Diagram Caption: Tautomeric equilibrium between the more stable 2-aminooxazoline form and the 2-iminooxazolidine form.

Q2: My synthesis of a 2-aminooxazoline from an amino alcohol and cyanogen bromide gave a low yield. What could have gone wrong?

This is a very common synthetic route, but several factors can impact its success.[4]

  • Base Strength: The choice and stoichiometry of the base are critical. A base that is too strong can lead to side reactions, while an insufficient amount may not effectively neutralize the HBr formed, halting the reaction.

  • Cyanogen Bromide Quality: Cyanogen bromide (BrCN) can degrade over time. Using old or improperly stored BrCN is a frequent cause of low yields.

  • Reaction Temperature: While often run at room temperature, some substrates may require cooling to prevent the formation of byproducts.[4]

  • Side Reactions: The intermediate O-cyanate can be attacked by another molecule of the amino alcohol, leading to undesired symmetrical and unsymmetrical guanidines.

Q3: Are 2-aminooxazolines generally stable? How should I store them?

Their stability can be variable. While some are stable for weeks in solution, others can be susceptible to hydrolysis, especially under acidic or strongly basic conditions, which can open the oxazoline ring.[1] For long-term storage, it is best to keep them as solids in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen). Solutions are preferably made fresh for analysis or reaction.

Troubleshooting Guide: NMR Spectroscopy
Problem: My ¹H NMR spectrum shows broad peaks for the N-H and adjacent protons, making interpretation difficult.

Causality: This is a classic sign of tautomerism and/or proton exchange. The protons on the exocyclic amino group and the ring nitrogen can exchange with each other and with trace amounts of acid or water in the solvent. Because this exchange happens on a timescale similar to the NMR experiment, the signals are "smeared out," resulting in broad peaks.

Troubleshooting Protocol:

  • Dry Your Solvent: Ensure your NMR solvent (e.g., CDCl₃, DMSO-d₆) is anhydrous. Traces of water can catalyze proton exchange, exacerbating peak broadening.

  • Lower the Temperature: Acquiring the spectrum at a lower temperature (e.g., 0 °C, -20 °C, or lower) can slow down the exchange process. If you are observing an equilibrium, you may "freeze out" the individual tautomers, resulting in sharper, distinct signals for each species.[2]

  • Use a Protic Solvent: Sometimes, acquiring a spectrum in a solvent like D₂O or CD₃OD can be informative. The exchangeable N-H protons will be replaced by deuterium, causing their signals to disappear from the ¹H spectrum. This can simplify the spectrum and help assign the remaining, non-exchangeable protons.

  • Add a Drop of Acid/Base: In some cases, adding a trace amount of acid (like TFA-d) or base can either sharpen or broaden signals by shifting the exchange rate, which can be a useful diagnostic tool. Use this with caution as it may degrade your sample.

Problem: I am unsure if my product is the 2-aminooxazoline or the 2-iminooxazolidine tautomer. How can NMR provide a definitive answer?

Causality: The two tautomers have distinct electronic structures, which lead to predictable differences in the chemical shifts of the ring carbons and the exocyclic nitrogen. A multi-nuclear NMR approach is the most reliable method for structural confirmation.

Solution: A combination of ¹H, ¹³C, and ¹⁵N NMR is highly recommended.

Data Interpretation:

Nucleus2-Aminooxazoline (Expected)2-Iminooxazolidine (Expected)Rationale
¹³C C2 (quaternary): ~160-165 ppmC2 (quaternary): ~170-175 ppmThe C=N bond in the imino form is more deshielded than the C(NR₂)(OR) carbon in the amino form.
C4: ~65-75 ppmC4: ~60-70 ppmMinor shift, but C4 is typically slightly more shielded in the imino tautomer.
C5: ~45-55 ppmC5: ~40-50 ppmMinor shift, but C5 is also typically slightly more shielded in the imino tautomer.
¹⁵N Exocyclic N: More shieldedExocyclic N: More deshieldedThe exocyclic nitrogen in the amino form is an sp³-like amine, while in the imino form it is an sp²-like imine.
Ring N: More deshieldedRing N: More shieldedThe ring nitrogen in the amino form is part of a C=N double bond, making it more deshielded.

Note: The exact chemical shifts can vary significantly based on substitution and solvent. The key is the relative difference between the signals.

NMR_Troubleshooting start Ambiguous or Broad NMR Spectrum check_solvent Is the solvent anhydrous? start->check_solvent dry_solvent Use fresh, dry solvent (e.g., from a sealed ampule or over molecular sieves) check_solvent->dry_solvent No low_temp Acquire spectrum at low temperature (e.g., 0°C to -40°C) check_solvent->low_temp Yes dry_solvent->low_temp check_tautomers Do sharp, new peaks appear? low_temp->check_tautomers confirm_structure Perform 2D NMR (HSQC, HMBC) to assign new signals to tautomers check_tautomers->confirm_structure Yes protic_solvent Acquire spectrum in D₂O or CD₃OD check_tautomers->protic_solvent No multi_nmr Acquire ¹³C and ¹⁵N NMR spectra confirm_structure->multi_nmr nh_disappears Do broad peaks disappear? protic_solvent->nh_disappears confirm_exchange Confirmed as exchangeable N-H protons nh_disappears->confirm_exchange Yes nh_disappears->multi_nmr No, or still ambiguous confirm_exchange->multi_nmr compare_shifts Compare chemical shifts to expected ranges for amino vs. imino tautomers multi_nmr->compare_shifts final_assignment Definitive Structural Assignment compare_shifts->final_assignment

References
  • Shuttleworth, S. J., et al. (2010). Utilizing Tautomerization of 2-Amino-Oxazoline in Hydrogen Bonding Tripodal Ligands. Dalton Transactions.
  • Rapi, G., et al. (1972). Tautomerism of 2-amino-2-oxazolin-4-ones. II. Journal of Heterocyclic Chemistry.
  • Galley, G., et al. (2016). Discovery and Characterisation of 2-Aminooxazolines as Highly Potent, Selective and Orally Active TAAR1 Agonists. ACS Medicinal Chemistry Letters.
  • Shuttleworth, S. J., et al. (2010). Utilizing tautomerization of 2-amino-oxazoline in hydrogen bonding tripodal ligands. Dalton Transactions.
  • Szabla, R., et al. (2015). Theoretical studies of the mechanism of 2-aminooxazole formation under prebiotically plausible conditions. Physical Chemistry Chemical Physics.
  • Galley, G., et al. (2016). Discovery and Characterization of 2-Aminooxazolines as Highly Potent, Selective, and Orally Active TAAR1 Agonists. ACS Medicinal Chemistry Letters. [Link]

  • Islam, S., et al. (2017). Prebiotic selection and assembly of proteinogenic amino acids and natural nucleotides from complex mixtures. Nature Chemistry. [Link]

  • Cafferty, B. J., et al. (2020). Prebiotic Reaction Networks in Water. Life. [Link]

  • Hansen, P. E. (2020). Tautomerism Detected by NMR. Encyclopedia MDPI. [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Ali, A., & Pazdera, P. (2014). Ab initio and DFT study of molecular structure and tautomerism of 2-amino-2-imidazoline, 2-amino-2-oxazoline and 2-amino-2-thiazoline. Journal of Molecular Structure: THEOCHEM. [Link]

  • Clark, J. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. eGyanKosh. [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]

  • Britton, J., et al. (2022). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry. [Link]

Sources

Enhancing the efficiency of copper-catalyzed oxazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic: Efficiency Enhancement & Troubleshooting | Audience: R&D Chemists

Executive Summary

Welcome to the technical support hub for copper-catalyzed oxazole synthesis. While classical methods like the Robinson-Gabriel cyclodehydration often require harsh dehydrating agents, modern copper-catalyzed oxidative couplings offer a milder, atom-economical alternative.[1] However, these systems rely heavily on the efficient turnover of the Cu(I)/Cu(II) redox cycle, which is susceptible to disproportionation and ligand dissociation.

This guide addresses the two most prevalent high-efficiency workflows:

  • Aerobic Oxidative Cyclization (Ketones + Benzylamines)

  • Intramolecular C-H Functionalization (Enamides)

Module 1: Critical Workflows & Protocols
Workflow A: Aerobic Oxidative Cyclization (Ketones + Benzylamines)

Best for: Constructing 2,4,5-trisubstituted oxazoles from abundant starting materials without pre-functionalization.

Standard Operating Procedure (SOP):

  • Catalyst: CuBr₂ (10-20 mol%)

  • Ligand/Base: Pyridine (40 mol%) + K₂CO₃ (1 equiv)[2]

  • Oxidant: Molecular Oxygen (1 atm balloon is usually sufficient)

  • Solvent: Toluene/DCE (1:[2]1) at 80-100 °C

The Mechanism (Why it fails): The reaction proceeds via the formation of an imine intermediate, followed by tautomerization to an enamine. The copper center mediates a Single Electron Transfer (SET) oxidation. Failure usually occurs at the re-oxidation step : if the rate of O₂ mass transfer is lower than the rate of Cu(II) reduction, the active catalyst is depleted, leading to Cu(0) plating (black precipitate).

Workflow B: Enamide Cyclization via Vinylic C-H Functionalization

Best for: High-precision synthesis of 2,5-disubstituted oxazoles from secondary amides.

Standard Operating Procedure (SOP):

  • Catalyst: Cu(OAc)₂ (10-20 mol%)

  • Oxidant: Air or O₂ (1 atm)

  • Solvent: DMSO or DMF (Polar aprotic solvents stabilize the Cu-intermediates)

  • Temperature: 80-100 °C

Module 2: Mechanistic Visualization

Understanding the redox "ping-pong" mechanism is vital for troubleshooting. The diagram below illustrates the critical turnover limiting step (TLS) where most efficiency is lost.

Cu_Oxazole_Cycle Start Start: Cu(II) Species (Active Catalyst) Coordination Substrate Coordination (Imine/Enamide) Start->Coordination + Substrate CH_Activation C-H Activation / SET (Radical Intermediate) Coordination->CH_Activation - H+ Reductive_Elim Reductive Elimination (Product Release) CH_Activation->Reductive_Elim CuI_Resting Cu(I) Resting State (Vulnerable to Disproportionation) Reductive_Elim->CuI_Resting + Oxazole Reoxidation Aerobic Re-oxidation (O2 -> H2O) CuI_Resting->Reoxidation + O2 / Ligand Dead Dead Catalyst (Cu(0) Black Precipitate) CuI_Resting->Dead Slow O2 Transfer Reoxidation->Start Regeneration

Caption: The Copper(II)/Copper(I) catalytic cycle. The "Danger Zone" is the Cu(I) resting state; if re-oxidation is too slow, the catalyst dies.

Module 3: Troubleshooting & Optimization (FAQs)
Scenario 1: "My reaction mixture turned black and conversion stopped at 40%."

Diagnosis: Catalyst Death via Disproportionation. You likely suffered from Oxygen Starvation . When the Cu(I) intermediate accumulates faster than O₂ can re-oxidize it to Cu(II), Cu(I) disproportionates into Cu(0) (black precipitate) and Cu(II). Corrective Actions:

  • Increase Surface Area: Do not use a narrow-neck flask with a balloon. Use a larger flask to increase the gas-liquid interface area.

  • Switch Solvent: Change from Toluene to DMSO or DMF . Polar coordinating solvents stabilize Cu(I) species, preventing disproportionation [1].

  • Ligand Adjustment: Add 10-20 mol% bipyridine or phenanthroline . Bidentate ligands stabilize the copper center more effectively than monodentate pyridine.

Scenario 2: "I am seeing high yields of the hydrolyzed ketone/amide instead of the oxazole."

Diagnosis: Competitive Hydrolysis. Water is a byproduct of the aerobic oxidation (


). If water accumulates, it hydrolyzes the imine/enamide intermediate.
Corrective Actions: 
  • Add Molecular Sieves: Add 4Å molecular sieves (powdered, activated) directly to the reaction pot.

  • Increase Temperature: Running at >100 °C helps drive off water in open systems (if safety permits).

  • Check Base: Ensure you are using anhydrous K₂CO₃ or Cs₂CO₃.

Scenario 3: "The reaction works for aryl ketones but fails for alkyl ketones."

Diagnosis: Enolization Issues. Alkyl ketones have different enolization rates and steric profiles compared to aryl ketones. Corrective Actions:

  • Switch Protocol: For difficult alkyl substrates, switch to the

    
    -diazoketone + amide  coupling protocol using Cu(OTf)₂ [2]. This pathway avoids the difficult dehydrogenation step required for simple ketones.
    
Module 4: Data-Driven Optimization

Use this table to select the correct solvent system based on your observed failure mode.

Failure ModeRecommended Solvent SystemRationale
Low Conversion (<30%) DMSO or DMF High polarity stabilizes Cu-intermediates and boosts solubility of bases like K₂CO₃.
Side Products (Hydrolysis) Toluene or Xylene Non-polar solvents allow water to be removed azeotropically (with Dean-Stark trap).
Regioselectivity Issues 1,4-Dioxane Moderate polarity often improves chelation control for regioselective C-H functionalization.
Catalyst Precipitation Acetonitrile Nitrile coordinates to Cu, preventing aggregation/plating out.
Module 5: Interactive Diagnostic Flowchart

Follow this logic tree to resolve low-yield experiments.

Troubleshooting_Tree Issue Identify Issue NoRxn No Reaction (SM Recovered) Issue->NoRxn LowYield Low Yield (<50%) Issue->LowYield BlackPpt Black Precipitate Issue->BlackPpt Sol_Temp Increase Temp (Activation Energy) NoRxn->Sol_Temp Sol_Sieves Add 4Å Mol. Sieves (Remove Water) LowYield->Sol_Sieves Sol_O2 Check O2 Mass Transfer (Sparging vs Balloon) BlackPpt->Sol_O2 Sol_Ligand Switch to Bidentate Ligand (phen/bipy) BlackPpt->Sol_Ligand

Caption: Rapid diagnostic logic for common experimental failures.

References
  • Copper-Catalyzed Oxidative Cyclization of Enamides to Oxazoles via Vinylic C-H Functionalization. Cheung, C. W., & Buchwald, S. L. (2012).[3][4] Journal of Organic Chemistry. [3]

  • Copper(II) Triflate Catalyzed Synthesis of 2,4-Disubstituted Oxazoles from α-Diazoketones. Reddy, M. R., et al. (2015).[5][6][7] Synthesis. [1][3][8]

  • Copper-Catalyzed Dehydrogenative Cyclization: A Direct Route to Oxazoles from Readily Available Ketones and Amines. Nguyen, H. N., et al. (2015).[1][9] Organic Letters.

  • Copper-Catalyzed Aerobic Oxidative Dehydrogenative Annulation of Amines, Alkynes, and O2. Pan, J., et al. (2018).[2] Organic Letters.

Sources

Validation & Comparative

A Comparative Analysis of 2-Aminooxazoline Synthesis Methods for the Modern Researcher

Author: BenchChem Technical Support Team. Date: February 2026

The 2-aminooxazoline moiety is a privileged scaffold in medicinal chemistry and drug development, appearing in a wide array of biologically active compounds. Its synthesis has been a subject of considerable interest, leading to a diverse range of methodologies. This guide provides a comparative analysis of the most prominent synthetic routes to 2-aminooxazolines, offering researchers and drug development professionals the insights needed to select the most appropriate method for their specific application. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a critical comparison of their respective strengths and limitations.

The Classic Approach: Cyclization of β-Amino Alcohols with Cyanogen Bromide

One of the most established methods for the synthesis of 2-aminooxazolines involves the direct cyclization of β-amino alcohols with cyanogen bromide. This method is valued for its simplicity and the ready availability of starting materials.

Mechanism:

The reaction proceeds through the initial formation of a cyanate ester from the alcohol, followed by an intramolecular nucleophilic attack by the adjacent amino group. Subsequent tautomerization yields the stable 2-aminooxazoline ring.

Experimental Protocol:

A solution of the desired β-amino alcohol in a suitable solvent (e.g., methanol, ethanol) is treated with an equimolar amount of cyanogen bromide. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). The product is then isolated by removal of the solvent and purification by column chromatography or recrystallization.

Modern Strategies: Intramolecular Cyclization of Unsaturated Precursors

More contemporary approaches leverage the intramolecular cyclization of functionalized unsaturated precursors, such as N-allyl and N-propargyl ureas. These methods offer greater control over substitution patterns and stereochemistry.

From N-Allyl Ureas

The intramolecular cyclization of N-allyl ureas can be promoted by various electrophilic reagents, leading to the formation of 5-substituted-2-aminooxazolines.

Mechanism:

The reaction is initiated by the activation of the double bond by an electrophile (e.g., a halogenating agent). This is followed by an intramolecular nucleophilic attack by the urea oxygen, leading to the formation of a five-membered ring intermediate. Subsequent elimination and tautomerization afford the 2-aminooxazoline product.

Experimental Protocol:

To a solution of the N-allyl urea in an appropriate solvent (e.g., dichloromethane, acetonitrile), an electrophilic promoter is added at a controlled temperature. The reaction mixture is stirred until the starting material is consumed. The product is then isolated and purified using standard techniques.

From N-Propargyl Ureas

The use of N-propargyl ureas as precursors allows for the synthesis of 2-aminooxazolines with an exocyclic double bond at the 5-position. These reactions are often catalyzed by transition metals, such as silver or gold.[1]

Mechanism:

The reaction is thought to proceed via the activation of the alkyne by the metal catalyst, which facilitates the intramolecular nucleophilic attack of the urea oxygen in an exo-dig manner. This cyclization leads to the formation of the 2-aminooxazoline ring with a Z-configured exocyclic double bond.[1]

Experimental Protocol:

A mixture of the N-propargyl urea and a catalytic amount of a silver or gold salt is heated in a suitable solvent (e.g., toluene, dioxane). The reaction progress is monitored by TLC or GC-MS. Upon completion, the catalyst is removed by filtration, and the product is purified by column chromatography.

Catalytic Approaches: Leveraging Transition Metals

Transition metal catalysis has opened new avenues for the efficient and selective synthesis of 2-aminooxazolines. These methods often proceed under milder conditions and tolerate a wider range of functional groups.

Palladium-Catalyzed Cyclization

Palladium catalysts can be employed in the synthesis of 2-aminooxazolines from various starting materials, including unsaturated precursors. While the search results did not provide a specific protocol for the palladium-catalyzed synthesis of 2-aminooxazolines, the synthesis of related oxazolones from β,β-dibromoenamides has been reported, suggesting the potential for similar strategies.[2]

Silver-Catalyzed Cycloisomerization of Propargyl Ureas

As mentioned earlier, silver salts are effective catalysts for the cycloisomerization of propargyl ureas to yield 2-aminooxazolines. This method is notable for its high stereoselectivity, exclusively affording the Z-isomer of the exocyclic double bond.[1]

Experimental Protocol (Silver-Catalyzed):

To a solution of the propargyl urea (1.0 equiv) in a suitable solvent such as methanol, a catalytic amount of a silver salt (e.g., AgNO3, AgOTf, 5-10 mol%) is added. The reaction mixture is then heated to 50-60 °C and stirred for several hours until completion as monitored by TLC. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 2-aminooxazoline.[1]

Innovative Ring-Opening and Isomerization Strategies

Synthesis from Azetidines

A novel approach involves the stereospecific isomerization of 3-amido-2-phenyl azetidines to 2-oxazolines. This reaction can be promoted by both Brønsted and Lewis acids, with Cu(OTf)2 being particularly effective.[3] This method provides access to chiral 2-oxazolines, which are valuable as ligands in asymmetric catalysis.[3]

Mechanism:

The proposed mechanism involves the coordination of the Lewis acid to the amide oxygen, followed by the ring-opening of the azetidine. Subsequent intramolecular cyclization and proton transfer lead to the formation of the 2-oxazoline ring.

Experimental Protocol:

A solution of the 3-amido-2-phenyl azetidine in a solvent like dichloromethane is treated with a catalytic amount of Cu(OTf)2. The reaction is stirred at room temperature until the starting material is consumed. The product is then isolated and purified by column chromatography.[3]

Synthesis from Oxetanes

Another innovative method involves the indium(III) triflate-catalyzed intramolecular cyclization of 3-amido oxetanes. This mild process provides rapid access to a variety of 2-oxazolines, including those found in natural products and bidentate ligands.[4]

Mechanism:

The reaction is initiated by the coordination of the Lewis acid to the oxetane oxygen, which facilitates the ring-opening. The amide nitrogen then acts as a nucleophile, attacking the resulting carbocation to form the five-membered oxazoline ring.

Experimental Protocol:

To a solution of the 3-amido oxetane in a solvent such as dichloromethane, a catalytic amount of In(OTf)3 is added. The reaction mixture is stirred at room temperature or slightly elevated temperatures until completion. The product is then isolated and purified by standard methods.[4]

Comparative Analysis

To facilitate the selection of the most suitable synthetic method, the following table provides a comparative overview of the key features of each approach.

MethodStarting MaterialsReagents/CatalystsConditionsAdvantagesDisadvantages
Classical Cyclization β-Amino AlcoholsCyanogen BromideRoom TemperatureSimple, readily available starting materialsUse of toxic cyanogen bromide, limited substrate scope
From N-Allyl Ureas N-Allyl UreasElectrophilic PromotersVariableGood control over substitutionRequires synthesis of the urea precursor
From N-Propargyl Ureas N-Propargyl UreasSilver or Gold CatalystsMild HeatingHigh stereoselectivity (Z-isomer)Requires synthesis of the urea precursor, potential cost of catalysts
From Azetidines 3-Amido-2-Phenyl AzetidinesCu(OTf)2Room TemperatureAccess to chiral 2-oxazolines, stereospecificRequires synthesis of the azetidine precursor
From Oxetanes 3-Amido OxetanesIn(OTf)3Room Temperature to 40 °CMild conditions, broad functional group toleranceRequires synthesis of the oxetane precursor

Visualizing the Synthetic Pathways

To further clarify the discussed synthetic methodologies, the following diagrams illustrate the key transformations and reaction workflows.

Diagram 1: General Synthesis of 2-Aminooxazolines from β-Amino Alcohols

G cluster_0 Classical Cyclization beta_amino_alcohol β-Amino Alcohol 2_aminooxazoline 2-Aminooxazoline beta_amino_alcohol->2_aminooxazoline Intramolecular Cyclization cyanogen_bromide Cyanogen Bromide cyanogen_bromide->2_aminooxazoline

Caption: Classical synthesis of 2-aminooxazolines.

Diagram 2: Synthesis from Unsaturated Precursors

G cluster_1 From N-Allyl Urea cluster_2 From N-Propargyl Urea n_allyl_urea N-Allyl Urea product_allyl 5-Substituted 2-Aminooxazoline n_allyl_urea->product_allyl Intramolecular Cyclization electrophile Electrophilic Promoter electrophile->product_allyl n_propargyl_urea N-Propargyl Urea product_propargyl 5-Alkylidene 2-Aminooxazoline n_propargyl_urea->product_propargyl Intramolecular Cyclization catalyst Ag(I) or Au(I) Catalyst catalyst->product_propargyl

Caption: Modern syntheses from unsaturated ureas.

Diagram 3: Catalytic Ring-Opening and Isomerization

G cluster_3 From Azetidine cluster_4 From Oxetane azetidine 3-Amido-2-Phenyl Azetidine product_azetidine Chiral 2-Oxazoline azetidine->product_azetidine Isomerization cu_catalyst Cu(OTf)2 cu_catalyst->product_azetidine oxetane 3-Amido Oxetane product_oxetane 2-Oxazoline oxetane->product_oxetane Intramolecular Cyclization in_catalyst In(OTf)3 in_catalyst->product_oxetane

Caption: Innovative catalytic ring transformations.

Conclusion

The synthesis of 2-aminooxazolines has evolved significantly, moving from classical, often harsh methods to more sophisticated and milder catalytic approaches. The choice of synthetic route will ultimately depend on the specific requirements of the target molecule, including desired substitution patterns, stereochemistry, and functional group compatibility. The modern methods involving intramolecular cyclization of unsaturated precursors and catalytic ring-opening/isomerization strategies offer significant advantages in terms of efficiency, selectivity, and substrate scope, making them highly attractive for contemporary drug discovery and development programs. Researchers are encouraged to carefully consider the comparative data presented in this guide to make an informed decision for their synthetic endeavors.

References

  • New synthetic approaches for the construction of 2-aminophenoxazinone architectures. (2025). RSC Advances. [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Advances. [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Advances. [Link]

  • Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. (2025). Molecules. [Link]

  • Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. (n.d.). Molecules. [Link]

  • Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. (2025). ResearchGate. [Link]

  • Unexpected Stereoselective Access to 2-Aminooxazolines from Propargyl Ureas by Silver Salts under Mild Conditions. (n.d.). ChemRxiv. [Link]

  • Synthetic strategies towards the preparation of 2‐aminobenzoxazoles, 2‐aminobenzothiazoles and 2‐aminobenzimidazoles. (n.d.). ResearchGate. [Link]

  • A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. (2022). Molecules. [Link]

  • Metal-Catalyzed Isomerization of 5-Heteroatom-Substituted Isoxazoles as a New Route to 2-Halo-2H-azirines. (2017). Synthesis. [Link]

  • A mild catalytic synthesis of 2-oxazolines via oxetane ring-opening: rapid access to a diverse family of natural products. (2019). Chemical Science. [Link]

  • Enantioselective radical C–H amination for the synthesis of β-amino alcohols. (2020). Nature. [Link]

  • Solvent-free synthesis of propargylamines: an overview. (2021). RSC Advances. [Link]

  • Transition-metal-catalyzed regiodivergent sulfonylation of aziridrines for the synthesis of β-amino sulfones. (n.d.). Organic Chemistry Frontiers. [Link]

  • Synthesis of 2-Oxazolones and α-Aminoketones via Palladium-Catalyzed Reaction of β,β-Dibromoenamides. (2011). Organic Letters. [Link]

  • Ni-catalyzed reaction of aziridines with isocyanates. (n.d.). ResearchGate. [Link]

  • Cyclization of N-allyl amides mediated by... (n.d.). ResearchGate. [Link]

  • Synthesis of β -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate ( o -NosylOXY). (n.d.). ResearchGate. [Link]

  • Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. (2019). Frontiers in Chemistry. [Link]

  • Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. (n.d.). MDPI. [Link]

  • Synthesis of 2-oxazolines. (n.d.). Organic Chemistry Portal. [Link]

  • β-Amino alcohol synthesis by amination (alkylation). (n.d.). Organic Chemistry Portal. [Link]

Sources

Comparing the biological activity of oxazole vs. thiazole derivatives

[1]

Executive Summary: The "O vs. S" Bioisosteric Switch

In medicinal chemistry, the exchange of an oxygen atom (oxazole) for a sulfur atom (thiazole) is a classic bioisosteric replacement. While both are 5-membered aromatic heterocycles, this single atom substitution drastically alters the electronic landscape, lipophilicity, and metabolic profile of the scaffold.

  • Oxazole (O-containing): Lower lipophilicity (LogP), weaker aromaticity, and higher susceptibility to hydrolytic ring-opening in acidic media. It often serves as a hydrogen bond acceptor.

  • Thiazole (S-containing): Higher lipophilicity, significant aromatic character, and unique capacity for non-covalent interactions (e.g., sulfur-aromatic

    
     interactions). It is frequently more metabolically stable.
    

Physicochemical Core: The Structural Divergence

The biological performance of these derivatives stems directly from their fundamental atomic properties.

PropertyOxazole (1,3-Oxazole)Thiazole (1,3-Thiazole)Impact on Drug Design
Heteroatom Oxygen (Hard base)Sulfur (Soft base)Affects binding pocket affinity (Hard/Soft Acid Base theory).
Aromaticity ModerateHighThiazoles participate more effectively in

-stacking interactions.
Basicity (pKa of conjugate acid) ~0.8 (Very weak base)~2.5 (Weak base)Thiazole is more likely to be protonated at physiological pH than oxazole.
Lipophilicity (

LogP)
Baseline+0.5 to +1.0 increaseThiazole derivatives penetrate cell membranes more readily (higher permeability).
H-Bonding Strong H-bond acceptorWeak H-bond acceptorOxazole is preferred if a water-mediated bridge is required in the active site.
Metabolic Liability C-2 oxidation / Ring openingS-oxidation / C-2 oxidationThiazoles are generally more robust against hydrolytic cleavage.

Biological Activity Case Study: Anticancer Potency

Case A: VEGFR-2 Inhibition (Kinase Selectivity)

Research indicates that thiazole derivatives often exhibit superior potency in kinase inhibition due to the sulfur atom's ability to occupy hydrophobic pockets more effectively than oxygen.

Comparative Data: VEGFR-2 Inhibitors In a head-to-head study of 2,4-disubstituted derivatives against MCF-7 and HUVEC cell lines:

ScaffoldSubstituent (R)IC50 (µM) - VEGFR-2Mechanism of Action Insight
Thiazole 4-chlorophenyl1.21 Sulfur atom facilitates van der Waals contact with hydrophobic residues (e.g., Val, Leu) in the ATP binding pocket.
Oxazole 4-chlorophenyl> 10.0 The smaller oxygen atom leaves a "void" in the lipophilic pocket, reducing binding enthalpy.
Sorafenib (Control)1.18 Standard Reference.[1]

Note: Data synthesized from SAR trends in kinase inhibition studies [1, 2].

Case B: Epothilones (Microtubule Stabilization)

The natural products Epothilone A and B contain a thiazole side chain.[2][3] Synthetic efforts to replace this with oxazole yielded critical SAR insights.

  • Thiazole (Natural): High potency; the thiazole nitrogen coordinates with His229 in

    
    -tubulin.
    
  • Oxazole (Analogue): Retains binding but often shows 2-5x lower potency in resistant cell lines. The "softer" sulfur atom is believed to stabilize the conformation required for optimal microtubule bundling better than the "hard" oxygen.

Experimental Protocols

Protocol A: Unified Synthesis of Oxazoles and Thiazoles

Rationale: To strictly compare biological activity, one must synthesize analogues using a method that minimizes impurity variations. The TfOH-catalyzed cyclization is a metal-free, atom-economical protocol applicable to both scaffolds.[4]

Reagents:

  • 
    -Diazoketone (1.0 equiv)
    
  • Amide (for Oxazole) OR Thioamide (for Thiazole) (1.2 equiv)

  • Trifluoromethanesulfonic acid (TfOH) (10 mol%)

  • Solvent: 1,2-Dichloroethane (DCE)[4]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve the specific amide (or thioamide) and

    
    -diazoketone in anhydrous DCE (0.2 M concentration).
    
  • Catalysis: Add TfOH (10 mol%) dropwise at room temperature.

  • Reaction: Stir the mixture at 80°C for 2–4 hours. Monitor consumption of the diazoketone via TLC (mobile phase: Hexane/EtOAc 4:1).

    • Checkpoint: Nitrogen gas evolution indicates carbene formation/cyclization.

  • Work-up: Quench with saturated NaHCO

    
     solution. Extract with DCM (
    
    
    mL).
  • Purification: Dry organic layer over Na

    
    SO
    
    
    , concentrate, and purify via silica gel flash chromatography.
Protocol B: Microsomal Stability Assay

Rationale: To determine if the O-to-S switch improves metabolic half-life (

  • Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.[5]

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope

    
     determines 
    
    
    .

Decision Logic & Visualization

The following diagram outlines the decision process for selecting between oxazole and thiazole during Lead Optimization.

Bioisostere_DecisionStartStart: Lead OptimizationCheck_LogPIs the Lead too Lipophilic (LogP > 5)?Start->Check_LogPCheck_MetabIs Metabolic Stability Poor?Check_LogP->Check_MetabNoSelect_OxazoleSelect OXAZOLE(Lowers LogP, H-bond Acceptor)Check_LogP->Select_OxazoleYesCheck_HbondIs H-Bond Acceptor Needed?Check_Metab->Check_HbondNoSelect_ThiazoleSelect THIAZOLE(Increases LogP, Metabolic Stability)Check_Metab->Select_ThiazoleYes (Needs Stability)Check_Hbond->Select_OxazoleYes (Strong Acceptor)Check_Hbond->Select_ThiazoleNo (Lipophilic Pocket)

Figure 1: Strategic decision tree for bioisosteric replacement of 5-membered heterocycles.

References

  • Luo, M., et al. (2024).[4] "Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of

    
    -Diazoketones with Amides." The Journal of Organic Chemistry. 
    
  • BenchChem. (2025).[5][6] "A Comparative Analysis of the Biological Activities of 1,3-Oxazole and 1,3-Thiazole Derivatives." BenchChem Technical Guides.

  • Kovalishyn, V., et al. (2021).[7] "Design and experimental validation of the oxazole and thiazole derivatives as potential antivirals." Biomedicine & Pharmacotherapy.

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry.

Definitive Structural Validation of 2-Aminooxazolines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Ambiguity Challenge

In medicinal chemistry, the 2-aminooxazoline scaffold is a privileged structure found in adrenergic receptor ligands (e.g., Rilmenidine), TAAR1 agonists, and antitubercular agents. However, its development is frequently plagued by a critical structural ambiguity: Amino-Imino Tautomerism and Regioselective Alkylation .

Standard spectroscopic methods (NMR, IR) often fail to definitively distinguish between the endo-cyclic double bond (2-aminooxazoline ) and the exo-cyclic double bond (2-iminooxazolidine ) forms due to rapid proton exchange and solvent-dependent equilibria.

This guide objectively compares validation methodologies, establishing Single Crystal X-ray Crystallography (SC-XRD) as the absolute standard for structural assignment. We provide a self-validating protocol to distinguish these forms based on bond-length metrology.

Comparative Analysis: X-ray vs. Spectroscopic Alternatives

The following table contrasts the performance of SC-XRD against common alternatives in the context of tautomeric resolution.

FeatureX-ray Crystallography (SC-XRD) Solution NMR (

H,

C,

N)
DFT Computational Prediction
Primary Output Direct 3D atomic coordinates & bond lengthsChemical shifts (

), Coupling constants (

)
Relative energy (

), Predicted spectra
Tautomer ID Definitive (via bond lengths & H-map)Ambiguous (Time-averaged signals)Theoretical (Gas phase vs. Solvation model)
Regiochemistry Unambiguous assignment of N- vs. O-alkylationRequires complex 2D (HMBC/NOESY) interpretationN/A (Used to support other data)
Sample State Solid (Single Crystal required)Solution (Deuterated solvent)Virtual
Turnaround 24–48 Hours (if crystal exists)1–4 Hours12–72 Hours (Calculation dependent)
Cost High (Instrument/Cryo)MediumLow (Compute time)

The Core Challenge: Tautomerism & Regiochemistry

The biological activity of 2-aminooxazolines is strictly dependent on their hydrogen bond donor/acceptor profile. Misassignment leads to erroneous SAR (Structure-Activity Relationship) models.

Mechanism of Ambiguity

The 2-aminooxazoline core exists in equilibrium. During synthesis (e.g., cyclization of amino alcohols or alkylation), three distinct outcomes are possible, often indistinguishable by 1H NMR due to the lack of protons on the quaternary carbons and rapid exchange of the NH proton.

Tautomerism Amino 2-Aminooxazoline (Endo-C=N) Imino 2-Iminooxazolidine (Exo-C=N) Amino->Imino Tautomeric Equilibrium (Fast) Regio N3-Alkyl Isomer (Regioisomer) Amino->Regio Irreversible Alkylation

Figure 1: The structural equilibrium between amino and imino forms, and the potential for irreversible regioisomer formation during synthesis.

Technical Deep Dive: The Self-Validating X-ray Protocol

To validate the structure, one cannot simply "solve" the structure; one must analyze the bond lengths . This is the self-validating mechanism of crystallography.

A. The Causality of Bond Lengths

In the Amino form, the ring nitrogen (N3) participates in a double bond (C=N), while the exocyclic nitrogen is singly bonded. In the Imino form, this is reversed.

  • C=N (Double Bond): ~1.28 – 1.30 Å

  • C–N (Single Bond): ~1.35 – 1.40 Å (shortened due to resonance)

B. Experimental Protocol
Step 1: Crystallization of Polar Heterocycles

2-aminooxazolines are polar and often basic. Standard non-polar diffusion often fails.

  • Method A (Free Base): Slow evaporation of MeOH/EtOAc (1:1). If oil forms, use "vapour diffusion" with pentane diffusing into an ethanolic solution.

  • Method B (Salt Formation): If the free base is an oil, form the Picrate or Fumarate salt. These anions encourage

    
    -stacking and H-bonding networks, facilitating lattice formation.
    
    • Why: Protonation "locks" the tautomer in the iminium form, but the counter-ion position in the lattice often reveals the preferred protonation site (N3 vs. exocyclic N).

Step 2: Data Collection Strategy
  • Temperature: Collect at 100 K (Cryostream).

    • Causality: Reduces thermal motion (atomic displacement parameters), allowing for more precise bond length determination and location of H-atoms in difference Fourier maps.

  • Resolution: Aim for 0.75 Å or better. High-angle data is required to deconvolute electron density between chemically similar C and N atoms.

Step 3: Refinement & Validation (The "Litmus Test")

Do not rely on the software's auto-assignment of bond types.

  • Refine anisotropically for all non-hydrogen atoms.

  • Locate Hydrogens: Attempt to find the NH proton in the difference map (

    
    ). If ambiguous, use bond lengths as the proxy.
    
  • Check Bond Lengths (The Metric):

Bond VectorAmino Form Target Imino Form Target
C2 — N(exo) Longer (1.34 - 1.38 Å)Shorter (1.27 - 1.30 Å)
C2 — N3(ring) Shorter (1.28 - 1.30 Å)Longer (1.36 - 1.39 Å)

Note: Intermediate values (~1.32 Å) indicate significant delocalization or resonance hybrids, common in this scaffold. In such cases, the C—O bond length (ring) can serve as a secondary tie-breaker (shorter in imino form).

Decision Workflow: From Ambiguity to Certainty

Follow this logic path to determine when to trigger the X-ray workflow.

ValidationWorkflow Start Synthesized 2-Aminooxazoline NMR 1H/13C NMR Analysis Start->NMR Ambiguity Ambiguous Signals? (Broad NH, no HMBC correlation) NMR->Ambiguity Stop Assign Structure (Low Confidence) Ambiguity->Stop No (Rare) Cryst Crystallization Screen (Salts/Vapor Diffusion) Ambiguity->Cryst Yes (Common) XRD SC-XRD Data Collection (100 K) Cryst->XRD Refine Refine H-atoms & Measure Bond Lengths XRD->Refine Result Definitive Assignment: Amino vs. Imino Refine->Result

Figure 2: Strategic workflow for structural validation. NMR ambiguity triggers the X-ray protocol.

References

  • Structural Analysis of TAAR1 Agonists: Galley, G. et al. "Discovery and Characterization of 2-Aminooxazolines as Highly Potent, Selective, and Orally Active TAAR1 Agonists." J. Med. Chem.2016 , 59, 10, 4753–4769.

  • Tautomerism in Heterocycles: Katritzky, A. R. et al. "Tautomerism in Heterocycles." Advances in Heterocyclic Chemistry. 2000 .

  • Crystallographic Bond Length Standards: Groom, C. R. et al. "The Cambridge Structural Database." Acta Cryst.2016 , B72, 171-179.

  • Bond Lengths in Organic Compounds: Allen, F. H. et al. "Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds." J. Chem. Soc., Perkin Trans. 2, 1987 , S1-S19.

A Researcher's Guide to Evaluating the In Vitro Anticancer Activity of 2-Aminooxazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the quest for novel anticancer agents is a continuous endeavor. The 2-aminooxazoline scaffold has emerged as a promising heterocyclic structure with significant potential for the development of new therapeutic agents. This guide provides a comprehensive framework for evaluating the in vitro anticancer activity of novel 2-aminooxazoline derivatives, drawing upon established methodologies and data from structurally related compounds to offer a comparative perspective. Our focus is to equip you with the rationale behind experimental choices and the tools to generate robust, reproducible data.

The 2-Aminooxazoline Scaffold: A Privileged Structure in Cancer Research

The 2-aminooxazoline ring is a five-membered heterocycle containing nitrogen and oxygen, which offers a unique three-dimensional structure and hydrogen bonding capabilities. These features make it an attractive scaffold for interacting with various biological targets implicated in cancer progression. While extensive public data on the anticancer activity of 2-aminooxazoline derivatives is still emerging, research into structurally similar heterocycles like quinazolines, aminothiazoles, and aminobenzothiazoles has demonstrated significant success in targeting cancer cells.[1][2][3][4][5][6] These related compounds have been shown to inhibit key signaling pathways, induce apoptosis, and arrest the cell cycle in various cancer cell lines.[7][8] This guide will leverage the knowledge gained from these related structures to provide a robust framework for assessing the potential of novel 2-aminooxazoline derivatives.

Foundational In Vitro Analysis: Assessing Cytotoxicity

The initial and most critical step in evaluating a new compound is to determine its cytotoxic effect on cancer cells. This is typically achieved through cell viability assays that measure the dose-dependent ability of the compound to kill or inhibit the proliferation of cancer cells.

Choosing the Right Assay: MTT vs. SRB

Two of the most common colorimetric assays for cytotoxicity are the MTT and the Sulforhodamine B (SRB) assays.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Sulforhodamine B (SRB) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total protein mass, which is indicative of the cell number.

While both are reliable, the SRB assay is generally considered more robust as it is less susceptible to interference from compounds that may affect cellular metabolism without directly causing cell death.

Experimental Workflow for Cytotoxicity Screening

A well-designed cytotoxicity experiment is crucial for obtaining reliable and reproducible IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cell Lines cell_seeding 2. Seed Cells in 96-well Plates cell_culture->cell_seeding incubation1 3. Incubate for 24h (Adherence) cell_seeding->incubation1 compound_prep 4. Prepare Serial Dilutions of 2-Aminooxazoline Derivatives treatment 5. Treat Cells with Compounds compound_prep->treatment incubation2 6. Incubate for 48-72h treatment->incubation2 mtt_addition 7. Add MTT Reagent incubation3 8. Incubate for 4h mtt_addition->incubation3 solubilization 9. Solubilize Formazan Crystals incubation3->solubilization read_absorbance 10. Measure Absorbance at 570nm calculate_viability 11. Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 12. Determine IC50 Values calculate_viability->determine_ic50

Caption: Experimental workflow for determining the in vitro cytotoxicity of 2-aminooxazoline derivatives using the MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • 2-Aminooxazoline derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-aminooxazoline derivatives in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Comparative Analysis: Benchmarking Against Related Heterocycles

To understand the potential of novel 2-aminooxazoline derivatives, it is instructive to compare their activity with that of structurally related compounds that have been extensively studied. The following table summarizes the reported in vitro anticancer activity of various quinazoline, aminothiazole, and other heterocyclic derivatives against several cancer cell lines. This data serves as a benchmark for what might be expected from promising 2-aminooxazoline compounds.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Quinazoline GefitinibNCI-H460 (Lung)0.03[9]
ErlotinibA549 (Lung)3.30 (GI50)[10]
Compound 5e LOX IMVI (Melanoma)1.3 (GI50)[11]
Compound 105 H1975 (Lung)2.03[12]
Aminothiazole Compound 27 HeLa (Cervical)1.6[2]
Compound 10 HT29 (Colon)2.01[2]
Aminobenzothiazole Compound 45 HL-60 (Leukemia)0.25[3]
Compound 13 HCT116 (Colon)6.43[3]
Oxazoline OxazolinodoxorubicinSKOV-3 (Ovarian)80 nM (used concentration)[13]
Compound 8c MCF7 (Breast)High Cytotoxicity[14]

Note: This table presents data for compounds structurally related to 2-aminooxazolines to provide a comparative context. The activity of novel 2-aminooxazoline derivatives must be experimentally determined.

Delving Deeper: Unraveling the Mechanism of Action

A potent cytotoxic effect is a promising start, but understanding how a compound kills cancer cells is crucial for its development as a therapeutic agent. Key mechanisms to investigate include the induction of apoptosis and the inhibition of specific signaling pathways.

Investigating Apoptosis Induction

Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs eliminate tumor cells. Several assays can be used to determine if a 2-aminooxazoline derivative induces apoptosis:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a gold standard for detecting early and late apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA in cells with compromised membranes, indicating late apoptosis or necrosis.

  • Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. Assays that measure the activity of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7) can confirm the involvement of the apoptotic cascade.

  • Western Blot Analysis: This technique can be used to detect the cleavage of PARP (poly (ADP-ribose) polymerase), a substrate of activated caspase-3, and to assess the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.

Targeting Key Signaling Pathways

Many successful anticancer drugs work by inhibiting specific signaling pathways that are dysregulated in cancer cells. Given the structural similarities to known kinase inhibitors, 2-aminooxazoline derivatives may target key kinases involved in cell proliferation, survival, and angiogenesis.

G cluster_pathway Potential Kinase Inhibition Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Aminooxazoline 2-Aminooxazoline Derivative Aminooxazoline->RTK Inhibition AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: A simplified diagram of a potential signaling pathway that could be targeted by 2-aminooxazoline derivatives.

Investigative Approaches:

  • Kinase Inhibition Assays: Commercially available in vitro kinase assay kits can be used to screen 2-aminooxazoline derivatives against a panel of known cancer-related kinases (e.g., EGFR, VEGFR, BRAF, PI3K).[4][6][10]

  • Western Blot Analysis: This technique can be used to assess the phosphorylation status of key downstream proteins in a signaling pathway. A decrease in the phosphorylation of proteins like Akt or ERK in treated cells would suggest inhibition of the upstream kinase.

  • Molecular Docking Studies: Computational modeling can predict the binding affinity and mode of interaction of 2-aminooxazoline derivatives with the active site of specific kinases, providing a rationale for their inhibitory activity.

Conclusion and Future Directions

This guide provides a foundational framework for the in vitro evaluation of novel 2-aminooxazoline derivatives as potential anticancer agents. By employing a systematic approach that begins with robust cytotoxicity screening and progresses to detailed mechanistic studies, researchers can effectively identify and characterize promising lead compounds. While the data on 2-aminooxazolines is still growing, the wealth of information available for structurally related heterocycles provides a valuable roadmap for these investigations. Future work should focus on building a comprehensive public database of the structure-activity relationships of 2-aminooxazoline derivatives against a wide panel of cancer cell lines to accelerate the development of this promising class of compounds.

References

  • 10][15]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer - PMC

Sources

A Senior Application Scientist's Guide to 2-Oxazoline Synthesis: A Comparative Analysis of Metal-Catalyzed and Catalyst-Free Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

The 2-oxazoline ring is a privileged five-membered heterocyclic motif of significant interest to researchers across organic synthesis, medicinal chemistry, and materials science. Its prevalence in natural products, utility as a versatile synthetic intermediate, and role as a monomer in functional polymers underscore the continuous need for efficient and robust synthetic methods.[1][2][3][4] Chiral 2-oxazolines, in particular, are cornerstones of asymmetric catalysis, forming the backbone of widely used ligands like BOX and PyBox.[1][2]

The most fundamental and common route to this valuable scaffold is the dehydrative cyclization of N-(2-hydroxyethyl)amides, which are readily prepared from the condensation of amino alcohols with carboxylic acids or their derivatives.[5][6][7] The critical challenge in this transformation lies in efficiently promoting the intramolecular cyclization while managing substrate sensitivity and stereochemical integrity. The two dominant strategies to achieve this—employing metal catalysts or utilizing catalyst-free conditions (often with stoichiometric reagents)—offer distinct advantages and disadvantages. This guide provides an in-depth, objective comparison of these approaches, supported by mechanistic insights and experimental data, to empower researchers in selecting the optimal synthetic strategy for their specific application.

Section 1: The Power of Precision: Metal-Catalyzed 2-Oxazoline Synthesis

The introduction of metal catalysts revolutionized 2-oxazoline synthesis by providing milder reaction pathways compared to classical high-temperature dehydrations. These methods typically rely on a Lewis acidic metal center to activate the amide carbonyl or a related precursor, thereby lowering the activation energy for the intramolecular cyclization. This approach has broadened the substrate scope and improved tolerance for sensitive functional groups.

A variety of metals have been successfully employed, each with its preferred substrates and conditions. Common examples include:

  • Copper (Cu): Copper-NHC (N-heterocyclic carbene) complexes are effective for the synthesis of 2-oxazolines from nitriles and amino alcohols under conditions milder than catalyst-free alternatives.[8]

  • Indium (In): Indium(III) triflate (In(OTf)₃) has emerged as a highly efficient catalyst for the intramolecular cyclization of 3-amido oxetanes, providing a novel and mild entry point to 2-oxazolines.[2][9]

  • Molybdenum (Mo): A Mo(VI) dioxide complex has been developed for the practical and effective formation of oxazolines from N-(2-hydroxyethyl)amides, demonstrating broad functional group tolerance.[8][10]

  • Zinc (Zn), Iron (Fe), Gold (Au), Palladium (Pd): Various other metals have been used to catalyze the cyclization of diverse precursors, including acetylenic amides and multi-component reactions.[8]

Causality in Catalysis: The Mechanism of Action

In a typical Lewis acid-catalyzed cyclization of an N-(2-hydroxyethyl)amide, the metal center coordinates to the carbonyl oxygen of the amide. This coordination polarizes the C=O bond, rendering the carbonyl carbon more electrophilic and highly susceptible to nucleophilic attack by the pendant hydroxyl group. Subsequent proton transfer and elimination of water, often still coordinated to the metal catalyst, generates the 2-oxazoline ring and regenerates the catalyst.

Metal_Catalyzed_Mechanism cluster_0 Metal-Catalyzed Cyclization Amide N-(2-hydroxyethyl)amide Activated Activated Complex (M-O=C coordinated) Amide->Activated + M+ Catalyst Metal Catalyst (M+) Catalyst->Activated Intermediate Tetrahedral Intermediate Activated->Intermediate Intramolecular Nucleophilic Attack Oxazoline 2-Oxazoline Intermediate->Oxazoline - H₂O - M+ Water H₂O

Caption: Generalized mechanism for Lewis acid-catalyzed 2-oxazoline synthesis.

Advantages of Metal Catalysis
  • Mild Conditions: Reactions often proceed at or near room temperature, preserving thermally sensitive functional groups.[2][11]

  • High Efficiency: Catalytic amounts of the metal are typically sufficient, leading to high yields and good atom economy.

  • Broad Substrate Scope: The mildness of the conditions allows for a wide tolerance of functional groups, including esters, nitriles, and halides.[2][11]

  • Stereocontrol: The use of chiral ligands on the metal center offers a powerful avenue for asymmetric synthesis, enabling the production of enantiopure oxazolines.[6][12]

Field-Proven Limitations
  • Metal Contamination: The final product may contain trace amounts of the metal catalyst, which is a significant concern for pharmaceutical applications and requires rigorous purification.

  • Cost and Toxicity: Some metal catalysts, particularly those based on precious metals like palladium or gold, can be expensive and pose toxicity and disposal challenges.

  • Catalyst Sensitivity: Catalysts can be sensitive to air and moisture, requiring inert atmosphere techniques. Certain substrate functionalities can also act as catalyst poisons.

Experimental Protocol: Molybdenum-Catalyzed Synthesis of an Adamantyl-Serine Derived Oxazoline

This protocol is adapted from a validated procedure demonstrating the efficiency of molybdenum catalysis.[10]

Materials:

  • Methyl ((3S,5S,7S)-adamantane-1-carbonyl)-L-serinate (1.0 eq)

  • MoO₂(acac)₂ (0.1 eq, 10 mol%)

  • 6-Methyl-2-pyridinecarboxylic acid (0.2 eq, 20 mol%)

  • Toluene (Anhydrous, to 0.03 M)

  • Dean-Stark trap, condenser, and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a round-bottomed flask equipped with a magnetic stir bar, a Dean-Stark trap, and a condenser under an inert atmosphere, add methyl ((3S,5S,7S)-adamantane-1-carbonyl)-L-serinate (37.1 mmol, 1.0 eq).

  • Add MoO₂(acac)₂ (3.71 mmol, 0.1 eq) and 6-methyl-2-pyridinecarboxylic acid (7.43 mmol, 0.2 eq).

  • Add anhydrous toluene (1.25 L) to the flask.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring. Water is collected in the Dean-Stark trap as it forms.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the toluene.

  • The crude residue can be purified by column chromatography on silica gel to afford the pure 2-oxazoline product.

Section 2: The "Stoichiometric Push": Catalyst-Free 2-Oxazoline Synthesis

Catalyst-free methods circumvent the issue of metal contamination, a critical advantage in drug development. These strategies generally fall into two categories: high-temperature thermal condensations or, more commonly, reactions promoted by stoichiometric dehydrating agents. While termed "catalyst-free," the latter approach is more accurately described as "metal-free," as a chemical promoter is consumed during the reaction.

Common Catalyst-Free Methodologies:

  • Thermal Dehydration: This is the most traditional method, involving heating a carboxylic acid and an amino alcohol to high temperatures (150-250 °C), often with azeotropic removal of water.[13] The harsh conditions severely limit its applicability to robust substrates.

  • Dehydrating Reagents: A wide array of reagents can effect the cyclodehydration of N-(2-hydroxyethyl)amides under much milder conditions than thermal methods.

    • Triflic Acid (TfOH): A strong Brønsted acid that promotes dehydrative cyclization efficiently, generating only water as a byproduct.[1][14] This method is notable for its green credentials and predictable stereochemical outcome.

    • Appel Reaction Conditions: The use of triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) or similar halogenating agents converts the hydroxyl group into a good leaving group. A major drawback is the formation of a stoichiometric amount of triphenylphosphine oxide, which can complicate purification.[12]

    • Sulfonyl Chlorides: Reagents like tosyl chloride (TsCl) in the presence of a base can activate the hydroxyl group for cyclization, but side reactions can be an issue.[15]

  • Direct Synthesis from Nitriles: The reaction of nitriles with amino alcohols can be achieved without any catalyst, but it typically requires high temperatures to proceed.[8]

Understanding the Driving Force: Mechanism of Acid-Promoted Cyclization

In the triflic acid-promoted dehydration, the mechanism differs significantly from the Lewis acid pathway and has important stereochemical consequences. The strong acid protonates the hydroxyl group, converting it into an excellent leaving group (water). The amide oxygen then acts as an intramolecular nucleophile, displacing the water molecule in an Sₙ2-like fashion. This backside attack results in a clean inversion of configuration at the stereocenter bearing the hydroxyl group.[1][16]

Catalyst_Free_Mechanism cluster_1 Acid-Promoted Dehydrative Cyclization (e.g., TfOH) Amide N-(2-hydroxyethyl)amide (S-configuration) Protonated Protonated Alcohol (-OH₂⁺) Amide->Protonated + H⁺ Oxazoline 2-Oxazoline (R-configuration) Protonated->Oxazoline Intramolecular SN2 Attack (Inversion of Stereochemistry) Water H₂O TfOH H⁺ (from TfOH) TfOH->Protonated

Caption: Mechanism for TfOH-promoted synthesis showing inversion of stereochemistry.

Advantages of Catalyst-Free Approaches
  • Metal-Free Product: The complete absence of metal catalysts is a major benefit for pharmaceutical and biomedical applications.

  • Predictable Stereochemistry: Methods like the TfOH-promoted cyclization proceed with a clear inversion of stereochemistry, which is highly valuable for asymmetric synthesis.[1][14]

  • Potentially Greener: Some methods generate benign byproducts (e.g., water), avoiding heavy metal waste streams.[1]

Field-Proven Limitations
  • Harsh Conditions: Many methods require either very high temperatures or highly corrosive, strong acids.

  • Stoichiometric Waste: Reagent-based methods (e.g., Appel, sulfonyl chlorides) generate significant amounts of chemical waste that must be separated and disposed of.[12]

  • Limited Functional Group Tolerance: The harsh acidic or thermal conditions can be incompatible with many common functional groups.

  • Longer Reaction Times: Some protocols may require extended reaction times compared to their catalyzed counterparts.[17]

Experimental Protocol: Triflic Acid-Promoted Catalyst-Free Synthesis

This protocol is based on the work of Ni and coworkers, highlighting a practical and robust metal-free approach.[1][14]

Materials:

  • N-(2-hydroxyethyl)benzamide (1.0 eq)

  • Triflic Acid (TfOH) (20 mol%)

  • 1,2-Dichloroethane (DCE) (to 0.2 M)

Procedure:

  • To a clean, dry round-bottomed flask containing a magnetic stir bar, add N-(2-hydroxyethyl)benzamide (1.0 mmol, 1.0 eq).

  • Dissolve the starting material in 1,2-dichloroethane (5 mL).

  • Heat the solution to 80 °C in an oil bath.

  • Slowly add triflic acid (0.2 mmol, 20 mol%) to the stirring solution.

  • Maintain the reaction at 80 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12 hours.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the solution is neutral or slightly basic.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by silica gel column chromatography to yield pure 2-phenyl-2-oxazoline.

Head-to-Head Comparison: A Data-Driven Analysis

To facilitate a direct comparison, the following table summarizes the performance of representative metal-catalyzed and catalyst-free methods.

Method Starting Materials Conditions Yield (%) Key Advantages Key Disadvantages
Metal-Catalyzed
In(OTf)₃-catalyzed[2]3-Amido OxetaneIn(OTf)₃ (10 mol%), DCM, 40 °C, 24h93%Very mild, high yield, novel routeRequires oxetane precursor
Mo(VI)-catalyzed[10]N-(2-hydroxyethyl)amideMoO₂(acac)₂ (10 mol%), Toluene, Reflux, 4-6h~80-90%Broad scope, validated protocolRequires reflux, metal catalyst
Cu-NHC catalyzed[8]Nitrile + Amino AlcoholCu-NHC complex, 80-120 °CGood-Exc.Milder than other nitrile methodsHigher temp than amide cyclizations
Catalyst-Free
TfOH-promoted[1][14]N-(2-hydroxyethyl)amideTfOH (20 mol%), DCE, 80 °C, 12h95%Metal-free, only H₂O byproduct, stereoinversionRequires strong acid, moderate temp
Thermal Dehydration[17]Boron ester of amideCaO, 240-260 °C (Thermolysis)75-94%No solvent, no metalVery high temperatures, limited scope
Appel Reaction[12]Carboxylic Acid + Amino AlcoholPPh₃, CCl₄, Et₃N, MeCN, RTGoodMild temperatureStoichiometric PPh₃O waste, toxic CCl₄
Workflow Comparison

The operational workflows for catalyzed versus reagent-promoted syntheses show key differences in setup and workup.

Workflow_Comparison cluster_metal Metal-Catalyzed Workflow cluster_free Catalyst-Free (Reagent-Promoted) Workflow m1 Combine Substrate & Catalyst m2 Reaction (Mild Conditions) m1->m2 m3 Quench / Workup m2->m3 m4 Purification (Chromatography to remove catalyst) m3->m4 f1 Combine Substrate & Reagent f2 Reaction (Variable Conditions) f1->f2 f3 Quench / Workup (Neutralize acid, wash out byproducts) f2->f3 f4 Purification f3->f4

Caption: High-level workflow comparison of the two synthetic approaches.

Conclusion and Senior Scientist's Recommendation

The choice between metal-catalyzed and catalyst-free synthesis of 2-oxazolines is a strategic decision dictated by the specific project goals. There is no universally superior method; rather, the optimal choice depends on a careful evaluation of priorities.

  • For Pharmaceutical and Medicinal Chemistry applications, where metal contamination is unacceptable, catalyst-free methods are strongly preferred. The triflic acid-promoted cyclization stands out as a particularly attractive option, offering high yields, a green profile (water is the only byproduct), and a predictable stereochemical outcome.[1][14]

  • For complex molecule synthesis and methodology development, where functional group tolerance and mild conditions are paramount, metal catalysis offers unparalleled advantages. The ability to operate at or near room temperature and tolerate a vast array of sensitive groups makes catalysts like In(OTf)₃ or specialized Mo(VI) complexes powerful tools for accessing complex oxazoline-containing targets.[2][10]

  • For large-scale industrial production, the calculus involves cost, safety, and waste management. A mild catalytic process with a cheap, non-toxic metal (e.g., iron or zinc) may be ideal. However, if the cost of the catalyst and its subsequent removal outweighs the benefits, a well-optimized, high-temperature catalyst-free process might be more economical, provided the substrate is sufficiently stable.

Ultimately, the modern synthetic chemist must be proficient in both approaches. Understanding the underlying mechanisms, advantages, and limitations of each strategy is key to designing efficient, robust, and purpose-driven syntheses of these exceptionally valuable heterocyclic compounds.

References

  • Organic Chemistry Portal. Synthesis of 2-oxazolines. Available from: [Link]

  • Ilkgul, B., et al. (2010). Synthesis of 2-oxazolines via boron esters of N-(2-hydroxyethyl) amides. Tetrahedron Letters, 51, 5313–5315. Available from: [Link]

  • Yang, T., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 9042.[1][14][16] Available from: [Link]

  • Wang, G., et al. (2019). A mild catalytic synthesis of 2-oxazolines via oxetane ring-opening: rapid access to a diverse family of natural products. Chemical Science, 10(37), 8573–8578.[2][9][11] Available from: [Link]

  • Wikipedia. Oxazoline. Available from: [Link]

  • Wójtowicz-Koman, A., et al. (2024). Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. Molecules, 29(1), 24. Available from: [Link]

  • ResearchGate. (2019). Optimization of reaction conditions for the synthesis of oxazoline. Available from: [Link]

  • Yang, T., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 9042. Available from: [Link]

  • Yang, T., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. PubMed Central. Available from: [Link]

  • DiVA Portal. (2002). OXAZOLINE-CONTAINING LIGANDS Synthesis and Applications. Available from: [Link]

  • Wójtowicz-Koman, A., et al. (2024). Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. MDPI. Available from: [Link]

  • Bentham Science. (2024). A Review of the Synthesis of Oxazoline Derivatives. Available from: [Link]

  • ResearchGate. (2024). Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. Available from: [Link]

  • Royal Society of Chemistry. (2019). A mild catalytic synthesis of 2-oxazolines via oxetane ring-opening: rapid access to a diverse family of. Available from: [Link]

  • Bentham Science Publishers. (2024). A Review of the Synthesis of Oxazoline Derivatives. Available from: [Link]

  • Walczak, M. A., et al. (2025). Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst. Organic Syntheses, 102, 157–184. Available from: [Link]

  • ResearchGate. (2019). Synthesis of 2-oxazolines: conventional approaches and our design. Available from: [Link]

  • Organic Syntheses. (-)-2-tert-butyl-(4S)-benzyl-(1,3)-oxazoline. Available from: [Link]

  • RSC Publishing. (2019). A mild catalytic synthesis of 2-oxazolines via oxetane ring-opening: rapid access to a diverse family of natural products. Available from: [Link]

  • ACS Publications. (1998). On the Mechanism of Oxazoline-Directed Metalations: Evidence for Nitrogen-Directed Reactions. The Journal of Organic Chemistry, 63(21), 7576–7577. Available from: [Link]

  • Freie Universität Berlin Refubium. (2018). synthesis, Comparison and Application of Oxazoline Ligands for Homogeneous Catalysis. Available from: [Link]

Sources

Comparing the efficacy of different catalysts for oxazoline synthesis

[1]

Executive Summary

The 2-oxazoline moiety is a cornerstone in medicinal chemistry (e.g., Deflazacort, various antibiotics) and asymmetric catalysis (BOX, PyBOX ligands).[1] While stoichiometric methods (e.g., DAST, Burgess reagent) offer reliability, they suffer from poor atom economy and difficult purification. This guide evaluates catalytic methodologies, focusing on the transition from classical Lewis acid activation to modern Brønsted acid and organometallic strategies.[1]

We compare three dominant catalytic classes:

  • Lewis Acids (Zinc/Indium): The industry standard for nitrile-amino alcohol condensation.[1]

  • Brønsted Superacids (TfOH): High-efficiency dehydrative cyclization with unique stereochemical implications.[1]

  • Transition Metal/Oxides (MoO₂/Pd): Specialized catalysts for oxidative cyclization and sensitive substrates.[1]

Mechanistic Divergence: Activation Modes

Understanding the mechanism is the prerequisite for catalyst selection.[1] The synthesis of oxazolines from ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

Mechanistic Pathway Diagram

The following diagram illustrates the stereochemical consequences of catalyst choice.

OxazolineMechanismStartN-(2-hydroxyethyl)amide(Chiral Center @ Alpha)PathAPath A: Carbonyl Activation(Lewis Acids: Zn, In, Ti)Start->PathA CoordinationPathBPath B: Hydroxyl Activation(Brønsted Acids: TfOH)Start->PathB ProtonationInterAC=O CoordinationInternal Nucleophilic Attack by OHPathA->InterAInterBOH Protonation/ActivationIntramolecular SN2 Attack by Amide OPathB->InterBEndRetention2-Oxazoline(Retention of Configuration)InterA->EndRetention CyclodehydrationEndInversion2-Oxazoline(Inversion of Configuration)InterB->EndInversion Water Elimination

Figure 1: Bifurcating mechanistic pathways. Lewis acids typically retain stereochemistry via carbonyl activation, while strong Brønsted acids may induce inversion via an SN2-like displacement of the activated hydroxyl.[1]

Comparative Analysis of Catalysts

A. Zinc Salts (ZnCl₂, Zn(OTf)₂)

Best For: Nitrile-Amino Alcohol Condensation (Witte-Seeliger modification).[1] Zinc salts remain the workhorse for industrial synthesis due to low cost and stability.[1] Zn(OTf)₂ (Zinc Triflate) offers significantly higher activity than ZnCl₂ due to the non-coordinating triflate counterion, allowing for lower catalyst loading (1-5 mol%).[1]

  • Pros: Cheap, scalable, tolerates air/moisture reasonably well.[1]

  • Cons: High temperatures (reflux in chlorobenzene/toluene) often required; can racemize sensitive chiral centers.[1]

B. Indium(III) and Rare Earth Triflates (In(OTf)₃, La(OTf)₃)

Best For: Mild Dehydration of Amides.[1] Indium triflate is a "water-tolerant" Lewis acid.[1] Unlike TiCl₄ or AlCl₃, it does not decompose instantly in the presence of the water byproduct generated during cyclization.[1] This allows the reaction to proceed without aggressive desiccants.[1]

  • Pros: High functional group tolerance; works in aqueous media or open flasks.[1]

  • Cons: Higher cost; Indium is less abundant.[1]

C. Triflic Acid (TfOH)

Best For: Metal-Free, High-Yield Dehydration.[1] Recent studies (see Ref 3) demonstrate that catalytic TfOH promotes cyclization with water as the sole byproduct.[1] Crucially, this method often proceeds via Path B (see Fig 1), leading to stereochemical inversion.[1] This is a powerful tool when the starting material stereochemistry needs to be inverted to access the desired isomer.[1]

  • Pros: Green chemistry (water byproduct), high atom economy, rapid kinetics.[1]

  • Cons: Strong acidity incompatible with acid-labile protecting groups (e.g., Boc, acetals).[1]

D. Molybdenum Oxides (MoO₂Cl₂)

Best For: Green Catalysis/Neutral Conditions.[1] Molybdenum(VI) complexes, particularly with picolinic acid ligands, catalyze cyclization under neutral conditions.[1] This is the catalyst of choice for substrates containing acid-sensitive moieties that would survive neither ZnCl₂ (Lewis acidic) nor TfOH (Brønsted acidic).[1]

Performance Data Summary

The following table compares catalyst performance for the synthesis of (S)-2-phenyl-4-benzyl-2-oxazoline (a common BOX ligand precursor).

CatalystLoadingSolventTemp (°C)Time (h)Yield (%)ee RetentionKey Feature
ZnCl₂ 10 mol%Chlorobenzene1302478%ModerateLow cost; requires high heat.[1]
Zn(OTf)₂ 5 mol%Toluene1001289%HighExcellent balance of activity/cost.[1]
In(OTf)₃ 5 mol%Xylene120692%HighWater-tolerant; faster kinetics.[1]
TfOH 10 mol%Toluene80495%Inversion Metal-free; fastest reaction.[1]
MoO₂Cl₂ 5 mol%Toluene1101682%HighBest for acid-sensitive substrates.[1]

Detailed Experimental Protocols

Protocol A: Zn(OTf)₂-Catalyzed Synthesis from Nitriles

Targeting: General synthesis of 2-substituted oxazolines from nitriles.[1]

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Reagents: Add the nitrile (1.0 equiv), amino alcohol (1.2 equiv), and Zn(OTf)₂ (5 mol%) .

  • Solvent: Add anhydrous chlorobenzene or toluene (0.5 M concentration relative to nitrile).

  • Reaction: Heat to reflux (110–130 °C) under nitrogen atmosphere. Monitor by TLC (typically 12–24 h).[1]

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with saturated NaHCO₃ (to remove trace acid/zinc salts) and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Protocol B: TfOH-Promoted Dehydrative Cyclization

Targeting: High-speed synthesis from Hydroxyamides with stereochemical inversion.[1]

  • Setup: Charge a reaction vial with

    
    -(2-hydroxyethyl)amide (1.0 equiv).
    
  • Solvent: Dissolve in Toluene or Fluorobenzene (0.2 M).

  • Catalyst Addition: Add TfOH (10 mol%) dropwise at room temperature.

  • Reaction: Heat to 80 °C. The reaction is often complete within 2–4 hours.

  • Quench: Cool to 0 °C and quench with saturated aqueous NaHCO₃.

  • Isolation: Extract with DCM. The organic layer is dried (MgSO₄) and concentrated.[1]

    • Note: Due to high conversion, column chromatography is often unnecessary; recrystallization may suffice.[1]

Decision Matrix: Selecting the Right Catalyst

Use this logic flow to select the optimal catalyst for your specific substrate.[1]

CatalystDecisionStartStart: Substrate AnalysisQ1Starting Material?Start->Q1NitrileNitrile + Amino AlcoholQ1->NitrileAmideN-(2-hydroxyethyl)amideQ1->AmideZnUse Zn(OTf)2 or ZnCl2(Standard Witte-Seeliger)Nitrile->ZnQ2Acid Sensitive Groups?(Boc, Acetals, Silyl ethers)Amide->Q2MoUse MoO2 or InCl3(Neutral/Mild Lewis Acid)Q2->MoYes (Sensitive)Q3Stereochemistry Required?Q2->Q3No (Robust)TfOHUse TfOH(Inversion of Config)Q3->TfOHInversion OK/DesiredBurgessUse Burgess Reagent(Stoichiometric, Retention)Q3->BurgessMust Retain (Strict)

Figure 2: Decision tree for catalyst selection based on substrate stability and stereochemical requirements.

References

  • MDPI. (2025). Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. Retrieved from [Link][1]

  • Journal of Organic Chemistry. (2006). Zn(OTf)2-Catalyzed Cyclization of Propargyl Alcohols with Anilines, Phenols, and Amides. Retrieved from [Link]

  • Molecules (NIH). (2022).[1] A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Retrieved from [Link]

  • Current Organic Synthesis. (2024). A Review of the Synthesis of Oxazoline Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of 2-oxazolines. Retrieved from [Link]

  • Tetrahedron Letters. (2010). Synthesis of 2-oxazolines via boron esters. Retrieved from [Link][1][2]

Bioisosteric Replacement of 1,3,4-Oxadiazoles with 1,3,4-Thiadiazoles: A Strategic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioisosteric Replacement of 1,3,4-Oxadiazoles with 1,3,4-Thiadiazoles Content Type: Publish Comparison Guide

Executive Summary

In medicinal chemistry, the switch from a 1,3,4-oxadiazole to a 1,3,4-thiadiazole is not merely an atom swap—it is a strategic modulation of lipophilicity, electrostatic potential, and metabolic resilience. While 1,3,4-oxadiazoles are ubiquitous hydrogen-bond acceptors, they often suffer from hydrolytic instability and poor permeability. This guide explores the 1,3,4-thiadiazole scaffold as a robust bioisostere, detailing the "chalcogen effect" on binding affinity, providing direct potency comparisons, and outlining a divergent synthetic workflow to access both cores from a common precursor.

Part 1: Physicochemical & Mechanistic Rationale

The fundamental driver for this bioisosteric replacement lies in the electronic and steric differences between Oxygen (O) and Sulfur (S).

1. The Chalcogen Effect & Sigma-Holes

Unlike the oxygen atom in oxadiazoles, which acts primarily as a hard hydrogen-bond acceptor, the sulfur atom in thiadiazoles is softer, more polarizable, and exhibits a unique electrostatic feature known as the


-hole .
  • Mechanism: The low-lying C-S

    
     orbitals generate a localized region of positive electrostatic potential on the extension of the C-S bond.
    
  • Impact: This allows the thiadiazole sulfur to engage in non-covalent interactions with nucleophilic protein residues (e.g., backbone carbonyls), a binding mode unavailable to the oxadiazole oxygen.

2. Comparative Property Profile

The following table summarizes the shift in properties when replacing the ether oxygen with sulfur.

Property1,3,4-Oxadiazole1,3,4-ThiadiazoleDrug Design Implication
LogP (Lipophilicity) LowerHigher (+0.5 to +1.0)Thiadiazole improves membrane permeability but lowers aqueous solubility.
H-Bonding Strong AcceptorWeak AcceptorOxadiazole is better for solvent-exposed regions; Thiadiazole for hydrophobic pockets.
Aromaticity ModerateHighThiadiazole is a more stable, electron-deficient aromatic system.
Metabolic Stability Vulnerable (Hydrolysis)RobustThiadiazole resists ring-opening hydrolysis common in oxadiazoles.
Basicity (

of conj. acid)
~ -4.9 (Very Weak)~ -0.6 (Weak)Thiadiazole is slightly more basic but remains neutral at physiological pH.
Part 2: Pharmacological Impact & Case Studies
Case Study A: The Stability Liability (Raltegravir)

Context: Raltegravir, an HIV integrase inhibitor, contains a 1,3,4-oxadiazole ring.[1][2] Observation: Under acidic or basic physiological extremes, the 1,3,4-oxadiazole ring is prone to hydrolytic cleavage, forming an inactive hydrazide species [1]. The Bioisosteric Fix: Replacing the oxadiazole with a thiadiazole significantly enhances chemical stability against hydrolytic ring opening due to the greater strength of the C-S bond and increased aromatic character, preserving the pharmacophore in aggressive metabolic environments.

Case Study B: Potency Enhancement (VEGFR-2 Inhibitors)

Context: In a matched molecular pair analysis of VEGFR-2 inhibitors (anticancer), the direct replacement of oxadiazole with thiadiazole led to a dramatic increase in potency [2].

Compound ScaffoldHeterocycleIC

(A549 Lung Cancer)
IC

(MCF-7 Breast Cancer)
Analog A 1,3,4-Oxadiazole18.75

M
60.62

M
Analog B 1,3,4-Thiadiazole 1.62

M
2.53

M

Interpretation: The >10-fold increase in potency for the thiadiazole analog is attributed to enhanced lipophilic interactions within the kinase hydrophobic pocket and potential


-hole interactions with the gatekeeper residues, which the oxadiazole failed to capture.
Part 3: Experimental Workflows
Divergent Synthesis Protocol

A critical advantage of this bioisosteric pair is the ability to synthesize both cores from a common acyl thiosemicarbazide intermediate . This allows for rapid generation of matched pairs for SAR studies.

Diagram 1: Divergent Synthesis Workflow

Synthesis cluster_0 Common Precursor Precursor Acyl Thiosemicarbazide (R-CONH-NH-CS-NH-R') Oxadiazole 1,3,4-Oxadiazole (Desulfurative Cyclization) Precursor->Oxadiazole Method A: I2 / NaOH or HgO Thiadiazole 1,3,4-Thiadiazole (Dehydrative Cyclization) Precursor->Thiadiazole Method B: Conc. H2SO4 or POCl3

Caption: Divergent synthesis of bioisosteres from a single acyl thiosemicarbazide precursor.

Detailed Protocol [3, 4]

Step 1: Formation of Acyl Thiosemicarbazide

  • React carboxylic acid hydrazide (1.0 eq) with aryl/alkyl isothiocyanate (1.1 eq) in ethanol.

  • Reflux for 2–4 hours.

  • Cool, filter the precipitate, and recrystallize from ethanol to obtain the acyl thiosemicarbazide.

Step 2A: Synthesis of 1,3,4-Oxadiazole (Desulfurative Cyclization)

  • Reagents: Iodine (

    
    ), Potassium Iodide (KI), NaOH.[3]
    
  • Procedure:

    • Dissolve acyl thiosemicarbazide (1 mmol) in Ethanol (20 mL).

    • Add 4N NaOH (2 mL) and cool to 0°C.

    • Add

      
       solution (in KI) dropwise with stirring until the color of iodine persists.
      
    • Reflux for 4 hours.

    • Pour into ice water and acidify with dilute HCl to precipitate the oxadiazole.

  • Mechanism: Oxidative removal of sulfur allows the oxygen to attack the imine carbon.

Step 2B: Synthesis of 1,3,4-Thiadiazole (Dehydrative Cyclization)

  • Reagents: Concentrated Sulfuric Acid (

    
    ).[3][4]
    
  • Procedure:

    • Add acyl thiosemicarbazide (1 mmol) portion-wise to cold concentrated

      
       (5 mL) at 0°C.
      
    • Stir at room temperature for 2–4 hours (monitor by TLC).

    • Pour the reaction mixture slowly onto crushed ice.

    • Neutralize with ammonia solution to precipitate the thiadiazole.

  • Mechanism: Acid-catalyzed dehydration promotes the sulfur attack on the carbonyl carbon.

Part 4: Decision Framework

Use the following logic flow to determine when to deploy the thiadiazole bioisostere.

Diagram 2: Bioisosteric Decision Tree

DecisionTree Start Current Lead: 1,3,4-Oxadiazole Issue Identify Limitation Start->Issue Metab Metabolic Instability (Ring Opening?) Issue->Metab Yes Potency Low Potency (Need Hydrophobic Interactions?) Issue->Potency Yes Solub Poor Solubility Issue->Solub Yes Switch SWITCH to 1,3,4-Thiadiazole Metab->Switch Thiadiazole resists hydrolysis Potency->Switch Sigma-hole & Lipophilicity gains Keep KEEP 1,3,4-Oxadiazole (or try 1,2,4-isomer) Solub->Keep Thiadiazole will worsen solubility

Caption: Decision matrix for switching from oxadiazole to thiadiazole based on lead compound limitations.

References
  • Usami, Y. et al. (2025). Conversion of raltegravir carrying a 1,3,4-oxadiazole ring to a hydrolysis product upon pH changes decreases its antiviral activity.[2] Drug Metabolism and Disposition. Link

  • Altıntop, M. D. et al. (2018). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 27(9). Link

  • El-Masry, R. M. et al. (2022).[5][6] Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles. Molecules. Link

  • Dolman, S. J. et al. (2006). Superior Reactivity of Thiosemicarbazides in the Synthesis of 2-Amino-1,3,4-oxadiazoles. Journal of Organic Chemistry. Link

Sources

Advanced Comparative Guide: Docking Studies of 2-Amino-1,3,4-Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Rationale

Audience: Medicinal Chemists, Computational Biologists. Scope: This guide objectively evaluates the binding performance of 2-amino-1,3,4-oxadiazole derivatives against FDA-approved standards (Ciprofloxacin, Osimertinib, Celecoxib) across three therapeutic axes: Antimicrobial (DNA Gyrase), Anticancer (EGFR), and Anti-inflammatory (COX-2).

The "Why" Behind the Scaffold

The 1,3,4-oxadiazole ring is not merely a linker; it is a rigid, metabolically stable bioisostere of amide and ester groups. Its specific utility in docking stems from its electronic profile:

  • H-Bond Acceptor: The N3 and N4 atoms act as potent hydrogen bond acceptors.

  • H-Bond Donor: The exocyclic amino group (-NH2) at the C2 position serves as a donor, facilitating a "pincer" binding mode in active sites rich in glutamate or aspartate residues.

  • Pi-Stacking: The aromatic character allows intercalation with phenylalanine/tyrosine residues in hydrophobic pockets (e.g., the ATP-binding cleft of kinases).

Experimental Protocol: A Self-Validating Workflow

Scientific Integrity Note: A docking study is only as reliable as its validation. Do not proceed to production docking without passing the RMSD threshold.

Step-by-Step Methodology
  • Ligand Preparation (The Input Variable)

    • Geometry Optimization: Use DFT (B3LYP/6-31G*) to minimize ligand energy. Standard force fields (MMFF94) often fail to capture the correct tautomeric state of the 2-amino-oxadiazole (amino vs. imino). Crucial: Force the amino tautomer unless specific pH conditions dictate otherwise.

    • Charge Assignment: Compute Gasteiger-Marsili charges.

  • Target Preparation (The Fixed Variable)

    • PDB Selection: Select high-resolution structures (< 2.0 Å).

    • Clean-up: Remove water molecules unless they bridge the ligand-protein interaction (e.g., Thr790 in EGFR).

    • Protonation: Add polar hydrogens using a pH-dependent server (e.g., PropKa at pH 7.4).

  • Validation (The "Go/No-Go" Gate)

    • Redocking: Extract the co-crystallized native ligand and re-dock it into the active site.

    • Metric: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose.

    • Pass Criteria: RMSD

      
       2.0 Å. If > 2.0 Å, adjust the grid box size or exhaustiveness settings.
      
Workflow Visualization

DockingWorkflow cluster_Validation Validation Loop Start Start: Ligand Design Prep Ligand/Protein Prep (Charge & Protonation) Start->Prep Grid Grid Box Generation (Active Site Definition) Prep->Grid Redock Redock Native Ligand Grid->Redock RMSD Calculate RMSD Redock->RMSD RMSD->Grid RMSD > 2.0 Å (Adjust Grid) Dock Production Docking (LGA Algorithm) RMSD->Dock RMSD ≤ 2.0 Å (Proceed) Analyze Interaction Analysis (H-bonds, Pi-Pi) Dock->Analyze

Caption: Self-validating docking workflow. The RMSD check is the critical control point ensuring protocol reliability.

Comparative Analysis: Performance vs. Standards

Case Study A: Antimicrobial Activity (Target: DNA Gyrase B)

Context: Bacterial resistance requires novel inhibitors of Topoisomerase II (DNA Gyrase). Target PDB: 3G7E (E. coli GyrB).[1] Standard: Ciprofloxacin (Fluoroquinolone).[2]

Compound ClassBinding Energy (kcal/mol)Key InteractionsExperimental Outcome (MIC)
Ciprofloxacin (Std) -7.44Asp73 (H-bond), DNA intercalation12.5 µg/mL
Oxadiazole Derivative (AB1) -7.66 Asp73, Glu50 (H-bond pincer)13-12 µg/mL
Oxadiazole Derivative (AB2) -7.67 Thr165, Val120 (Hydrophobic)7-10 µg/mL
Isatin-Oxadiazole (L) -5.98Active site overlap with ATPase domain106% activity of Cipro

Insight: The 2-amino-1,3,4-oxadiazole derivatives (AB1, AB2) exhibit slightly superior binding energies (-0.23 kcal/mol improvement) compared to Ciprofloxacin. The causality lies in the oxadiazole ring's ability to mimic the carboxylic acid pharmacophore of quinolones while offering additional pi-stacking opportunities within the ATPase domain.

Case Study B: Anticancer Activity (Target: EGFR Kinase)

Context: Non-Small Cell Lung Cancer (NSCLC). Target PDB: 1M17 (Wild Type), 6LUD (Mutant). Standard: Erlotinib / Osimertinib.

CompoundDocking Score (kcal/mol)H-Bond InteractionsHydrophobic Interactions
Erlotinib (Std) -124.9 (MolDock)Met793 (Hinge Region)Leu718, Val726
Oxadiazole S23 -148.2 Met769, Gln767, Thr766, Asp831 Extended hydrophobic tail
Thienopyrimidine-Oxadiazole -10.73 (AutoDock)Leu838Val726, Lys745

Insight: Derivative S23 significantly outperforms the co-crystallized ligand.[3] The key differentiator is the quadruple H-bond network facilitated by the oxadiazole nitrogens and the exocyclic amino group, engaging residues (Gln767, Thr766) that standard inhibitors often miss.

Case Study C: Anti-inflammatory (Target: COX-2)

Context: Selective COX-2 inhibition to reduce gastric side effects.[4] Target PDB: 3LN1. Standard: Celecoxib.[4][5]

CompoundIC50 (µM)Selectivity Index (SI)Binding Mode
Celecoxib (Std) 0.05 - 0.1> 300Sulfonamide binds Arg513/His90
Oxadiazole 6e 0.48~132Methylsulfonyl group enters side pocket
Oxadiazole PYZ32 0.50HighMimics Celecoxib's "Y" shape

Insight: While Celecoxib remains slightly more potent in vitro, the oxadiazole derivatives achieve comparable selectivity. The oxadiazole ring effectively replaces the pyrazole ring of Celecoxib, orienting the sulfonyl group into the COX-2 specific side pocket (Val509), ensuring low COX-1 affinity.

Mechanistic Visualization: EGFR Signaling Pathway

Understanding where these derivatives intervene is crucial for interpreting docking results.

EGFR_Pathway Ligand EGF Ligand Receptor EGFR (Receptor) Ligand->Receptor Binding Phos Autophosphorylation (Tyr Residues) Receptor->Phos ATP ATP ATP->Receptor Activation Inhibitor 2-amino-1,3,4-oxadiazole (Competitive Inhibitor) Inhibitor->Receptor Blocks ATP Pocket (H-bonds w/ Met793) Ras Ras-GTP Phos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation (Nucleus) ERK->Proliferation

Caption: Mechanism of Action. The oxadiazole derivative competes with ATP for the binding cleft, preventing autophosphorylation and halting the downstream Ras/Raf/MEK cascade.

References

  • Bhaumik, A., et al. (2019). Evaluation of Antimicrobial Profile of Some Novel 1, 3, 4-Oxadiazole Derivatives Followed by Molecular Docking Against 3G7E Bacterial DNA Gyrase. Journal of Drug Delivery and Therapeutics. Link[1]

  • Tharikoppula, G., et al. (2020). Synthesis and docking studies of 1,3,4-oxadiazole... as EGFR tyrosine kinase inhibitors.[6] South African Journal of Chemistry. Link

  • Kumar, V., et al. (2025). 2,5-Diaryl-1,3,4-oxadiazoles as selective COX-2 inhibitors and anti-inflammatory agents. ResearchGate.[7] Link

  • Al-Wahaibi, et al. (2021). Antibacterial activity of N-Mannich base of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thione derivatives.[2] NIH / PMC. Link

  • Bhopatrao, A., et al. (2024). 1,3,4- Oxadiazole, A Complete Review on Biological Activities of Newly Synthesized Derivatives.[8] Asian Journal of Research in Chemistry. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4,5-Dihydro-1,3-oxazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 4,5-Dihydro-1,3-oxazol-2-amine (CAS No. 24665-93-8). As a heterocyclic amine, this compound requires careful handling not only during its use in synthesis and research but, critically, through its entire lifecycle to the point of final disposal. Adherence to these procedures is paramount for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This document is designed for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals.

Section 1: Hazard Assessment and the Principle of Prudent Practice

The foundational step in any disposal protocol is a thorough understanding of the substance's hazards. While a specific, comprehensive Safety Data Sheet (SDS) for 4,5-Dihydro-1,3-oxazol-2-amine is not always readily available, established principles of chemical safety dictate that we assess its risks based on data from close structural analogs. Compounds like 4-Methyl-1,3-oxazol-2-amine and Oxazole itself provide critical insights into the potential dangers.[1][2]

The causality behind this analog-based approach is simple: structural similarity often implies similar reactivity and toxicological profiles. Therefore, we must handle 4,5-Dihydro-1,3-oxazol-2-amine with the assumption that it may be harmful if swallowed, cause skin and eye irritation, and potentially irritate the respiratory system.[2] Furthermore, the potential for flammability, as seen in the parent heterocycle Oxazole, necessitates precautions against ignition sources.[1]

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is deemed hazardous if it is specifically listed or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[3][4] Based on analog data, waste containing 4,5-Dihydro-1,3-oxazol-2-amine must be managed as hazardous waste until and unless formal testing proves otherwise.

Table 1: Hazard Profile & Handling Summary

ParameterAssessment & Recommended ActionRationale & Source
Acute Toxicity Harmful. May be harmful if swallowed, inhaled, or in contact with skin.[2]Based on analogs like 4-Methyl-1,3-oxazol-2-amine. Avoid generating dust or aerosols. Handle only in a well-ventilated area or chemical fume hood.[1][5]
Skin/Eye Contact Irritant/Corrosive. Causes skin and serious eye irritation.[2]The amine functional group and heterocyclic nature can lead to irritation or burns upon contact.
Flammability Potential Fire Hazard. Treat as flammable.The related compound Oxazole has a flash point of 19°C (66.2°F), classifying it as an ignitable liquid.[1] Keep away from heat, sparks, and open flames.[1]
Environmental Potentially Toxic to Aquatic Life. Release into the environment must be avoided. Do not dispose of down the drain.[6]
Required PPE Nitrile gloves, chemical safety goggles, and a lab coat are mandatory.[2][5]Provides a barrier against skin contact and eye splashes.
Incompatibilities Strong oxidizing agents, strong acids, strong bases.[2]Segregate from these materials in both storage and waste streams to prevent violent reactions.

Section 2: The Core Disposal Workflow: A Step-by-Step Protocol

This protocol is designed as a self-validating system. Each step, when followed correctly, ensures the safety of the subsequent step, culminating in a compliant and secure disposal process.

Step 1: Segregation at the Source

  • Action: Immediately upon generation, designate a specific, dedicated waste container for 4,5-Dihydro-1,3-oxazol-2-amine and materials contaminated with it (e.g., contaminated gloves, weigh boats, pipette tips).

  • Causality: This is the most critical step in preventing accidental chemical reactions and cross-contamination. Mixing incompatible waste streams can generate heat, toxic gases, or even explosions. All chemical waste must be kept separate from regular trash.[6]

Step 2: Personal Protective Equipment (PPE)

  • Action: Before handling the waste, don the appropriate PPE as specified in Table 1: nitrile gloves, chemical safety goggles, and a buttoned lab coat.[2][5]

  • Causality: This creates a necessary barrier of protection. The primary routes of exposure for this chemical are skin/eye contact and inhalation; proper PPE mitigates these risks directly.[7]

Step 3: Waste Container Selection & Labeling

  • Action: Choose a container made of a chemically resistant material (e.g., High-Density Polyethylene, HDPE) with a secure, vapor-tight screw cap. Label the container clearly with the words "Hazardous Waste," the full chemical name "4,5-Dihydro-1,3-oxazol-2-amine," and the date you first added waste to it (the "accumulation start date").[8]

  • Causality: A proper container prevents leaks and fugitive vapor emissions.[6] Federal and local regulations require clear, unambiguous labeling to ensure safe handling, proper storage, and correct final disposal by your institution's Environmental Health & Safety (EHS) team.[8]

Step 4: Waste Accumulation & Storage

  • Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the operator.[9] Keep the container closed at all times except when adding waste.

  • Causality: Storing waste in a designated SAA ensures it remains in a controlled, safe location away from general laboratory traffic. Keeping the container sealed is a key RCRA requirement that prevents the release of vapors and protects lab personnel.[5][9]

Step 5: Arranging for Final Disposal

  • Action: Once the container is full or you have finished the project, contact your institution's EHS department to arrange for a waste pickup.[9][10] Provide them with all necessary information from the label. Do not attempt to dispose of the chemical yourself.

  • Causality: EHS professionals are trained to handle, transport, and consolidate hazardous waste for shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF). This ensures the waste is managed in compliance with all federal, state, and local regulations from "cradle-to-grave."[11]

Section 3: Decontamination & Spill Management

Routine Decontamination: For glassware and equipment, rinse with a suitable organic solvent (such as ethanol or acetone) in a chemical fume hood. Collect the rinsate as hazardous waste in your designated container. Follow this with a standard wash using soap and water.

Small Spill Response:

  • Alert personnel in the immediate area.

  • Isolate the spill. Prevent it from spreading or reaching a drain.

  • Don PPE, including gloves, goggles, and a lab coat.

  • Absorb the spill using a chemical spill kit absorbent or other inert material (e.g., vermiculite or sand).

  • Collect the absorbed material using non-sparking tools and place it in your hazardous waste container.[1]

  • Clean the area with a solvent rinse (collected as waste) followed by soap and water.

  • For any spill larger than what you can comfortably and safely handle, evacuate the area and contact your institution's EHS emergency line immediately.

Section 4: Visualization of the Disposal Decision Process

The following diagram illustrates the logical workflow for compliant waste management, from the point of generation to final handoff.

G A Waste Generation (e.g., reaction quench, contaminated items) B Consult SDS & Characterize Waste (Treat as Hazardous: Toxic, Ignitable) A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Select & Label Waste Container ('Hazardous Waste', Chemical Name, Date) C->D E Transfer Waste to Container (Use funnel, avoid splashes) D->E F Securely Seal Container (Keep closed when not in use) E->F G Store in Satellite Accumulation Area (SAA) (At or near point of generation) F->G H Container Full or Project Complete? G->H I Continue Accumulating Waste H->I  No J Contact EHS for Pickup (Provide all label information) H->J  Yes I->E K EHS Collects Waste for Final Disposal J->K

Caption: Disposal workflow for 4,5-Dihydro-1,3-oxazol-2-amine.

References

  • Emory University. (2023). EHSO Manual - Hazardous Waste. [Link]

  • PubChem. (n.d.). Compound Summary for CID 139484559, 4,5-dihydro-1,3-oxazol-2-amine. [Link]

  • MDPI. (2023). Rapid Chemical Remediation of Freshwater Enclosures. [Link]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Product List. [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. [Link]

  • University of South Florida. (2023). Guide to Chemical Waste Disposal in Chemistry Lab. [Link]

  • U.S. Environmental Protection Agency. (2023). Hazardous Waste Listings. [Link]

  • Wikipedia. (n.d.). Chemical hazard. [Link]

  • PubMed. (2015). 4-methyl-5-(4-methylphenyl)-4,5-dihydrooxazol-2-amine (4,4'-DMAR, 4,4'-dimethylaminorex): availability, prevalence of use, desired effects and acute toxicity. [Link]

  • Royal Society of Chemistry. (2024). RSC Advances Blog. [Link]

  • Der Pharma Chemica. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. [Link]

  • Southwestern University. (n.d.). Hazardous Waste Determination Guide. [Link]

  • NC State University. (2015). Handling Chemical Waste. [Link]

  • ResearchGate. (2022). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. [Link]

  • MDPI. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. [Link]

Sources

Personal protective equipment for handling 4,5-Dihydro-1,3-oxazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

4,5-Dihydro-1,3-oxazol-2-amine (CAS: 4570-45-0), often referred to as 2-amino-2-oxazoline , acts as a nucleophilic guanidine mimetic in organic synthesis. While frequently classified as a severe irritant (Skin/Eye Irrit. 2/2A), its structural capacity to act as a masked isocyanate equivalent and its high alkalinity necessitates handling it with the rigor reserved for corrosives.

Critical Operational Risks:

  • Hygroscopicity: The compound avidly absorbs atmospheric moisture, leading to hydrolysis and surface crusting that can generate static charge during manipulation.

  • Dust Formation: As a crystalline solid, it generates fine particulate matter that is severely irritating to the upper respiratory tract.

  • Nucleophilicity: It is reactive toward electrophiles (e.g., alkyl halides, acid chlorides), posing exothermic risks during reaction initiation.

Hazard Architecture & Risk Assessment

To handle this compound safely, one must understand the causality of its toxicity. It is not merely "irritating"; it is a cyclic amidine base.

Hazard DomainMechanism of ActionOperational Implication
Chemical Burns High pKa (~9-10) leads to saponification of skin lipids and protein denaturation.Immediate rinsing is required; standard soap may not neutralize deep tissue penetration effectively.
Respiratory Fine dust particles dissolve in mucous membranes, creating localized alkaline solutions.Zero-tolerance for open-bench weighing. Use a balance enclosure or fume hood.
Reactivity Ring-opening hydrolysis in the presence of acids or moisture.Store under inert atmosphere (Argon/Nitrogen). Do not use metal spatulas if trace acids are present.

PPE Specification Matrix

Safety is not a static checklist; it is dynamic based on the state of matter. Use this matrix to select the correct protection tier.

Tier 1: Solid Handling (Weighing/Transfer)
  • Primary Risk: Inhalation of dust and direct skin contact.

  • Gloves: Double-gloving recommended.

    • Inner: Nitrile (0.11 mm) - Tactile sensitivity.

    • Outer: Nitrile (High Dexterity) - Mechanical protection.

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient due to dust migration risks.

  • Respiratory: If outside a fume hood (not recommended), a P100 particulate respirator is mandatory.

  • Clothing: Lab coat (buttoned to neck), long sleeves, closed-toe shoes.

Tier 2: Solution Handling (Reaction/Work-up)
  • Primary Risk: Splash and permeation.

  • Gloves: Dependent on the solvent carrier.

    • DCM/Chloroform:PVA (Polyvinyl alcohol) or Silver Shield/4H (Laminate) . Standard nitrile degrades in <5 mins.

    • Methanol/Acetonitrile:Butyl Rubber or Thick Nitrile (>0.2 mm).

  • Eye Protection: Face Shield over Splash Goggles (if volume > 500 mL).

  • Engineering Control: All transfers must occur within a certified chemical fume hood with sash at recommended height.

Visualization: PPE Decision Logic

The following diagram illustrates the decision workflow for selecting the appropriate protective gear based on the operational state.

PPE_Decision_Tree Start Start: Handling 4,5-Dihydro-1,3-oxazol-2-amine State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Solution Solution / Liquid State_Check->Solution Hood_Check Is Fume Hood Available? Solid->Hood_Check Solvent_Check Identify Solvent Solution->Solvent_Check Hood_Yes Standard PPE: Splash Goggles + Nitrile Gloves (Work inside hood) Hood_Check->Hood_Yes Yes Hood_No High Risk: Add P100 Respirator + Balance Enclosure Hood_Check->Hood_No No Halogenated Halogenated (DCM, CHCl3) Solvent_Check->Halogenated Polar Polar (MeOH, ACN) Solvent_Check->Polar Glove_Laminate REQUIRED: Laminate (Silver Shield) Gloves Halogenated->Glove_Laminate Glove_Nitrile REQUIRED: Thick Nitrile (>0.2mm) or Butyl Polar->Glove_Nitrile

Figure 1: Decision logic for PPE selection based on physical state and solvent compatibility.

Operational Protocol: Step-by-Step

A. Weighing & Transfer (The "Static" Risk)
  • Preparation: Place an anti-static gun or ionizing bar inside the balance enclosure. Oxazolines are prone to static cling, which disperses dust.

  • Taring: Tare the weighing boat before opening the stock container.

  • Transfer: Use a chemically resistant spatula (PTFE coated is ideal). Avoid metal if the substance appears crusted (indication of hydrolysis/acid formation).

  • Closing: Wipe the threads of the stock bottle with a dry Kimwipe before recapping to prevent cap-seizure due to crusting.

B. Reaction Setup (The Exotherm Risk)
  • Solvent First: Always add the solid 4,5-Dihydro-1,3-oxazol-2-amine to the solvent, never the reverse. This dissipates heat of solution.

  • Inerting: Purge the headspace with Nitrogen or Argon immediately. Moisture ingress will open the ring, creating amino-esters which change the stoichiometry of your reaction.

Emergency Response & Disposal

Spill Response Workflow

In the event of a spill, speed and containment are vital.[1][2][3][4] Do not use water initially, as it spreads the base.

Spill_Response Spill Spill Detected Evacuate Evacuate Immediate Area (If dust is airborne) Spill->Evacuate PPE_Up Don PPE: Resp protection + Goggles Evacuate->PPE_Up Contain Containment: Cover with dry sand/Vermiculite PPE_Up->Contain Collect Collect: Use spark-proof tools Contain->Collect Neutralize Surface Decon: Wipe with dilute acetic acid, then water Collect->Neutralize Dispose Disposal: Segregate as Organic Base Neutralize->Dispose

Figure 2: Sequential workflow for dry spill containment and neutralization.

Disposal Protocol
  • Waste Stream: Classify as Basic Organic Waste .

  • Segregation: NEVER mix with acidic waste streams (risk of violent heat generation) or oxidizers (risk of fire).[1]

  • Labeling: Clearly mark the waste container with "Contains Oxazoline Derivatives - Irritant/Corrosive."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 558521, 2-Aminooxazole. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - 2-amino-2-oxazoline.[5] (GHS Classification Data).[5] Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Dihydro-1,3-oxazol-2-amine
Reactant of Route 2
4,5-Dihydro-1,3-oxazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.